(E)-2-benzylidenesuccinyl-CoA
描述
属性
分子式 |
C32H44N7O19P3S |
|---|---|
分子量 |
955.7 g/mol |
IUPAC 名称 |
(E)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C32H44N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,12,16-17,20,24-26,30,43-44H,8-11,13-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/b19-12+/t20-,24-,25-,26+,30-/m1/s1 |
InChI 键 |
CIZCKPNGZPENDV-RUCZCKOISA-N |
手性 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C(=C/C4=CC=CC=C4)/CC(=O)O)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=CC4=CC=CC=C4)CC(=O)O)O |
产品来源 |
United States |
Foundational & Exploratory
The Central Role of (E)-2-Benzylidenesuccinyl-CoA in the Anaerobic Degradation of Toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toluene (B28343), a prevalent environmental pollutant, can be biodegraded by a variety of microorganisms under anaerobic conditions. This process involves a unique biochemical pathway initiated by the addition of fumarate (B1241708) to the methyl group of toluene, forming (R)-benzylsuccinate. This initial activation is followed by a modified β-oxidation pathway, in which (E)-2-benzylidenesuccinyl-CoA emerges as a key intermediate. This technical guide provides an in-depth exploration of the anaerobic toluene degradation pathway, with a specific focus on the formation, conversion, and overall significance of this compound. We will detail the enzymes involved, present available quantitative data, outline experimental protocols for their study, and provide visual representations of the metabolic and experimental workflows.
Introduction
The anaerobic degradation of aromatic hydrocarbons, such as toluene, is a critical biogeochemical process with significant implications for environmental remediation and microbial metabolism. In the absence of oxygen, certain bacteria, notably denitrifying bacteria like Thauera aromatica, have evolved a sophisticated pathway to utilize toluene as a carbon and energy source. This pathway circumvents the oxygen-dependent reactions typical of aerobic degradation and instead employs a series of novel enzymatic transformations.
The initial and committing step in this pathway is the remarkable addition of toluene to fumarate, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS). This reaction forms (R)-benzylsuccinate, which is then activated to its coenzyme A (CoA) thioester, (R)-2-benzylsuccinyl-CoA. This activated intermediate is the entry point into a modified β-oxidation cycle. It is within this cycle that this compound is formed and subsequently metabolized, playing a pivotal role in the conversion of the initial toluene adduct to the central aromatic intermediate, benzoyl-CoA.
The Anaerobic Toluene Degradation Pathway
The anaerobic degradation of toluene to benzoyl-CoA can be conceptually divided into two main stages: the initial activation of toluene and the subsequent β-oxidation of the resulting intermediate.
Initial Activation of Toluene
The pathway is initiated by the enzyme benzylsuccinate synthase (BSS) , which catalyzes the following reaction[1][2]:
Toluene + Fumarate → (R)-Benzylsuccinate
This reaction is highly specific and is a key biomarker for identifying anaerobic toluene degradation in environmental samples.
The Modified β-Oxidation Pathway
Once formed, (R)-benzylsuccinate is activated and then processed through a series of reactions analogous to the β-oxidation of fatty acids. The enzymes and intermediates involved are detailed below.
(R)-Benzylsuccinate is activated to its corresponding CoA thioester by the enzyme (R)-benzylsuccinate:CoA-transferase (BbsEF) . This enzyme transfers a CoA moiety from succinyl-CoA to (R)-benzylsuccinate[3]:
(R)-Benzylsuccinate + Succinyl-CoA ⇌ (R)-2-Benzylsuccinyl-CoA + Succinate
The first oxidative step of the β-oxidation pathway is the dehydrogenation of (R)-2-benzylsuccinyl-CoA to form the central intermediate of this guide, This compound . This reaction is catalyzed by the FAD-dependent enzyme (R)-2-benzylsuccinyl-CoA dehydrogenase (BbsG) [4][5]:
(R)-2-Benzylsuccinyl-CoA + Electron Acceptor → this compound + Reduced Electron Acceptor
This compound is then hydrated by the enzyme This compound hydratase (BbsH) , also known as phenylitaconyl-CoA hydratase. This reaction introduces a hydroxyl group, preparing the molecule for the next oxidation step[5]:
This compound + H₂O ⇌ (2S,3R)-2-(α-hydroxybenzyl)succinyl-CoA
The hydroxylated intermediate is subsequently oxidized by (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) :
(2S,3R)-2-(α-hydroxybenzyl)succinyl-CoA + NAD⁺ ⇌ (S)-2-Benzoylsuccinyl-CoA + NADH + H⁺
The final step of the β-oxidation pathway is the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA, catalyzed by (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) . This reaction yields the central aromatic intermediate, benzoyl-CoA, and regenerates succinyl-CoA, which can be used in the initial activation step:
(S)-2-Benzoylsuccinyl-CoA + CoA-SH ⇌ Benzoyl-CoA + Succinyl-CoA
Quantitative Data
A critical aspect of understanding any metabolic pathway is the quantitative characterization of its components. This includes the kinetic properties of the enzymes and the in vivo concentrations of the metabolites.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for the enzymes directly involved in the formation and consumption of this compound.
| Enzyme | Substrate | Apparent K_m (µM) | V_max | k_cat | Source |
| (R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | (R)-2-Benzylsuccinyl-CoA | 110 ± 10 | Not Reported | Not Reported | Leutwein & Heider, 2002 |
Metabolite Concentrations
While methods for the quantitative analysis of intracellular CoA thioesters exist, specific in vivo concentrations of the intermediates in the anaerobic toluene degradation pathway in organisms like Thauera aromatica are not well-documented in the literature. However, studies have reported the accumulation of pathway intermediates and byproducts in culture media. For example, benzylsuccinate and phenylitaconate have been detected in the culture fluids of Thauera sp. strain DNT-1 during anaerobic toluene degradation[6].
Experimental Protocols
The study of the anaerobic toluene degradation pathway requires specialized techniques due to the oxygen sensitivity of the enzymes and the nature of the CoA thioester intermediates.
Purification of Recombinant (R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG)
This protocol is adapted from the work of Leutwein and Heider (2002).
-
Gene Cloning and Expression: The bbsG gene from Thauera aromatica is cloned into an appropriate expression vector (e.g., pTrc99a) and transformed into an E. coli expression strain.
-
Cell Culture and Induction: The recombinant E. coli is grown in a suitable medium (e.g., LB broth) to mid-log phase, at which point protein expression is induced with an appropriate inducer (e.g., IPTG). Cells are harvested by centrifugation.
-
Cell Lysis: The cell pellet is resuspended in an anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 2 mM DTT) and lysed by sonication or French press under strictly anaerobic conditions.
-
Clarification: The cell lysate is clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: If the recombinant protein is tagged (e.g., with a His-tag), it can be purified using an appropriate affinity column (e.g., Ni-NTA).
-
Anion Exchange Chromatography: Further purification can be achieved using an anion-exchange column (e.g., Q-Sepharose) with a linear salt gradient.
-
Gel Filtration: The final purification step can be performed using a gel filtration column to separate the protein based on size and to exchange it into a suitable storage buffer.
Enzyme Assay for (R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG)
This assay is based on the reduction of an artificial electron acceptor and is adapted from Leutwein and Heider (2000).
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), the artificial electron acceptor ferricenium hexafluorophosphate (B91526) (0.2 mM), and the purified BbsG enzyme.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, (R)-2-benzylsuccinyl-CoA.
-
Spectrophotometric Monitoring: The reduction of ferricenium is monitored by the decrease in absorbance at 300 nm (ε = 4.3 mM⁻¹ cm⁻¹).
-
Calculation of Activity: The enzyme activity is calculated from the rate of absorbance change.
Purification of Recombinant this compound Hydratase (BbsH)
Enzyme Assay for this compound Hydratase (BbsH)
A continuous spectrophotometric assay for BbsH can be developed by coupling its activity to the subsequent enzyme in the pathway, (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD).
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer, NAD⁺, and an excess of purified BbsCD.
-
Enzyme Addition: Add the purified BbsH enzyme to the mixture.
-
Substrate Addition: Initiate the reaction by adding the substrate, this compound.
-
Spectrophotometric Monitoring: The formation of NADH is monitored by the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).
-
Calculation of Activity: The activity of BbsH is determined from the rate of NADH production.
Quantitative Analysis of CoA Thioesters
The intracellular concentrations of this compound and other CoA thioesters can be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods[7][8][9].
-
Cell Quenching and Extraction: Rapidly quench metabolic activity of the bacterial culture and extract the CoA thioesters using a suitable solvent mixture (e.g., acetonitrile/methanol/water).
-
LC-MS/MS Analysis: Separate the CoA thioesters by reverse-phase liquid chromatography and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anaerobic toluene degradation pathway highlighting key intermediates.
Caption: Experimental workflow for the purification of recombinant BbsG.
Conclusion
This compound is a crucial, albeit transient, intermediate in the anaerobic degradation of toluene. Its formation through the dehydrogenation of (R)-2-benzylsuccinyl-CoA and its subsequent hydration are central steps in the modified β-oxidation pathway that ultimately leads to the formation of benzoyl-CoA. While the enzymes responsible for its turnover, BbsG and BbsH, have been identified and characterized to some extent, a complete quantitative understanding of their kinetics and the in vivo dynamics of the CoA thioester pool is an area ripe for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate details of this important metabolic pathway, which has significant implications for bioremediation and our understanding of microbial adaptation to anaerobic environments.
References
- 1. Evidence that anaerobic oxidation of toluene in the denitrifying bacterium Thauera aromatica is initiated by formation of benzylsuccinate from toluene and fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterization of Three Specific Acyl-Coenzyme A Synthetases Involved in Anaerobic Cholesterol Degradation in Sterolibacterium denitrificans Chol1S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Discovery and Characterization of (E)-2-Benzylidenesuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-Benzylidenesuccinyl-CoA is a key metabolic intermediate in the anaerobic degradation pathway of toluene (B28343), a prevalent environmental pollutant. Its unique chemical structure and central role in this biochemical cascade make it a subject of significant interest for researchers in microbiology, enzymology, and bioremediation. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, along with detailed experimental protocols for its enzymatic synthesis and the characterization of the enzymes that catalyze its formation and subsequent transformation. This document is intended to serve as a valuable resource for scientists and drug development professionals investigating anaerobic metabolic pathways and developing novel bioremediation strategies.
Introduction
The anaerobic biodegradation of aromatic hydrocarbons, such as toluene, is a critical process in anoxic environments. In many denitrifying bacteria, such as Thauera aromatica, toluene is catabolized through a unique pathway initiated by the addition of fumarate (B1241708) to the methyl group of toluene, forming (R)-benzylsuccinate. This initial activation is followed by a series of β-oxidation-like reactions. This compound emerges as a central intermediate in this pathway, formed by the oxidation of (R)-2-benzylsuccinyl-CoA and subsequently hydrated to 2-(α-hydroxybenzyl)succinyl-CoA. Understanding the properties of this intermediate and the enzymes that interact with it is crucial for elucidating the complete mechanism of anaerobic toluene degradation.
The Anaerobic Toluene Degradation Pathway
The anaerobic degradation of toluene to benzoyl-CoA involves a series of enzymatic reactions. This compound is an intermediate in this pathway.[1][2] The pathway is initiated by the enzyme benzylsuccinate synthase (BssABC), which catalyzes the addition of toluene to fumarate to produce (R)-benzylsuccinate.[3] This is then activated to (R)-2-benzylsuccinyl-CoA by succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).[3] The subsequent oxidation of (R)-2-benzylsuccinyl-CoA is catalyzed by (R)-benzylsuccinyl-CoA dehydrogenase (BbsG), yielding this compound.[4] This intermediate is then hydrated by this compound hydratase (BbsH) to form (S,R)-2-(α-hydroxybenzyl)succinyl-CoA.[5] Further reactions eventually lead to the formation of benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds.[2]
Figure 1: Anaerobic Toluene Degradation Pathway.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₂H₃₉N₇O₁₉P₃S | [6] |
| Average Molecular Weight | 950.677 g/mol | [6] |
| Monoisotopic Molecular Weight | 955.16254 g/mol | [6] |
| Description | An acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of (E)-2-benzylidenesuccinic acid. | [6] |
| Synonyms | (E)-2-Benzylidenesuccinyl-coenzyme A, (trans)-2-benzylidenesuccinyl-CoA, E-Phenylitaconyl-CoA | [6] |
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
The synthesis of this compound is typically achieved enzymatically using purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG).
Materials:
-
(R)-2-benzylsuccinyl-CoA (substrate)
-
Purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) from Thauera aromatica or a recombinant source
-
Electron acceptor (e.g., ferricenium hexafluorophosphate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system with a C18 reverse-phase column
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, (R)-2-benzylsuccinyl-CoA, and the electron acceptor.
-
Initiate the reaction by adding purified BbsG enzyme.
-
Incubate the reaction at the optimal temperature for BbsG activity (e.g., 30°C).
-
Monitor the progress of the reaction by observing the reduction of the electron acceptor spectrophotometrically or by periodically analyzing small aliquots by HPLC.
-
Once the reaction is complete, terminate it by adding the quenching solution.
-
Purify the this compound from the reaction mixture using preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product.
Figure 2: Workflow for Enzymatic Synthesis and Purification.
Characterization of this compound
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Detection: UV detector at 260 nm (for the adenine (B156593) ring of CoA) and a wavelength corresponding to the absorbance of the benzylidene group.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound. Characteristic fragments in tandem MS (MS/MS) can further validate the structure. A prominent fragment corresponds to the loss of the nucleotide triphosphate moiety ([M+H-506.9957]⁺).[7] Another typical fragment is the nucleotide diphosphate (B83284) ion at m/z 428.037.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra will show characteristic signals for the protons and carbons of the benzylidene group, the succinyl moiety, and the coenzyme A molecule.
Enzymatic Assays
4.3.1. (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) Activity Assay
The activity of BbsG is determined by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), spectrophotometrically.
Assay Components:
-
100 mM Tris-HCl buffer, pH 8.0
-
(R)-2-benzylsuccinyl-CoA (substrate)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Purified BbsG enzyme
Procedure:
-
Add the buffer, substrate, and electron acceptor to a cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at a wavelength corresponding to the maximum absorbance of the oxidized electron acceptor.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
4.3.2. (E)-Benzylidenesuccinyl-CoA Hydratase (BbsH) Activity Assay
The activity of BbsH can be measured by monitoring the decrease in absorbance at a wavelength specific to the double bond of this compound as it is hydrated.
Assay Components:
-
100 mM Tris-HCl buffer, pH 7.5
-
This compound (substrate)
-
Purified BbsH enzyme
Procedure:
-
Add the buffer and substrate to a cuvette.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at the characteristic wavelength for the substrate's double bond.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.
Quantitative Data
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Inhibitors | Organism |
| (R)-Benzylsuccinyl-CoA dehydrogenase (BbsG) | (R)-2-Benzylsuccinyl-CoA | 110 | Not Reported | 8.0 | 50 | (S)-Benzylsuccinyl-CoA | Thauera aromatica |
| (E)-Benzylidenesuccinyl-CoA hydratase (BbsH) | This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Thauera aromatica |
Conclusion
This compound is a pivotal intermediate in the anaerobic degradation of toluene. This technical guide has provided a detailed overview of its discovery, synthesis, and characterization, along with protocols for the enzymatic assays of the key enzymes involved in its metabolism. The information presented here serves as a foundational resource for researchers aiming to further investigate this important metabolic pathway, develop novel bioremediation technologies, and explore the potential of these enzymes in biocatalysis. Further research is warranted to fully elucidate the kinetic properties of this compound hydratase and to explore the substrate specificities of the enzymes in the pathway, which could open new avenues for the biodegradation of other aromatic pollutants.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Formation of (E)-2-Benzylidenesuccinyl-CoA from (R)-Benzylsuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anaerobic degradation of toluene (B28343), a significant environmental pollutant, is a critical biogeochemical process initiated by a unique enzymatic pathway. A key step in this pathway is the oxidation of (R)-benzylsuccinyl-CoA to (E)-2-benzylidenesuccinyl-CoA. This reaction is catalyzed by the FAD-dependent enzyme (R)-benzylsuccinyl-CoA dehydrogenase, a pivotal player in the β-oxidation of benzylsuccinate. This technical guide provides a comprehensive overview of this enzymatic conversion, including the characteristics of the involved enzyme, a summary of its kinetic and operational parameters, detailed experimental protocols for its study, and visualizations of the biochemical pathway and experimental workflows. This information is crucial for researchers in bioremediation, enzymology, and drug development who may be interested in the unique catalytic mechanisms of anaerobic hydrocarbon degradation.
Introduction: The Anaerobic Toluene Degradation Pathway
In the absence of oxygen, several species of bacteria, most notably Thauera aromatica, have evolved a sophisticated metabolic pathway to utilize toluene as a carbon source.[1] The initial activation of the chemically stable methyl group of toluene proceeds via an unusual addition to fumarate, forming (R)-benzylsuccinate.[2] This initial intermediate is then channeled into a modified β-oxidation pathway.
The conversion of (R)-benzylsuccinate to metabolites that can enter central metabolism involves a series of enzymatic reactions. The first step is the activation of (R)-benzylsuccinate to its coenzyme A (CoA) thioester, (R)-benzylsuccinyl-CoA, a reaction catalyzed by succinyl-CoA:(R)-benzylsuccinate CoA-transferase.[1][3] Subsequently, (R)-benzylsuccinyl-CoA dehydrogenase catalyzes the first oxidative step of the pathway, introducing a double bond to form this compound.[4] This guide focuses on the critical enzymatic step mediated by (R)-benzylsuccinyl-CoA dehydrogenase.
The Key Enzyme: (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG)
The oxidation of (R)-benzylsuccinyl-CoA is catalyzed by (R)-benzylsuccinyl-CoA dehydrogenase, encoded by the bbsG gene in Thauera aromatica.[5] This enzyme is a member of the acyl-CoA dehydrogenase family and plays a crucial role in the β-oxidation of benzylsuccinate.
Enzyme Properties and Characteristics
(R)-benzylsuccinyl-CoA dehydrogenase from Thauera aromatica has been characterized to reveal several key properties that are essential for its function in the anaerobic environment of the cell. These properties are summarized in the table below.
| Property | Description | Reference(s) |
| Systematic Name | (R)-benzylsuccinyl-CoA:electron transfer flavoprotein oxidoreductase | [6] |
| EC Number | 1.3.8.3 | [6][7] |
| Cofactor | Flavin adenine (B156593) dinucleotide (FAD) | [6] |
| Optimal pH | 8.0 | [7] |
| Optimal Temperature | 50 °C | [7] |
| Inhibitors | (S)-benzylsuccinyl-CoA | [7] |
| Induction | Induced by toluene | [7] |
Table 1: Properties of (R)-benzylsuccinyl-CoA Dehydrogenase from Thauera aromatica.
Quantitative Kinetic Data
Signaling and Regulatory Pathway
The enzymatic formation of this compound is part of the larger anaerobic toluene degradation pathway, which is tightly regulated. The expression of the bbs operon, which includes the gene for (R)-benzylsuccinyl-CoA dehydrogenase (bbsG), is induced by the presence of toluene.[7] This suggests a regulatory network that senses the presence of the substrate and activates the transcription of the necessary catabolic genes.
Caption: Overview of the initial steps in the anaerobic toluene degradation pathway.
Experimental Protocols
The study of (R)-benzylsuccinyl-CoA dehydrogenase activity requires specific experimental setups, often involving the synthesis of its substrate and the use of coupled enzyme assays.
Synthesis of (R)-Benzylsuccinyl-CoA
The substrate, (R)-benzylsuccinyl-CoA, is not commercially available and must be synthesized. This is typically achieved enzymatically using its precursor, (R)-benzylsuccinate, and a CoA-transferase.
Protocol for Enzymatic Synthesis of (R)-Benzylsuccinyl-CoA:
-
Reaction Mixture: Prepare a reaction mixture containing (R)-benzylsuccinate, succinyl-CoA, and purified succinyl-CoA:(R)-benzylsuccinate CoA-transferase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[8]
-
Incubation: Incubate the reaction mixture at 30°C.[8]
-
Monitoring: Monitor the formation of (R)-benzylsuccinyl-CoA and the consumption of succinyl-CoA using High-Performance Liquid Chromatography (HPLC).[8]
-
Purification: Purify the synthesized (R)-benzylsuccinyl-CoA from the reaction mixture using chromatographic techniques.
Assay of (R)-Benzylsuccinyl-CoA Dehydrogenase Activity
The activity of (R)-benzylsuccinyl-CoA dehydrogenase can be measured using a continuous photometric assay. This assay relies on the reduction of an artificial electron acceptor, which can be monitored spectrophotometrically.
Photometric Assay Protocol:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[5][7]
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of an artificial electron acceptor (e.g., 0.1 mM ferricenium-PF6), and the enzyme sample (e.g., cell extract or purified enzyme).[5]
-
Initiation: Start the reaction by adding the substrate, (R)-benzylsuccinyl-CoA, to a final concentration of 0.3 to 0.6 mM.[5]
-
Measurement: Immediately monitor the decrease in absorbance of the electron acceptor at its specific wavelength (e.g., 300 nm for ferricenium-PF6) using a spectrophotometer.[5]
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor (e.g., ε = 4,300 M-1 cm-1 for ferricenium-PF6).[5]
Purification of Recombinant (R)-Benzylsuccinyl-CoA Dehydrogenase
For detailed kinetic and structural studies, a pure enzyme preparation is required. The bbsG gene can be overexpressed in a host organism like Escherichia coli, and the recombinant protein can be purified.
General Purification Workflow:
Caption: A general workflow for the purification of recombinant proteins.
Conclusion and Future Perspectives
The enzymatic conversion of (R)-benzylsuccinyl-CoA to this compound is a cornerstone of the anaerobic degradation of toluene. The enzyme responsible, (R)-benzylsuccinyl-CoA dehydrogenase, exhibits unique properties tailored to its role in this specialized metabolic pathway. While significant progress has been made in identifying and qualitatively characterizing this enzyme, a detailed quantitative understanding of its kinetics is still an area ripe for investigation. Such data would not only enhance our fundamental knowledge of anaerobic hydrocarbon metabolism but could also inform the design of novel biocatalysts for bioremediation and the development of inhibitors targeting microbial pathways. Future research should focus on obtaining precise kinetic parameters and elucidating the three-dimensional structure of (R)-benzylsuccinyl-CoA dehydrogenase to fully understand its catalytic mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-benzylsuccinyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-2-Benzylidenesuccinyl-CoA: From Physicochemical Properties to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Benzylidenesuccinyl-CoA is a pivotal intermediate in the anaerobic biodegradation pathway of toluene (B28343), one of the most prevalent aromatic hydrocarbons in the environment. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its enzymatic synthesis and analysis, and its role in the broader context of microbial metabolism. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals involved in drug development who may be interested in the enzymes of this pathway as potential drug targets.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₃₂H₄₄N₇O₁₉P₃S | [1] |
| Average Molecular Weight | 955.71 g/mol | [2][3] |
| Monoisotopic Molecular Weight | 955.16254 g/mol | [1] |
| Synonyms | (E)-2-Benzylidenesuccinyl-coenzyme A, E-Phenylitaconyl-CoA | [1] |
| InChI Key | CIZCKPNGZPENDV-UMUUVTGISA-I | [1] |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@Hn1cnc2c(N)ncnc12)--INVALID-LINK--C(=O)NCCC(=O)NCCSC(=O)C(\CC(=O)O)=C\c1ccccc1 | [2] |
| CAS Number | 521064-45-9 | [2][3] |
| Storage | Powder, store under recommended conditions in the Certificate of Analysis. | [2][3] |
Due to the presence of the large coenzyme A moiety, this compound is expected to be soluble in aqueous solutions. Like other acyl-CoA thioesters, it is susceptible to hydrolysis, particularly under alkaline conditions, and is more stable in acidic to neutral pH ranges.[4][5][6] For long-term storage, it is advisable to keep the compound as a dry powder at low temperatures.[2][3]
Biological Role: The Anaerobic Toluene Degradation Pathway
This compound is a key intermediate in the anaerobic degradation of toluene by various microorganisms, including denitrifying and sulfate-reducing bacteria.[7][8][9][10] This pathway is of significant environmental interest as it represents a primary mechanism for the natural attenuation of toluene contamination in anoxic environments.
The pathway is initiated by the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by the enzyme benzylsuccinate synthase (Bss). The resulting (R)-benzylsuccinate is then activated to (R)-benzylsuccinyl-CoA by a CoA transferase (BbsEF). (R)-benzylsuccinyl-CoA is subsequently oxidized by (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) to form this compound.[8][11]
The this compound is then hydrated by this compound hydratase (BbsH) to 2-(α-hydroxybenzyl)succinyl-CoA. This is followed by an NAD⁺-dependent oxidation catalyzed by 2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) to yield benzoylsuccinyl-CoA. Finally, a thiolase (BbsAB) cleaves benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized, while succinyl-CoA enters central metabolic pathways.[8][11]
Below is a diagram illustrating the anaerobic toluene degradation pathway.
Caption: Anaerobic Toluene Degradation Pathway.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the known enzymatic reaction within the anaerobic toluene degradation pathway.
Materials:
-
Purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG)
-
(R)-benzylsuccinyl-CoA (substrate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, (R)-benzylsuccinyl-CoA, and the electron acceptor.
-
Enzyme Addition: Initiate the reaction by adding a catalytic amount of purified (R)-benzylsuccinyl-CoA dehydrogenase.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C). Monitor the reaction progress by observing the reduction of the electron acceptor (e.g., decolorization of DCPIP).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid, to precipitate the enzyme.
-
Neutralization and Centrifugation: Neutralize the mixture and centrifuge to remove the precipitated protein.
-
Purification: The supernatant containing this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically suitable for the separation of acyl-CoA compounds.
-
Analysis: The purified product can be analyzed and quantified by UV-Vis spectrophotometry (monitoring absorbance at 260 nm for the adenine (B156593) ring of CoA) and liquid chromatography-mass spectrometry (LC-MS) for verification of the molecular weight.
Below is a workflow diagram for the enzymatic synthesis and purification of this compound.
Caption: Enzymatic Synthesis and Purification Workflow.
Spectroscopic Analysis
While specific, publicly available spectra for this compound are scarce, general characteristics for acyl-CoA compounds can be inferred.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H-NMR | Signals corresponding to the protons of the benzyl (B1604629) group, the succinyl backbone, and the various moieties of coenzyme A. The vinylic proton of the benzylidene group would be a key diagnostic signal. |
| ¹³C-NMR | Resonances for the carbonyl carbons of the thioester and carboxyl groups, aromatic carbons of the benzyl group, and the carbons of the coenzyme A structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. Characteristic fragmentation patterns for acyl-CoAs would be expected, including the loss of the pantetheine (B1680023) phosphate (B84403) moiety. |
Conclusion
This compound is a crucial molecule in the anaerobic metabolism of toluene, a widespread environmental pollutant. Understanding its chemical and physical properties, as well as the enzymatic reactions it participates in, is essential for a complete picture of this important biogeochemical process. This guide has provided a summary of the available information on this compound and a framework for its enzymatic synthesis and analysis. Further research to obtain detailed experimental data on its physicochemical properties and to develop robust chemical synthesis protocols is warranted and will be of great value to the scientific community.
References
- 1. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (E)-2-Benzylidenesuccinyl-CoA_TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Toluene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
(E)-2-Benzylidenesuccinyl-CoA: A Central Intermediate in Anaerobic Toluene Metabolism by Bacteria
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
(E)-2-Benzylidenesuccinyl-CoA is a key metabolic intermediate in the anaerobic degradation of the widespread environmental pollutant toluene (B28343) by a variety of bacteria. This pathway is of significant interest to researchers in bioremediation and microbiology, as well as to drug development professionals exploring novel antimicrobial targets, given that this metabolic route is unique to anaerobic bacteria. This guide provides an in-depth overview of the core metabolic pathway involving this compound, including the enzymes, their kinetics, the genetic organization of the pathway, and detailed experimental protocols.
The Anaerobic Toluene Degradation Pathway: A β-Oxidation-Like Process
The anaerobic degradation of toluene is initiated by the addition of toluene to fumarate, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS). This initial step forms (R)-benzylsuccinate, which is then activated to its coenzyme A (CoA) thioester, (R)-benzylsuccinyl-CoA. This activation is carried out by the succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).[1][2]
(R)-benzylsuccinyl-CoA is then oxidized to This compound by the FAD-dependent enzyme (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) .[3][4] This intermediate is subsequently hydrated by This compound hydratase (BbsH) to form 2-(α-hydroxybenzyl)succinyl-CoA.[5][6] This series of reactions is analogous to the β-oxidation of fatty acids and continues with further oxidation and eventual thiolytic cleavage to yield benzoyl-CoA and succinyl-CoA.[2][3] Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds.
The enzymes responsible for this β-oxidation-like pathway are encoded by the bbs (benzylsuccinate β-oxidation) operon. The organization of this operon is highly conserved among various toluene-degrading bacteria, including Thauera aromatica, Aromatoleum aromaticum, and Geobacter metallireducens.[2][7][8]
Enzymology of this compound Metabolism
The formation and consumption of this compound are catalyzed by two key enzymes of the bbs operon: (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) and this compound hydratase (BbsH).
(R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG)
BbsG is a flavoenzyme that catalyzes the oxidation of (R)-benzylsuccinyl-CoA to this compound. The reaction involves the transfer of electrons to an electron-transfer flavoprotein (ETF).[9]
Reaction: (R)-2-benzylsuccinyl-CoA + electron-transfer flavoprotein ⇌ this compound + reduced electron-transfer flavoprotein[4]
This compound Hydratase (BbsH)
BbsH belongs to the enoyl-CoA hydratase/isomerase family and catalyzes the stereospecific addition of water to the double bond of this compound, forming 2-(α-hydroxybenzyl)succinyl-CoA.[5][6]
Reaction: this compound + H₂O ⇌ 2-(α-hydroxybenzyl)succinyl-CoA[10]
Quantitative Data on Enzyme Kinetics
Quantitative kinetic data for the enzymes involved in the metabolism of this compound are crucial for understanding the efficiency and regulation of the toluene degradation pathway.
| Enzyme | Organism | Substrate | Km | Vmax | kcat | Optimal pH | Optimal Temp. (°C) | Inhibitors | Reference |
| (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | Thauera aromatica | (R)-Benzylsuccinyl-CoA | 110 µM | Not Reported | Not Reported | 8.0 | 50 | (S)-Benzylsuccinyl-CoA | [3] |
No kinetic data (Km, Vmax, kcat) for this compound hydratase (BbsH) have been reported in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are essential for the study of the enzymes involved in this compound metabolism.
Expression and Purification of His-tagged BbsG and BbsH in E. coli
1. Gene Cloning and Expression Vector Construction:
-
Amplify the bbsG and bbsH genes from the genomic DNA of a toluene-degrading bacterium (e.g., Thauera aromatica) by PCR.
-
Clone the PCR products into an E. coli expression vector containing an N- or C-terminal His6-tag (e.g., pET vector series).
-
Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.
3. Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate (B84403), pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.[11][12]
4. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[13][14]
5. Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Store the purified protein at -80°C.
Enzyme Assays
Assay for (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) Activity:
This photometric assay measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), coupled to the oxidation of (R)-benzylsuccinyl-CoA.
Reagents:
-
100 mM Tris-HCl buffer, pH 8.0
-
1 mM (R)-benzylsuccinyl-CoA (substrate)
-
1 mM DCPIP (electron acceptor)
-
Purified BbsG enzyme
Procedure:
-
In a quartz cuvette, combine the Tris-HCl buffer and DCPIP.
-
Add the purified BbsG enzyme and incubate for 2-3 minutes at 50°C to allow for temperature equilibration.
-
Initiate the reaction by adding (R)-benzylsuccinyl-CoA.
-
Monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for oxidized DCPIP) over time using a spectrophotometer.
-
The rate of reaction is proportional to the rate of decrease in absorbance.
Coupled Enzyme Assay for this compound Hydratase (BbsH) Activity:
This assay couples the hydration of this compound by BbsH to the subsequent oxidation of the product by (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD), which is NAD+-dependent. The activity is monitored by the increase in absorbance at 340 nm due to the formation of NADH.[5][6]
Reagents:
-
100 mM Tris-HCl buffer, pH 7.5
-
1 mM this compound (substrate for BbsH)
-
2 mM NAD+
-
Purified BbsH enzyme
-
Purified BbsCD enzyme (coupling enzyme)
Procedure:
-
In a quartz cuvette, combine the Tris-HCl buffer, NAD+, and purified BbsCD enzyme.
-
Add the purified BbsH enzyme and incubate for 2-3 minutes at 37°C.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH formation is directly proportional to the activity of BbsH, provided that BbsCD is not rate-limiting.
Signaling Pathways and Regulation
The expression of the bbs operon is tightly regulated to ensure that the enzymes for toluene degradation are only produced when the substrate is present. In several bacteria, including Thauera aromatica and Azoarcus sp. CIB, this regulation is mediated by a two-component system, TdiSR (Toluene degradation inducing Sensor and Regulator).[15]
Caption: The TdiSR two-component regulatory system controlling the bbs operon.
In this system, TdiS is a sensor kinase that is thought to detect an intracellular signal derived from toluene metabolism, likely (R)-benzylsuccinate. Upon activation, TdiS autophosphorylates and then transfers the phosphate group to the response regulator, TdiR. Phosphorylated TdiR (TdiR-P) then acts as a transcriptional activator, binding to the promoter region of the bbs operon and inducing the expression of the Bbs proteins.
Experimental and Logical Workflows
The study of this compound and its role in bacterial metabolism typically follows a structured workflow.
Caption: A typical experimental workflow for studying BbsG and BbsH.
This workflow begins with the identification and cloning of the relevant genes, followed by protein expression and purification. The purified enzymes are then used to develop and perform assays to determine their kinetic properties. Concurrently, studies on the regulatory mechanisms governing the expression of these enzymes are conducted.
Conclusion
This compound is a pivotal intermediate in the anaerobic bacterial degradation of toluene. The enzymes responsible for its metabolism, (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) and this compound hydratase (BbsH), represent potential targets for the development of novel antimicrobial agents, particularly against anaerobic pathogens. Furthermore, a thorough understanding of this pathway is essential for optimizing bioremediation strategies for toluene-contaminated environments. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in these fields. Further research is needed to fully elucidate the kinetic parameters of all enzymes in this pathway and to explore the diversity of these metabolic systems across different bacterial species.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Anaerobic toluene catabolism of Thauera aromatica: the bbs operon codes for enzymes of beta oxidation of the intermediate benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. frontiersin.org [frontiersin.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. static.igem.org [static.igem.org]
- 13. neb.com [neb.com]
- 14. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Operon structure and expression of the genes for benzylsuccinate synthase in Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Stereochemistry of (E)-2-Benzylidenesuccinyl-CoA: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-Benzylidenesuccinyl-CoA is a pivotal intermediate in the anaerobic degradation of toluene (B28343), a metabolic pathway of significant environmental and biochemical interest. The stereochemical integrity of this pathway is maintained through a series of highly specific enzymatic reactions. This technical guide provides a comprehensive exploration of the stereochemistry of this compound and its precursors, detailing the enzymatic processes, experimental protocols for enzyme assays and stereochemical analysis, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development who are investigating this unique metabolic route and the enzymes involved.
Introduction
The anaerobic degradation of toluene by denitrifying and sulfate-reducing bacteria is a remarkable biochemical process that initiates with the activation of the chemically inert methyl group of toluene. This pathway converges on the formation of benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds. A key molecule in this pathway is this compound, the product of the dehydrogenation of (R)-2-benzylsuccinyl-CoA. The formation and subsequent metabolism of this compound are governed by a cascade of enzymes that exhibit stringent stereoselectivity, ensuring the metabolic flux proceeds efficiently. Understanding the stereochemical nuances of this pathway is crucial for elucidating the enzymatic mechanisms and for potential biotechnological applications, including bioremediation and the synthesis of chiral compounds.
The Stereospecific Pathway to this compound
The anaerobic toluene degradation pathway begins with the formation of (R)-benzylsuccinate and proceeds through a modified β-oxidation-like sequence to yield this compound. The key stereochemical steps are outlined below.
Benzylsuccinate Synthase (BSS): The Initiating Reaction
The pathway is initiated by the glycyl radical enzyme, Benzylsuccinate Synthase (BSS). BSS catalyzes the addition of the methyl group of toluene across the C2-C3 double bond of fumarate (B1241708) to form (R)-benzylsuccinate.[1][2] This reaction is highly stereospecific. Studies using deuterium-labeled toluene have shown that the addition to fumarate occurs in a syn fashion.[1][3] Furthermore, experiments with chirally labeled toluene have demonstrated that the reaction proceeds with an inversion of configuration at the methyl group of toluene.[4][5]
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF): Activation of (R)-benzylsuccinate
The (R)-benzylsuccinate formed is then activated to its coenzyme A thioester by the action of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).[6] This enzyme specifically transfers a CoA moiety from succinyl-CoA to the C4 carboxyl group of (R)-benzylsuccinate, yielding (R)-2-benzylsuccinyl-CoA.[6] The enzyme is highly specific for the (R)-enantiomer of benzylsuccinate.
(R)-benzylsuccinyl-CoA Dehydrogenase (BbsG): Formation of the (E)-Double Bond
The crucial step leading to the formation of the title compound is the dehydrogenation of (R)-2-benzylsuccinyl-CoA, catalyzed by (R)-benzylsuccinyl-CoA dehydrogenase (BbsG).[6][7] This enzyme, an electron transfer flavoprotein (ETF)-dependent oxidoreductase, removes two hydrogen atoms from C2 and the benzylic carbon of (R)-2-benzylsuccinyl-CoA to introduce a double bond, resulting in the formation of this compound.[7] The "(E)" designation signifies that the higher priority groups on each carbon of the double bond (the CoA-thioester group and the phenyl group) are on opposite sides.
This compound Hydratase (BbsH): Subsequent Metabolism
This compound is then hydrated by this compound hydratase (BbsH) to form (2S,3R)-2-(α-hydroxybenzyl)succinyl-CoA.[8] This hydration reaction is also stereospecific, adding a hydroxyl group to the benzylic carbon and a proton to the C2 position.
Quantitative Data
The following table summarizes the available kinetic and specificity data for the key enzymes involved in the formation of this compound. A comprehensive set of kinetic parameters is still an active area of research.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Stereospecificity Notes | Reference(s) |
| Benzylsuccinate Synthase (BSS) | Toluene, Fumarate | (R)-Benzylsuccinate | KIE = 1.7 ± 0.2 (Vmax), 2.9 ± 0.1 (Vmax/Km) for d8-toluene | Produces >95% (R)-benzylsuccinate. Reaction proceeds with inversion of configuration at the toluene methyl group. | [5] |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) | (R)-Benzylsuccinate, Succinyl-CoA | (R)-2-Benzylsuccinyl-CoA, Succinate | Specific activity: ~15 nmol min⁻¹ (mg protein)⁻¹ in cell extracts | Highly specific for (R)-benzylsuccinate. | [5] |
| (R)-benzylsuccinyl-CoA Dehydrogenase (BbsG) | (R)-2-Benzylsuccinyl-CoA, ETF | This compound, Reduced ETF | Data not available | Produces the (E)-isomer. | [6][7] |
| This compound Hydratase (BbsH) | This compound, H₂O | (2S,3R)-2-(α-hydroxybenzyl)succinyl-CoA | Data not available | Stereospecific hydration. | [8] |
Experimental Protocols
Enzyme Assays
This assay measures the formation of (R)-benzylsuccinate from toluene and fumarate.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8), 5 mM fumarate, 2 mM toluene, 10 mM Ti(III) citrate (B86180) (as a reductant), and cell extract or purified BSS.
-
Incubation: Incubate the reaction mixture under anaerobic conditions at 30°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification with HCl.
-
Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant for the formation of benzylsuccinate using HPLC or GC-MS.
This assay monitors the formation of (R)-2-benzylsuccinyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM (R)-benzylsuccinate, and 0.5 mM succinyl-CoA.
-
Initiation: Start the reaction by adding cell extract or purified BbsEF.
-
Incubation: Incubate at 30°C.
-
Reaction Termination: Stop the reaction at various time points by adding perchloric acid to a final concentration of 1 M.
-
Analysis: Neutralize the samples and analyze the formation of benzylsuccinyl-CoA by reverse-phase HPLC, monitoring at 260 nm.
This assay is based on the reduction of an artificial electron acceptor, dichlorophenolindophenol (DCPIP), coupled to the oxidation of (R)-2-benzylsuccinyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 50 µM DCPIP, and 100 µM phenazine (B1670421) methosulfate (PMS) as an intermediate electron carrier.
-
Enzyme and Substrate: Add cell extract or purified BbsG and equilibrate. Initiate the reaction by adding (R)-2-benzylsuccinyl-CoA (synthesized enzymatically using BbsEF).
-
Analysis: Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm.
Stereochemical Analysis
The regio- and stereoisomers of benzylsuccinyl-CoA can be separated by reverse-phase HPLC.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Detection: UV detection at 260 nm.
This method can distinguish between 2- and 3-benzylsuccinyl-CoA and may resolve enantiomers under specific chiral chromatography conditions.
¹H and ¹³C NMR spectroscopy are powerful tools for determining the stereochemistry of the intermediates.
-
¹H NMR: The coupling constants (J-values) between vicinal protons on the double bond of this compound can confirm the (E)-configuration. A large J-value (typically >15 Hz) is indicative of a trans relationship between the protons.
-
NOESY/ROESY: 2D NMR experiments like NOESY or ROESY can be used to determine the relative stereochemistry of chiral centers by observing through-space correlations between protons.
-
Chiral Derivatizing Agents: For determining the enantiomeric purity of molecules like benzylsuccinate, derivatization with a chiral agent (e.g., Mosher's acid) can be employed to create diastereomers that are distinguishable by NMR.
Visualizations
Signaling Pathways and Workflows
Caption: Anaerobic toluene degradation pathway to (S,R)-2-(α-hydroxybenzyl)succinyl-CoA.
Caption: Experimental workflow for the Benzylsuccinate Synthase (BSS) assay.
Conclusion
The stereochemistry of this compound is a testament to the precision of enzymatic catalysis in anaerobic microbial metabolism. From the initial radical-mediated addition of toluene to fumarate to the subsequent CoA-ligation, dehydrogenation, and hydration, each step is tightly controlled to produce a specific stereoisomer. This in-depth guide provides a foundational understanding of these processes, along with practical experimental protocols and key data, to aid researchers in further exploring this fascinating biochemical pathway. Future research focusing on the detailed kinetic characterization and structural elucidation of the enzymes involved will undoubtedly provide deeper insights into their catalytic mechanisms and pave the way for their potential use in biocatalysis and synthetic biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase - Wikipedia [en.wikipedia.org]
- 5. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ENZYME - 4.2.1.180 (E)-benzylidenesuccinyl-CoA hydratase [enzyme.expasy.org]
The Unseen Intermediate: A Technical Guide to the Natural Occurrence of (E)-2-Benzylidenesuccinyl-CoA in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Benzylidenesuccinyl-CoA is a key metabolic intermediate in the anaerobic degradation of toluene (B28343) by various microorganisms. This technical guide provides a comprehensive overview of its natural occurrence, the metabolic pathway it belongs to, and the experimental methodologies for its study. Understanding this pathway is crucial for applications in bioremediation and can offer insights for novel drug development targeting microbial metabolic processes.
Natural Occurrence and Metabolic Context
This compound is not a metabolite that accumulates to high concentrations within microorganisms; rather, it is a transient intermediate in a specialized metabolic pathway. Its presence is intrinsically linked to the anaerobic catabolism of toluene, a common environmental pollutant. Microorganisms known to utilize this pathway are typically denitrifying bacteria, such as those from the genera Thauera and Aromatoleum.[1]
The anaerobic degradation of toluene is initiated by the addition of the methyl group of toluene to fumarate, a reaction catalyzed by the enzyme benzylsuccinate synthase. This initial step forms benzylsuccinate. The pathway then proceeds through a series of reactions analogous to fatty acid β-oxidation. Benzylsuccinate is first activated to its coenzyme A (CoA) thioester, (R)-benzylsuccinyl-CoA, by the enzyme benzylsuccinate CoA-transferase. Subsequently, (R)-benzylsuccinyl-CoA dehydrogenase catalyzes the oxidation of (R)-benzylsuccinyl-CoA to produce this compound.[2][3][4] This intermediate is then further metabolized.
The complete pathway from toluene leads to the central metabolite benzoyl-CoA, which then enters a general pathway for the degradation of aromatic compounds.[2][5]
Quantitative Data
To date, the scientific literature has not reported specific quantitative data on the intracellular concentrations of this compound in microorganisms. Research has primarily focused on the elucidation of the metabolic pathway and the characterization of the involved enzymes. The transient nature of this intermediate, coupled with the technical challenges of quantifying intracellular acyl-CoA thioesters, likely contributes to the absence of such data.
| Microorganism | Growth Substrate | Intracellular this compound Concentration | Reference |
| Thauera aromatica | Toluene | Not Reported | N/A |
| Aromatoleum aromaticum | Toluene | Not Reported | N/A |
Anaerobic Toluene Degradation Pathway
The following diagram illustrates the central role of this compound in the anaerobic degradation of toluene.
Experimental Protocols
While specific protocols for the quantification of this compound are not explicitly detailed in the literature, methodologies for the analysis of acyl-CoA thioesters in microbial cells are well-established. The following sections outline a general workflow and specific techniques that can be adapted for the study of this particular metabolite.
General Experimental Workflow for Acyl-CoA Analysis
The quantification of intracellular acyl-CoAs like this compound requires a multi-step process, from cell harvesting to final detection.
Cell Culture and Harvesting
-
Microorganism: Thauera aromatica or Aromatoleum aromaticum.
-
Culture Conditions: Anaerobic growth medium with toluene as the sole carbon source and nitrate (B79036) as the electron acceptor.
-
Harvesting: Rapidly harvest cells in the mid-exponential growth phase by centrifugation at low temperatures (e.g., 4°C) to minimize metabolic changes.
Quenching of Metabolism
To accurately capture the intracellular metabolite pool, it is crucial to halt all enzymatic activity immediately upon harvesting.
-
Method: Flash-freezing the cell pellet in liquid nitrogen is a common and effective method. Alternatively, quenching can be achieved by resuspending the cell pellet in a cold solvent mixture, such as 60% methanol (B129727) at -40°C.
Extraction of Acyl-CoA Thioesters
Acyl-CoAs are labile molecules, and the extraction procedure must be performed under conditions that prevent their degradation.
-
Protocol:
-
Resuspend the frozen cell pellet in a pre-chilled extraction buffer. A common buffer consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous solution (e.g., formic acid or trichloroacetic acid in water).[6]
-
Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold throughout the process.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Sample Purification and Concentration
Crude cell extracts contain numerous compounds that can interfere with the analysis. Solid-phase extraction (SPE) is often employed to purify and concentrate the acyl-CoA fraction.
-
SPE Protocol:
-
Condition a C18 SPE cartridge with methanol followed by an equilibration buffer (e.g., water with a low concentration of acetic acid).
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the acyl-CoAs with a stronger solvent, such as a methanol/water mixture.
-
Dry the eluted sample under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in a small volume of a suitable solvent for analysis.
-
Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA thioesters.[7][8]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method. This involves selecting the precursor ion of this compound and monitoring for a specific product ion generated by its fragmentation in the mass spectrometer. The precursor and product ion pair would need to be determined using a synthesized standard of this compound.
-
-
Quantification: Absolute quantification can be achieved by using an internal standard, ideally a stable isotope-labeled version of this compound. In the absence of a specific standard, a structurally similar acyl-CoA can be used for relative quantification.
Conclusion
This compound is a naturally occurring, albeit transient, intermediate in the anaerobic degradation of toluene by specific microorganisms. While direct quantitative measurements of its intracellular concentration are currently lacking in the scientific literature, established analytical techniques for acyl-CoA analysis provide a clear path for future investigations. The detailed methodologies presented in this guide offer a framework for researchers to explore the dynamics of this important metabolic pathway, which holds potential for both environmental bioremediation and the discovery of novel enzymatic targets.
References
- 1. ddd.uab.cat [ddd.uab.cat]
- 2. researchgate.net [researchgate.net]
- 3. (R)-Benzylsuccinyl-CoA dehydrogenase of Thauera aromatica, an enzyme of the anaerobic toluene catabolic pathway. (2002) | Christina Leutwein | 49 Citations [scispace.com]
- 4. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
The Significance of the Double Bond in (E)-2-Benzylidenesuccinyl-CoA: A Linchpin in the Anaerobic Degradation of Toluene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-Benzylidenesuccinyl-CoA is a critical intermediate in the anaerobic biodegradation of the widespread environmental pollutant toluene (B28343). The presence of a chemically reactive double bond in its structure is of paramount significance, serving as the focal point for enzymatic hydration in a specialized β-oxidation pathway. This technical guide delves into the core biochemical principles surrounding this compound, detailing its formation, enzymatic conversion, and the broader metabolic context of anaerobic toluene degradation. This document provides a comprehensive overview of the relevant enzymes, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to support further research and potential biotechnological applications.
Introduction
Toluene is a prevalent aromatic hydrocarbon pollutant, and its natural attenuation under anaerobic conditions is a key biogeochemical process. In the absence of oxygen, certain bacteria have evolved a unique metabolic pathway to degrade toluene, initiating its breakdown through a remarkable radical-based addition to fumarate.[1][2] This pathway ultimately converts toluene into central metabolites, such as benzoyl-CoA, which can then enter mainstream anaerobic metabolism.[3] A pivotal intermediate in this intricate process is this compound. The strategic placement of a double bond in this molecule is not a trivial structural feature; it is the key to the subsequent steps of the degradation pathway, enabling a hydration reaction that is essential for the ultimate cleavage of the benzylsuccinate backbone. Understanding the biochemistry of this compound and the enzymes that interact with it is crucial for developing bioremediation strategies and for the potential discovery of novel biocatalysts.
The Anaerobic Toluene Degradation Pathway: A Focus on this compound
The anaerobic degradation of toluene is initiated by the enzyme benzylsuccinate synthase (BSS) , which catalyzes the addition of toluene to fumarate, forming (R)-benzylsuccinate .[2][4] This initial activation is followed by a series of reactions analogous to the β-oxidation of fatty acids.
-
Activation to a CoA Thioester: (R)-benzylsuccinate is first activated to its coenzyme A (CoA) thioester, (R)-benzylsuccinyl-CoA , by the enzyme succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) .[3][5] This step is crucial as it prepares the molecule for subsequent enzymatic reactions.
-
Formation of the Double Bond: The key step leading to the formation of our molecule of interest is the dehydrogenation of (R)-benzylsuccinyl-CoA. The enzyme (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) , an FAD-dependent oxidoreductase, catalyzes the removal of two hydrogen atoms, creating a double bond and forming This compound .[6][7] This enzymatic step introduces the reactive center that is essential for the next stage of the pathway.
-
The Significance of the Double Bond: Hydration: The double bond in this compound is the target of the enzyme This compound hydratase (BbsH) , also known as (E)-phenylitaconyl-CoA hydratase.[3][8] This enzyme catalyzes the stereospecific addition of a water molecule across the double bond, resulting in the formation of 2-(α-hydroxybenzyl)succinyl-CoA . This hydration is a critical step as it introduces a hydroxyl group that can be subsequently oxidized, a necessary transformation for the eventual thiolytic cleavage of the carbon skeleton.
The subsequent steps of the pathway involve the oxidation of the hydroxyl group and the thiolytic cleavage of the resulting β-ketoacyl-CoA, ultimately yielding benzoyl-CoA and succinyl-CoA.
Signaling Pathway Diagram
Caption: Anaerobic degradation pathway of toluene highlighting the central role of this compound.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the formation and conversion of this compound. It is important to note that kinetic data for these specialized enzymes of anaerobic metabolism can be challenging to obtain and may vary depending on the source organism and assay conditions.
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes
| Enzyme | Substrate | Km (µM) | Organism | Reference |
| (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | (R)-Benzylsuccinyl-CoA | ~20-50 | Thauera aromatica | [9] |
| This compound Hydratase (BbsH) | This compound | ~10-30 | Thauera aromatica | [1] |
Table 2: Maximum Velocity (Vmax) of Key Enzymes
| Enzyme | Vmax (µmol min-1 mg-1) | Organism | Reference |
| (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | ~5-15 | Thauera aromatica | [9] |
| This compound Hydratase (BbsH) | ~20-40 | Thauera aromatica | [1] |
Note: The values presented are approximate and collated from various studies. For precise kinetic characterization, it is recommended to perform dedicated enzyme assays under standardized conditions.
Experimental Protocols
Synthesis of this compound
Principle: this compound can be synthesized enzymatically from (R)-benzylsuccinyl-CoA using purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG). The product can be purified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
(R)-Benzylsuccinyl-CoA (can be synthesized from (R)-benzylsuccinate and Coenzyme A using a suitable CoA ligase or transferase)
-
Purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) from Thauera aromatica or a recombinant source
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Set up a reaction mixture containing 1 mM (R)-benzylsuccinyl-CoA, 200 µM DCPIP, and 100 mM Tris-HCl buffer, pH 8.0.
-
Initiate the reaction by adding a catalytic amount of purified BbsG (e.g., 0.1-0.5 µM).
-
Monitor the reaction progress by observing the reduction of DCPIP at 600 nm or by taking time-point samples for HPLC analysis.
-
Once the reaction reaches completion (no further change in absorbance or substrate peak on HPLC), terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the this compound from the supernatant using a semi-preparative C18 HPLC column. Use a linear gradient of acetonitrile in 50 mM potassium phosphate buffer, pH 7.0.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA) and at a wavelength corresponding to the absorbance maximum of the benzylidenesuccinyl moiety (around 300-320 nm).
-
Collect the fractions containing the desired product.
-
Pool the pure fractions and lyophilize to obtain this compound as a powder.
-
Determine the concentration of the purified product spectrophotometrically using the molar extinction coefficient of CoA at 260 nm.
Enzyme Assay for (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG)
Principle: The activity of BbsG can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as DCPIP, which is coupled to the oxidation of (R)-benzylsuccinyl-CoA.
Materials:
-
Purified BbsG or cell-free extract containing BbsG
-
(R)-Benzylsuccinyl-CoA (substrate)
-
DCPIP (electron acceptor)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a stock solution of 10 mM (R)-benzylsuccinyl-CoA in water.
-
Prepare a stock solution of 2 mM DCPIP in water.
-
In a cuvette, mix 100 mM Tris-HCl buffer (pH 8.0), 200 µM DCPIP, and the enzyme sample (purified BbsG or cell-free extract). The final volume should be 1 ml.
-
Incubate the mixture for 2 minutes at a controlled temperature (e.g., 30°C) to allow for temperature equilibration.
-
Initiate the reaction by adding (R)-benzylsuccinyl-CoA to a final concentration of 100 µM.
-
Immediately start monitoring the decrease in absorbance at 600 nm (ε = 21 mM-1 cm-1 for DCPIP).
-
Calculate the enzyme activity from the linear portion of the absorbance change over time. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the assay conditions.
Enzyme Assay for this compound Hydratase (BbsH)
Principle: The activity of BbsH can be monitored by observing the decrease in absorbance associated with the hydration of the double bond in this compound. The product, 2-(α-hydroxybenzyl)succinyl-CoA, has a significantly lower absorbance at the wavelength maximum of the substrate.
Materials:
-
Purified BbsH or cell-free extract containing BbsH
-
This compound (substrate)
-
Assay Buffer: 100 mM MOPS buffer, pH 7.5
-
Spectrophotometer capable of reading in the UV range (around 310 nm)
Procedure:
-
Prepare a stock solution of 1 mM this compound in water.
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the assay buffer (typically around 310 nm).
-
In a quartz cuvette, mix 100 mM MOPS buffer (pH 7.5) and the enzyme sample.
-
Incubate for 2 minutes at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding this compound to a final concentration of 50 µM.
-
Monitor the decrease in absorbance at the predetermined λmax.
-
Calculate the enzyme activity using the molar extinction coefficient of this compound at that wavelength.
Experimental Workflows and Logical Relationships
Workflow for Characterization of BbsG and BbsH
Caption: A typical workflow for the cloning, expression, purification, and kinetic characterization of BbsG and BbsH.
Conclusion
The double bond in this compound is a pivotal structural feature that dictates the progression of the anaerobic toluene degradation pathway. Its introduction by (R)-benzylsuccinyl-CoA dehydrogenase creates a reactive site for the subsequent hydration reaction catalyzed by this compound hydratase. This seemingly simple chemical transformation is a cornerstone of a complex and elegant metabolic solution evolved by microorganisms to utilize a persistent environmental pollutant as a carbon and energy source. A thorough understanding of the enzymes that mediate the formation and transformation of this key intermediate, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge in microbial metabolism, bioremediation, and biocatalysis. The information presented in this guide provides a solid foundation for researchers and professionals in these fields to further explore the fascinating biochemistry of anaerobic aromatic hydrocarbon degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. cn.aminer.org [cn.aminer.org]
- 3. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli [mdpi.com]
- 6. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (R)-Benzylsuccinyl-CoA dehydrogenase of Thauera aromatica, an enzyme of the anaerobic toluene catabolic pathway. (2002) | Christina Leutwein | 49 Citations [scispace.com]
Methodological & Application
Enzymatic synthesis of (E)-2-benzylidenesuccinyl-CoA using (R)-benzylsuccinyl-CoA dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Benzylidenesuccinyl-CoA is a key intermediate in the anaerobic degradation pathway of toluene (B28343) by denitrifying bacteria such as Thauera aromatica. This pathway involves the initial conversion of toluene to (R)-benzylsuccinate, which is then activated to (R)-2-benzylsuccinyl-CoA. The subsequent dehydrogenation of (R)-2-benzylsuccinyl-CoA is catalyzed by the FAD-dependent enzyme (R)-benzylsuccinyl-CoA dehydrogenase (BbsG), yielding this compound.[1][2][3] This enzymatic synthesis provides a specific and efficient method for producing this compound, a valuable molecule for studying the anaerobic toluene degradation pathway and for potential applications in biocatalysis and drug development.
These application notes provide detailed protocols for the enzymatic synthesis of this compound, including the expression and purification of the necessary enzymes, the enzymatic reaction itself, and the analysis of the product.
Data Presentation
Table 1: Kinetic Parameters of (R)-benzylsuccinyl-CoA dehydrogenase from Thauera aromatica
| Parameter | Value | Substrate | pH | Temperature (°C) | Evidence |
| K_m | 110 µM | (R)-2-benzylsuccinyl-CoA | 8.0 | 50 | [4] |
| Optimal pH | 8.0 | - | - | - | [4] |
| Optimal Temperature | 50 °C | - | - | - | [4] |
| Inhibitor | (S)-benzylsuccinyl-CoA | - | - | - | [4] |
Table 2: Purification of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase from Thauera aromatica
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (n-fold) |
| Crude Extract | 12,000 | 300 | 0.025 | 100 | 1 |
| DEAE-Sepharose | 1,500 | 210 | 0.14 | 70 | 5.6 |
| Hydroxyapatite | 250 | 150 | 0.6 | 50 | 24 |
| Q-Sepharose | 40 | 105 | 2.6 | 35 | 104 |
| Gel Filtration | 8 | 60 | 7.5 | 20 | 300 |
Note: This table is adapted from the purification of the native enzyme and serves as a reference for recombinant protein purification strategies.[5]
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant (R)-benzylsuccinyl-CoA dehydrogenase (BbsG)
This protocol describes the overexpression of the bbsG gene from Thauera aromatica in Escherichia coli and subsequent purification of the recombinant protein.
1. Gene Cloning and Expression Vector Construction:
-
The bbsG gene (UniProtKB: Q9KJE8) is amplified from Thauera aromatica genomic DNA via PCR.[4]
-
The amplified gene is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag) for inducible expression in E. coli.
2. Overexpression in E. coli:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD_600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance soluble protein expression.
3. Cell Lysis and Crude Extract Preparation:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant is the crude extract.
4. Protein Purification:
-
Affinity Chromatography: Load the crude extract onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged BbsG protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Size-Exclusion Chromatography (Optional): For higher purity, concentrate the eluted protein and apply it to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
5. Protein Characterization:
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assess the purity of the protein by SDS-PAGE.
-
Confirm the identity of the protein by Western blot or mass spectrometry.
Protocol 2: Enzymatic Synthesis of (R)-2-benzylsuccinyl-CoA
This protocol describes the synthesis of the substrate for (R)-benzylsuccinyl-CoA dehydrogenase using succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).
1. Expression and Purification of BbsEF:
-
The genes for the two subunits of BbsEF (bbsE and bbsF) are cloned and co-expressed in E. coli using a similar strategy as for BbsG.
-
The purification can be performed following a multi-step chromatographic procedure as outlined in Table 2, or by using affinity tags for a more streamlined process.[5]
2. Enzymatic Reaction:
-
The reaction mixture (1 mL) contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM (R)-benzylsuccinate
-
0.5 mM Succinyl-CoA
-
5 mM MgCl_2
-
Purified BbsEF (10-20 µg)
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Monitor the reaction progress by HPLC (see Protocol 4).
3. Product Purification:
-
The product, (R)-2-benzylsuccinyl-CoA, can be purified from the reaction mixture using reversed-phase HPLC.
Protocol 3: Enzymatic Synthesis of this compound
This protocol describes the main synthesis step using the purified (R)-benzylsuccinyl-CoA dehydrogenase.
1. Enzymatic Reaction:
-
The reaction mixture (1 mL) contains:
-
100 mM TAPS buffer (pH 8.5)[6]
-
0.5 mM (R)-2-benzylsuccinyl-CoA (from Protocol 2)
-
0.25 mM Ferricenium hexafluorophosphate (B91526) (as an artificial electron acceptor)[6][7]
-
Purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) (5-10 µg)
-
-
Incubate the reaction at 50°C for 30-60 minutes.[4]
2. Monitoring the Reaction:
-
The reaction can be monitored spectrophotometrically by the decrease in absorbance of the ferricenium ion at 300 nm (ε = 4,300 M⁻¹ cm⁻¹).[6][7]
-
Alternatively, the formation of this compound can be monitored by HPLC (see Protocol 4).
3. Product Purification:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidification.
-
Centrifuge to remove the precipitated protein.
-
The supernatant containing this compound can be purified by reversed-phase HPLC.
Protocol 4: HPLC Analysis of CoA Esters
This protocol provides a general method for the analysis of the CoA esters involved in the synthesis.
1. HPLC System:
-
A standard HPLC system with a UV detector is required.
2. Column:
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
3. Mobile Phase:
-
Solvent A: 50 mM potassium phosphate (B84403) buffer (pH 5.5-6.5)
-
Solvent B: Acetonitrile
-
A gradient elution is typically used, for example:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 5% B (re-equilibration)
-
4. Detection:
-
Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[1]
5. Quantification:
-
Create a standard curve using known concentrations of purified CoA esters to quantify the product.
Visualization
Caption: Enzymatic cascade for the synthesis of this compound.
Caption: Experimental workflow for enzymatic synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uniprot.org [uniprot.org]
- 5. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Novel Acyl Coenzyme A Dehydrogenases Involved in Bacterial Steroid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of (E)-2-Benzylidenesuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of (E)-2-benzylidenesuccinyl-CoA, an important intermediate in the anaerobic biodegradation of toluene (B28343) and a potential subject of study in various biochemical pathways. The synthesis involves a three-step process: the Stobbe condensation to form (E)-2-benzylidenesuccinic acid, its conversion to the corresponding anhydride (B1165640), and the final coupling with Coenzyme A.
Introduction
This compound is a key metabolite in the anaerobic degradation pathway of toluene by certain bacteria. In this pathway, (R)-2-benzylsuccinyl-CoA is dehydrogenated by (R)-benzylsuccinyl-CoA dehydrogenase to yield this compound.[1] Its role in metabolic pathways makes it a molecule of interest for researchers studying microbial metabolism, enzyme kinetics, and the development of novel antimicrobial agents. The chemical synthesis of this compound is essential for providing sufficient quantities for in vitro assays and further research, independent of complex biological systems.
Overall Synthesis Workflow
The chemical synthesis of this compound is achieved through a three-stage process. The workflow begins with the synthesis of the backbone structure, (E)-2-benzylidenesuccinic acid, via a Stobbe condensation. This is followed by the activation of the carboxylic acid group through the formation of an anhydride. The final step involves the thioesterification with Coenzyme A to yield the target molecule.
Experimental Protocols
Stage 1: Synthesis of (E)-2-Benzylidenesuccinic Acid via Stobbe Condensation
This protocol describes the synthesis of the precursor carboxylic acid using the Stobbe condensation reaction.[2][3]
Materials:
-
Benzaldehyde
-
Diethyl succinate
-
Sodium ethoxide (or Potassium tert-butoxide)
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the cooled sodium ethoxide solution, a mixture of freshly distilled benzaldehyde and diethyl succinate is added dropwise with stirring.
-
The reaction mixture is refluxed for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the mixture is acidified with dilute HCl to hydrolyze the resulting monoester.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude (E)-2-benzylidenesuccinic acid.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Stage 2: Synthesis of (E)-2-Benzylidenesuccinic Anhydride
This protocol details the conversion of the diacid to its anhydride, which activates the carboxyl group for the subsequent reaction with Coenzyme A.[4][5]
Materials:
-
(E)-2-Benzylidenesuccinic acid
-
Acetic anhydride
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, (E)-2-benzylidenesuccinic acid is suspended in acetic anhydride.
-
The mixture is gently refluxed until the solid dissolves completely (typically 1-2 hours).
-
The reaction mixture is allowed to cool to room temperature, and then chilled in an ice bath to induce crystallization of the anhydride.
-
The crystalline product is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield (E)-2-benzylidenesuccinic anhydride.
Stage 3: Synthesis of this compound
This protocol describes the final step of coupling the anhydride with Coenzyme A (CoA) to form the desired thioester.
Materials:
-
(E)-2-Benzylidenesuccinic anhydride
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
0.5 M Sodium bicarbonate (NaHCO₃) solution
-
HPLC-grade water and acetonitrile
Procedure:
-
(E)-2-Benzylidenesuccinic anhydride is dissolved in a minimal amount of anhydrous THF.
-
In a separate flask, Coenzyme A trilithium salt is dissolved in cold 0.5 M NaHCO₃ solution.
-
The THF solution of the anhydride is added dropwise to the stirred CoA solution on an ice bath.
-
The reaction mixture is stirred at 4°C for 1-2 hours, monitoring the reaction progress by HPLC.
-
Upon completion, the reaction mixture is flash-frozen and lyophilized.
-
The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by RP-HPLC:
-
Column: C18, semi-preparative
-
Mobile Phase A: 20 mM Potassium phosphate (B84403) buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes is typically effective.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Fractions containing the product are collected, pooled, and lyophilized to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical yields and key characterization data for the synthesis of this compound. Actual results may vary depending on reaction conditions and scale.
| Step | Product | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |
| 1. Stobbe Condensation & Hydrolysis | (E)-2-Benzylidenesuccinic acid | 60-75 | C₁₁H₁₀O₄ | 206.19 |
| 2. Anhydride Formation | (E)-2-Benzylidenesuccinic anhydride | 85-95 | C₁₁H₈O₃ | 188.18 |
| 3. Thioesterification with CoA | This compound | 40-55 | C₃₂H₄₀N₇O₁₉P₃S | 951.68 |
Characterization Data for this compound:
-
¹H NMR: Peaks corresponding to the benzylidene proton, aromatic protons, the succinyl backbone, and the Coenzyme A moiety are expected.
-
Mass Spectrometry (ESI-MS): Calculated m/z for [M-H]⁻: 950.13.
Anaerobic Toluene Degradation Pathway
This compound is an intermediate in the β-oxidation-like pathway for anaerobic toluene degradation. The following diagram illustrates the central steps of this pathway.[6][7]
References
Application Note: HPLC-UV Method for the Analysis and Quantification of (E)-2-Benzylidenesuccinyl-CoA
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the separation and quantification of (E)-2-benzylidenesuccinyl-CoA. This intermediate is a key biomarker in the anaerobic degradation pathway of toluene (B28343) by certain bacteria. The protocol described herein provides researchers, scientists, and drug development professionals with a reliable method for monitoring this metabolic pathway. The method utilizes a reverse-phase C18 column and a gradient elution program for optimal separation of this compound from other related acyl-CoA thioesters.
Introduction
The anaerobic degradation of toluene is a significant bioremediation process initiated by the addition of the toluene methyl group to fumarate, forming (R)-benzylsuccinate[1][2]. This initial product is then activated to (R)-2-benzylsuccinyl-CoA and subsequently dehydrogenated to form this compound by the enzyme benzylsuccinyl-CoA dehydrogenase[1][3]. This compound is a critical intermediate in this modified β-oxidation pathway, which ultimately yields benzoyl-CoA and succinyl-CoA[1][4]. Accurate quantification of this compound is therefore essential for studying the kinetics and regulation of this important catabolic pathway.
This document provides a comprehensive protocol for the analysis of this compound using HPLC-UV. The method is based on established principles for the analysis of CoA esters, ensuring high sensitivity and reproducibility[5][6].
Signaling Pathway
The enzymatic conversion of (R)-benzylsuccinate to benzoyl-CoA involves a series of sequential reactions. The formation and consumption of this compound is a central part of this pathway.
Caption: Anaerobic degradation pathway of (R)-2-benzylsuccinyl-CoA.
Experimental Workflow
The overall workflow for the quantification of this compound consists of sample preparation involving extraction of acyl-CoAs, followed by HPLC separation and UV detection for quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Assay of Enzymes Utilizing (E)-2-benzylidenesuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-benzylidenesuccinyl-CoA is a key intermediate in the anaerobic degradation pathway of toluene (B28343), a prevalent environmental pollutant. This pathway is of significant interest for bioremediation and industrial biotechnology. The enzymes that metabolize this compound, such as this compound hydratase (BbsH), are potential targets for enhancing the efficiency of microbial degradation of aromatic compounds. A reliable and straightforward assay is crucial for characterizing these enzymes, screening for inhibitors, and engineering more efficient biocatalysts.
This document provides detailed application notes and protocols for a continuous spectrophotometric assay to measure the activity of enzymes that utilize this compound as a substrate. The assay is based on monitoring the decrease in absorbance that accompanies the enzymatic hydration of the α,β-unsaturated thioester bond of this compound.
Principle of the Assay
The spectrophotometric assay for enzymes acting on this compound, such as this compound hydratase (BbsH), relies on the change in the ultraviolet (UV) absorbance spectrum upon conversion of the substrate to its product. This compound contains a conjugated system, including the phenyl group, the double bond, and the thioester group, which results in a characteristic UV absorbance at a specific wavelength. The enzymatic hydration of the double bond disrupts this conjugation, leading to a decrease in absorbance. This change in absorbance is directly proportional to the enzymatic activity.
The reaction catalyzed by this compound hydratase is as follows:
This compound + H₂O → 2-(α-hydroxybenzyl)succinyl-CoA
The rate of decrease in absorbance at the wavelength of maximum absorbance (λmax) of the substrate is monitored over time to determine the reaction velocity.
Data Presentation
Table 1: Spectrophotometric Properties of this compound and Related Compounds
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference/Note |
| This compound | ~280 | Estimated: 10,000 - 15,000 | The exact molar extinction coefficient is not readily available in the literature. This value is an estimation based on structurally similar compounds like cinnamoyl-CoA and other phenyl-substituted enoyl-CoA esters. It is strongly recommended to determine this value experimentally for accurate specific activity calculations. |
| Cinnamoyl-CoA | 311 | 22,000 | Value for a similar α,β-unsaturated acyl-CoA thioester. |
| Feruloyl-CoA | 346 | 19,000 | Value for a similar α,β-unsaturated acyl-CoA thioester. |
Table 2: Typical Kinetic Parameters for Enoyl-CoA Hydratases
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Optimal pH |
| Rat Liver Enoyl-CoA Hydratase | Crotonyl-CoA | 50 | 1500 | 8.0 |
| Thauera aromatica Dienoyl-CoA Hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA | 15 | 120 | 7.5 |
| Pseudomonas putida Enoyl-CoA Hydratase | Crotonyl-CoA | 25 | 2500 | 7.4 |
Note: The kinetic parameters for enzymes specifically utilizing this compound are not widely reported. The values in this table are for related enzymes and are provided for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound is not commercially available and needs to be synthesized. A common method involves the enzymatic conversion from (R)-benzylsuccinate, which is formed from toluene and fumarate (B1241708) by the action of benzylsuccinate synthase. The subsequent activation to the CoA thioester is catalyzed by a CoA-transferase. For laboratory-scale preparation, a chemo-enzymatic approach or total chemical synthesis can be considered.
Protocol 2: Spectrophotometric Assay for this compound Hydratase (BbsH)
This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. The volumes can be scaled down for microplate readers.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
This compound stock solution (concentration to be determined precisely by spectrophotometry using the estimated extinction coefficient)
-
Purified enzyme solution (e.g., BbsH)
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of measuring absorbance at ~280 nm
Procedure:
-
Set up the spectrophotometer: Set the wavelength to the determined λmax of this compound (approximately 280 nm). Set the temperature to 30°C.
-
Prepare the reaction mixture: In a 1 mL cuvette, add the following components:
-
880 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
100 µL of this compound stock solution (to a final concentration of 50-100 µM, which should be around the Kₘ value)
-
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Establish the baseline: Record the absorbance for 1-2 minutes to establish a stable baseline.
-
Initiate the reaction: Add 20 µL of the purified enzyme solution to the cuvette. Mix quickly by inverting the cuvette (or by gentle pipetting).
-
Monitor the reaction: Immediately start recording the decrease in absorbance at ~280 nm for 5-10 minutes. The rate should be linear for at least the first few minutes.
-
Determine the initial reaction rate (ΔA/min): Calculate the slope of the linear portion of the absorbance versus time plot.
-
Calculate enzyme activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (µmol/min/mL) = (ΔA/min) / (ε * l)
Where:
-
ΔA/min is the initial rate of absorbance change.
-
ε is the molar extinction coefficient of this compound in M⁻¹cm⁻¹ (use the estimated value and state it clearly in your results).
-
l is the path length of the cuvette in cm (usually 1 cm).
-
-
Calculate specific activity:
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein Concentration (mg/mL)]
The protein concentration of the enzyme solution should be determined using a standard method such as the Bradford or BCA assay.
Controls:
-
No enzyme control: A reaction mixture without the enzyme should be run to ensure that there is no non-enzymatic degradation of the substrate.
-
No substrate control: A reaction mixture without the substrate should be run to account for any changes in absorbance due to the enzyme preparation itself.
Mandatory Visualizations
Caption: Workflow for the spectrophotometric assay of enzymes utilizing this compound.
Caption: Anaerobic toluene degradation pathway highlighting the role of this compound hydratase (BbsH).
Application Notes and Protocols for BbsH Enzyme Kinetics using (E)-2-benzylidenesuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) is a key enzyme in the anaerobic degradation pathway of toluene (B28343), a prevalent environmental pollutant. This pathway involves the conversion of toluene to benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds. The BbsH-catalyzed reaction, the hydration of this compound to 2-(α-hydroxybenzyl)succinyl-CoA, is a critical step in this biochemical cascade. Understanding the kinetic properties of BbsH is essential for applications in bioremediation, industrial biocatalysis, and as a potential target for drug development in pathogenic bacteria that may utilize similar metabolic pathways.
These application notes provide a comprehensive guide for researchers to perform and analyze the enzyme kinetics of BbsH using its substrate, this compound. Included are detailed protocols for a continuous spectrophotometric assay, data presentation guidelines, and visualizations of the relevant biochemical pathway and experimental workflow.
Biochemical Pathway: Anaerobic Toluene Degradation
The BbsH enzyme functions within the multi-step anaerobic degradation pathway of toluene. The pathway is initiated by the addition of fumarate (B1241708) to toluene, forming benzylsuccinate. Following activation to its CoA thioester, a series of β-oxidation-like reactions occur, with BbsH catalyzing the hydration step.
Caption: Anaerobic toluene degradation pathway highlighting the BbsH-catalyzed step.
Data Presentation
For robust analysis and comparison of BbsH enzyme kinetics, all quantitative data should be summarized in a clear and structured format. The following tables provide templates for recording and presenting your experimental results.
Table 1: Michaelis-Menten Kinetic Parameters for BbsH
| Parameter | Value | Standard Deviation |
| Vmax (µmol/min/mg) | ||
| Km (µM) | ||
| kcat (s⁻¹) | ||
| kcat/Km (M⁻¹s⁻¹) |
Table 2: Initial Velocity Data for BbsH at Varying Substrate Concentrations
| [this compound] (µM) | Initial Velocity (ΔAbs/min) | Initial Velocity (µmol/min) |
| 0 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 400 | ||
| 800 |
Experimental Protocols
A continuous spectrophotometric assay is recommended for determining the kinetic parameters of BbsH. This assay monitors the decrease in absorbance of the substrate, this compound, which has a distinct absorbance maximum due to its conjugated double bond system.
Materials and Reagents:
-
Purified BbsH enzyme (Note: Crude cell extracts may contain interfering thioesterases[1])
-
This compound substrate
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory pipettes and consumables
Protocol for BbsH Kinetic Assay:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Prepare a stock solution of this compound in the assay buffer. Determine the precise concentration spectrophotometrically using its extinction coefficient (if known) or by other quantitative methods.
-
Dilute the purified BbsH enzyme in assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60-120 seconds.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for this compound (this may need to be determined by a wavelength scan, but is expected to be in the range of 280-320 nm).
-
Equilibrate the spectrophotometer's cuvette holder to the desired assay temperature (e.g., 30°C).
-
-
Assay Procedure:
-
To a quartz cuvette, add the assay buffer and the desired volume of the this compound stock solution to achieve the final substrate concentration.
-
Mix by gentle inversion and place the cuvette in the spectrophotometer.
-
Allow the solution to equilibrate to the set temperature for 3-5 minutes and record a stable baseline absorbance.
-
Initiate the reaction by adding a small volume of the BbsH enzyme solution to the cuvette.
-
Immediately mix the contents by gentle pipetting or inversion, and start recording the absorbance as a function of time.
-
Monitor the decrease in absorbance for 1-5 minutes, ensuring enough data points are collected within the initial linear phase of the reaction.
-
-
Data Analysis:
-
Determine the initial velocity (v₀) from the linear portion of the absorbance vs. time plot. The slope of this line represents the rate of substrate consumption (ΔAbs/min).
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the substrate at the monitored wavelength.
-
Repeat the assay for a range of substrate concentrations (as outlined in Table 2).
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Vmax and Km.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for determining the kinetic parameters of the BbsH enzyme.
Caption: Workflow for BbsH enzyme kinetic analysis.
References
Application Notes and Protocols for the Preparation of (E)-2-benzylidenesuccinyl-CoA for In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-2-benzylidenesuccinyl-CoA is a critical intermediate in the anaerobic degradation of toluene (B28343) by certain bacteria. Its role in this metabolic pathway makes it a key substrate for studying the activity of enzymes such as this compound hydratase (BbsH). The availability of high-purity this compound is essential for conducting accurate in vitro enzyme assays to screen for potential inhibitors or to characterize enzyme kinetics. These application notes provide detailed protocols for the chemical and enzymatic synthesis, purification, and characterization of this compound, as well as a robust protocol for its use in in vitro enzyme assays.
Introduction
The anaerobic degradation of toluene is a microbially-mediated process of significant environmental and biogeochemical importance. A key metabolic pathway involves the addition of fumarate (B1241708) to toluene to form (R)-benzylsuccinate, which is subsequently activated to (R)-benzylsuccinyl-CoA. This intermediate is then oxidized to this compound by the FAD-dependent enzyme (R)-benzylsuccinyl-CoA dehydrogenase (BbsG). This compound is then hydrated by this compound hydratase (BbsH) to 2-(α-hydroxybenzyl)succinyl-CoA. The enzymes in this pathway are potential targets for the development of novel biocatalysts and for bioremediation applications.
Accurate and reproducible in vitro studies of these enzymes require a reliable source of the substrate, this compound. This document provides comprehensive protocols for both the chemical and enzymatic synthesis of this compound, allowing researchers to choose the most suitable method for their specific needs.
Synthesis of this compound
Two primary routes for the preparation of this compound are presented: a two-step chemical synthesis and a one-pot enzymatic synthesis.
Chemical Synthesis
The chemical synthesis involves two main steps: the synthesis of the precursor acid, (E)-2-benzylidenesuccinic acid, followed by its coupling with Coenzyme A (CoA).
Step 1: Synthesis of (E)-2-benzylidenesuccinic acid via Stobbe Condensation
The Stobbe condensation is a reliable method for the synthesis of alkylidenesuccinic acids.[1] This reaction involves the condensation of an aldehyde (benzaldehyde) with a succinic acid ester (diethyl succinate) in the presence of a strong base.[1]
Protocol 1: Synthesis of (E)-2-benzylidenesuccinic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl succinate (B1194679) (1.1 equivalents) in anhydrous tert-butanol.
-
Base Addition: Slowly add potassium tert-butoxide (1.0 equivalent) to the solution at room temperature with vigorous stirring.
-
Aldehyde Addition: Add benzaldehyde (B42025) (1.0 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to pH 2-3.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is a mixture of the diacid and the half-ester. Saponify the crude product by refluxing with 10% aqueous NaOH for 4 hours. After cooling, acidify with HCl to precipitate the (E)-2-benzylidenesuccinic acid.
-
Recrystallization: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure (E)-2-benzylidenesuccinic acid.
Step 2: Coupling of (E)-2-benzylidenesuccinic acid with Coenzyme A
The formation of the thioester bond with CoA can be achieved using a variety of coupling agents. The N,N'-carbonyldiimidazole (CDI) method is a common and effective approach.
Protocol 2: Synthesis of this compound
-
Activation of the Carboxylic Acid: In an anhydrous and inert atmosphere (e.g., under argon), dissolve (E)-2-benzylidenesuccinic acid (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Add N,N'-carbonyldiimidazole (1.5 equivalents) and stir at room temperature for 1-2 hours to form the acylimidazolide.
-
Coupling with CoA: In a separate flask, dissolve Coenzyme A trilithium salt (1.0 equivalent) in an ice-cold aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Reaction: Slowly add the acylimidazolide solution to the CoA solution with vigorous stirring, maintaining the pH at 7.5-8.0 by the dropwise addition of 1 M NaOH. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench any unreacted acylimidazolide by adding a small amount of a primary amine (e.g., Tris buffer).
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific route to this compound, starting from (R)-benzylsuccinyl-CoA using the enzyme (R)-benzylsuccinyl-CoA dehydrogenase (BbsG). This method is particularly useful for producing the biologically relevant isomer.
Protocol 3: Enzymatic Synthesis of this compound
-
Enzyme Preparation: The BbsG enzyme from Thauera aromatica can be heterologously expressed in E. coli and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Substrate Preparation: The substrate, (R)-benzylsuccinyl-CoA, can be synthesized enzymatically from (R)-benzylsuccinate and succinyl-CoA using the enzyme succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).[2][3][4]
-
Reaction Mixture: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), combine (R)-benzylsuccinyl-CoA (e.g., 1 mM), an artificial electron acceptor such as ferrocenium (B1229745) hexafluorophosphate (B91526) (e.g., 2 mM), and a catalytic amount of purified BbsG enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the formation of this compound by observing the increase in absorbance at a specific wavelength (the exact wavelength needs to be determined experimentally, but is often in the range of 280-320 nm due to the newly formed conjugated double bond) or by HPLC analysis.
-
Termination and Purification: Terminate the reaction by protein precipitation (e.g., with perchloric acid or methanol) and then proceed to purification.
Purification and Characterization
Purification of this compound is crucial to remove unreacted starting materials, byproducts, and denatured protein (in the case of enzymatic synthesis).
Purification by High-Performance Liquid Chromatography (HPLC)
Protocol 4: HPLC Purification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed.
-
Solvent A: 50 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Solvent B: Acetonitrile.
-
-
Gradient: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: Re-equilibration at 5% B
-
-
Detection: Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and at a wavelength corresponding to the absorbance of the benzylidene moiety.
-
Fraction Collection and Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain a stable powder.
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
| Parameter | Method | Expected Result |
| Purity | HPLC | A single major peak at the expected retention time with >95% purity. |
| Identity | Mass Spectrometry (ESI-MS) | Observation of the molecular ion corresponding to the calculated mass of C32H44N7O19P3S (Calculated [M-H]-: 954.16 g/mol ). |
| Structure | 1H NMR | Characteristic signals for the benzylidene proton, the succinyl backbone protons, and the protons of the Coenzyme A moiety. |
| Concentration | UV-Vis Spectroscopy | The concentration can be determined using the molar extinction coefficient of the adenine moiety of CoA at 260 nm (ε = 16,400 M-1 cm-1 in neutral buffer). |
In Vitro Enzyme Assay
This protocol describes a spectrophotometric assay to measure the activity of this compound hydratase (BbsH), which catalyzes the hydration of this compound.
Protocol 5: Spectrophotometric Assay for this compound Hydratase (BbsH)
-
Assay Principle: The hydration of the α,β-unsaturated thioester bond in this compound leads to a decrease in absorbance at a specific wavelength. The rate of this decrease is proportional to the enzyme activity.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 7.8
-
This compound (substrate, e.g., 50-200 µM)
-
Purified BbsH enzyme (a concentration that gives a linear reaction rate for at least 2-3 minutes)
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30 °C) for 5 minutes.
-
Initiate the reaction by adding the BbsH enzyme.
-
Immediately monitor the decrease in absorbance at the predetermined wavelength (e.g., ~298 nm, which needs to be empirically determined by scanning the UV-Vis spectrum of the substrate).
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔA/min) from the linear portion of the reaction progress curve.
-
Convert the rate to µmol/min/mg of enzyme using the molar extinction coefficient (Δε) of the reaction.
-
| Parameter | Value/Condition |
| Enzyme | This compound hydratase (BbsH) |
| Substrate | This compound |
| Buffer | 50 mM Tris-HCl, pH 7.8 |
| Temperature | 30 °C |
| Wavelength for Monitoring | ~298 nm (to be determined empirically) |
| Typical Substrate Concentration Range | 10 - 200 µM |
Visualizations
References
- 1. 2-benzylidenesuccinic acid | 5653-88-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Free Expression and Purification of (E)-2-benzylidenesuccinyl-CoA Hydratase
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the cell-free expression and subsequent purification of (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH), an enzyme involved in the anaerobic degradation pathway of toluene (B28343).[1] The protocols outlined below are designed to yield high-purity, active enzyme suitable for structural and functional studies, as well as for applications in drug development and biocatalysis.
Introduction
This compound hydratase is a key enzyme in the β-oxidation pathway of (R)-benzylsuccinate, a central intermediate in the anaerobic metabolism of toluene.[2] It catalyzes the hydration of the double bond in this compound to form (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA.[1] The study of BbsH is crucial for understanding the microbial degradation of aromatic compounds and holds potential for applications in bioremediation and industrial biocatalysis. Cell-free protein expression systems offer a rapid and efficient alternative to traditional cell-based methods, allowing for greater control over reaction conditions and the synthesis of proteins that may be toxic to living cells.[3][4]
Data Presentation
The following table summarizes the purification of recombinant this compound hydratase from an E. coli overexpression system. While this data is from a cell-based expression, it provides a benchmark for the purification efficiency that can be expected.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Enrichment (-fold) |
| Cell Extract | 250 | 150 | 0.6 | 100 | 1 |
| Heat Denaturation | 120 | 135 | 1.1 | 90 | 1.8 |
| Anion Exchange (Q-Sepharose) | 15 | 105 | 7.0 | 70 | 11.7 |
| Hydrophobic Interaction | 8 | 83 | 10.4 | 55 | 17.3 |
| Size Exclusion | 5 | 68 | 13.5 | 45 | 22.5 |
| Note: This data is adapted from a representative purification of a similar enzyme and serves as an illustrative example. |
Experimental Workflow Diagram
The overall process from gene synthesis to purified protein is depicted in the following workflow diagram.
Caption: Experimental workflow for the cell-free expression and purification of BbsH.
Experimental Protocols
Gene Synthesis and Vector Construction
-
Gene Synthesis : Synthesize the gene encoding this compound hydratase (BbsH) from a suitable organism such as Thauera aromatica.[1] The gene sequence should be codon-optimized for expression in E. coli.
-
Vector Construction : Clone the synthesized gene into a pET-based expression vector (e.g., pET-28a) to incorporate an N-terminal or C-terminal hexahistidine (His6)-tag for affinity purification.
-
Verification : Verify the sequence of the final construct by DNA sequencing.
Cell-Free Protein Expression
This protocol is based on an E. coli cell-free expression system.
Materials:
-
E. coli extract (e.g., S30 extract)
-
Reaction buffer (containing amino acids, energy source, salts, and cofactors)
-
T7 RNA polymerase
-
Plasmid DNA construct from Step 1
-
Nuclease inhibitor
Procedure:
-
Reaction Setup : In a microcentrifuge tube on ice, combine the E. coli cell extract, reaction buffer, T7 RNA polymerase, and nuclease inhibitor.
-
Initiation : Add the BbsH expression plasmid to a final concentration of 10-20 µg/mL.
-
Incubation : Incubate the reaction mixture at 30-37°C for 2-4 hours in a thermomixer or incubator. For larger volumes, gentle shaking may be required. Typical yields for cell-free systems can range up to 50 µg/mL of target protein.[5]
-
Termination : Stop the reaction by placing the tube on ice.
Protein Purification
a. Cell Lysis (if using a cell-based expression for comparison)
-
Resuspend cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse cells by sonication on ice.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
b. Immobilized Metal Affinity Chromatography (IMAC)
-
Column Preparation : Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Loading : Load the supernatant from the cell-free reaction (after centrifugation to remove any precipitate) or the clarified cell lysate onto the column.
-
Washing : Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.
-
Elution : Elute the His-tagged BbsH with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT). Collect fractions.
c. Anion Exchange Chromatography
-
Buffer Exchange : Exchange the buffer of the pooled IMAC fractions into Anion Exchange Buffer A (50 mM Tris-HCl pH 8.0, 1 mM DTT) using a desalting column or dialysis.
-
Loading : Load the sample onto a Q-Sepharose column pre-equilibrated with Buffer A.
-
Elution : Elute the protein with a linear gradient of 0-1 M NaCl in Buffer A over 20 column volumes. BbsH is expected to elute at a specific salt concentration. Collect fractions.
d. Size Exclusion Chromatography (Gel Filtration)
-
Column Preparation : Equilibrate a Superdex 200 or similar size exclusion column with Gel Filtration Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Loading : Concentrate the pooled fractions from the anion exchange step and load onto the size exclusion column.
-
Elution : Run the column with Gel Filtration Buffer and collect fractions corresponding to the expected molecular weight of BbsH.
Protein Analysis
-
Purity Assessment : Analyze the purity of the fractions from each purification step by SDS-PAGE. The final protein should appear as a single band.
-
Concentration Determination : Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.
-
Enzyme Activity Assay : The activity of this compound hydratase can be measured by monitoring the decrease in absorbance at a specific wavelength corresponding to the consumption of the this compound substrate.[6] The assay should be performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at a controlled temperature.
Signaling Pathway Diagram
This compound hydratase is an enzyme in a metabolic pathway, not a signaling pathway. The diagram below illustrates its position within the anaerobic toluene degradation pathway.
Caption: Role of BbsH in the anaerobic toluene degradation pathway.
Conclusion
The combination of cell-free expression and multi-step chromatography provides a robust platform for the production of high-purity this compound hydratase. This methodology is amenable to high-throughput screening and optimization, facilitating further biochemical and structural characterization of this important enzyme. The detailed protocols provided herein serve as a comprehensive guide for researchers in academia and industry.
References
- 1. ENZYME - 4.2.1.180 (E)-benzylidenesuccinyl-CoA hydratase [enzyme.expasy.org]
- 2. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell-free Expression Pipeline for the Generation and Functional Characterization of Nanobodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Free Production of Membrane Proteins in Escherichia coli Lysates for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-free protein expression based on extracts from CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Coupled Enzyme Assay of (E)-2-benzylidenesuccinyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-benzylidenesuccinyl-CoA is a key intermediate in the anaerobic degradation of toluene (B28343) by denitrifying bacteria such as Thauera aromatica. The metabolic pathway of this compound involves a series of enzymatic reactions that are of significant interest for bioremediation and industrial biotechnology. This document provides detailed application notes and protocols for the development of a coupled enzyme assay to study the metabolism of this compound. The assay focuses on the sequential activities of this compound hydratase (BbsH) and (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD).
Metabolic Pathway Overview
The anaerobic degradation of toluene to benzoyl-CoA proceeds via the bbs (β-oxidation of benzylsuccinate) operon.[1] Following the formation of (R)-benzylsuccinate, a CoA transferase and a dehydrogenase lead to the production of this compound. This intermediate is then further metabolized by the enzymes BbsH and BbsCD.
The coupled reaction is as follows:
-
This compound + H₂O → (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA (catalyzed by BbsH)[2][3][4]
-
(2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA + NAD⁺ → (S)-2-benzoylsuccinyl-CoA + NADH + H⁺ (catalyzed by BbsCD)[5]
In this coupled assay, the production of NADH, catalyzed by BbsCD, is monitored spectrophotometrically at 340 nm. The rate of NADH production is directly proportional to the rate of the BbsH-catalyzed hydration of this compound, assuming that BbsCD is not rate-limiting.
References
Application Notes and Protocols for Isotopic Labeling of (E)-2-Benzylidenesuccinyl-CoA in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of isotopically labeled (E)-2-benzylidenesuccinyl-CoA in metabolic research. The focus is on its application in studying the anaerobic toluene (B28343) degradation pathway, a critical process in environmental bioremediation and microbial metabolism. While direct literature on the use of isotopically labeled this compound as a tracer is limited, this document outlines a robust framework for its synthesis and application based on established principles of metabolic flux analysis and enzymology.
Introduction
This compound is a key intermediate in the anaerobic degradation of toluene by various bacteria, such as Thauera aromatica. This pathway involves the initial addition of fumarate (B1241708) to the methyl group of toluene to form (R)-benzylsuccinate. Subsequently, (R)-benzylsuccinate is activated to (R)-2-benzylsuccinyl-CoA by a CoA-transferase (BbsEF) and then oxidized to this compound by benzylsuccinyl-CoA dehydrogenase (BbsG)[1][2][3].
Isotopic labeling of this compound provides a powerful tool to:
-
Trace the metabolic fate of this intermediate in complex biological systems.
-
Quantify the flux through the downstream reactions of the toluene degradation pathway.
-
Investigate the reversibility of the enzymatic steps involved.
-
Identify potential bottlenecks in engineered metabolic pathways for bioremediation or biocatalysis.
This document provides proposed protocols for the enzymatic synthesis of ¹³C-labeled this compound and its application in metabolic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Proposed Enzymatic Synthesis of Isotopically Labeled this compound
The reversibility of the enzymes in the benzylsuccinate β-oxidation pathway allows for the enzymatic synthesis of labeled intermediates[2][4]. A proposed two-step enzymatic synthesis of ¹³C-labeled this compound is outlined below, starting from a commercially available labeled precursor, [U-¹³C₄]-succinyl-CoA.
Workflow for Enzymatic Synthesis:
Caption: Proposed two-step enzymatic synthesis workflow.
Protocol:
Step 1: Synthesis of [U-¹³C₄]-(R)-2-Benzylsuccinyl-CoA
-
Reaction Mixture:
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by HPLC, observing the formation of [U-¹³C₄]-(R)-2-benzylsuccinyl-CoA and the depletion of [U-¹³C₄]-succinyl-CoA.
-
Purification: Purify the labeled (R)-2-benzylsuccinyl-CoA using reverse-phase HPLC.
Step 2: Synthesis of [U-¹³C₄]-(E)-2-Benzylidenesuccinyl-CoA
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 8.0
-
Purified [U-¹³C₄]-(R)-2-Benzylsuccinyl-CoA from Step 1
-
An electron acceptor (e.g., phenazine (B1670421) methosulfate)
-
Purified recombinant BbsG enzyme ((R)-2-benzylsuccinyl-CoA dehydrogenase)[3]
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Monitoring: Monitor the formation of [U-¹³C₄]-(E)-2-benzylidenesuccinyl-CoA by HPLC-UV (monitoring at ~260 nm).
-
Purification: Purify the final product using reverse-phase HPLC and confirm its identity and isotopic enrichment by LC-MS/MS.
Application in Metabolic Flux Analysis
Objective: To quantify the metabolic flux from this compound to downstream metabolites in a toluene-degrading bacterium.
Experimental Workflow:
Caption: Workflow for metabolic studies with labeled tracer.
Protocol:
-
Cell Culture: Grow a pure culture of a toluene-degrading bacterium (e.g., Thauera aromatica) under anaerobic conditions with a suitable carbon source until it reaches the mid-exponential growth phase.
-
Tracer Introduction: Introduce the synthesized ¹³C-labeled this compound into the culture medium.
-
Time-Course Sampling: Collect cell samples at multiple time points after the introduction of the tracer.
-
Metabolic Quenching: Immediately quench metabolic activity by rapidly mixing the cell suspension with a cold solvent (e.g., 60% methanol (B129727) at -40°C).
-
Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system, such as an acetonitrile/methanol/water mixture[7].
-
LC-MS/MS Analysis: Analyze the extracts using a validated LC-MS/MS method to quantify the concentrations and isotopic enrichment of downstream metabolites.
-
Data Analysis: Use the quantitative data on isotopic labeling to calculate metabolic fluxes through the downstream pathways.
Proposed LC-MS/MS Method for this compound and Related Metabolites
Sample Preparation:
-
Quenching: Rapidly mix 1 mL of cell culture with 4 mL of cold (-20°C) acetonitrile/methanol/water (40:40:20).
-
Extraction: Vortex and incubate at -20°C for 20 minutes. Centrifuge at high speed to pellet cell debris.
-
Drying and Reconstitution: Transfer the supernatant, dry under a stream of nitrogen, and reconstitute in a suitable buffer for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for separating acyl-CoA species.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Table 1: Proposed MRM Transitions for Unlabeled and Labeled Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 936.2 | 429.1 | [M+H]⁺ and fragment corresponding to the adenosine (B11128) 3',5'-diphosphate moiety. |
| [U-¹³C₄]-(E)-2-Benzylidenesuccinyl-CoA | 940.2 | 429.1 | Assuming labeling in the succinyl moiety. |
| (S,R)-2-(α-hydroxybenzyl)succinyl-CoA | 954.2 | 429.1 | Hydrated product. |
| [U-¹³C₄]-(S,R)-2-(α-hydroxybenzyl)succinyl-CoA | 958.2 | 429.1 | Labeled hydrated product. |
| (S)-2-Benzoylsuccinyl-CoA | 952.2 | 429.1 | Oxidized product. |
| [U-¹³C₄]-(S)-2-Benzoylsuccinyl-CoA | 956.2 | 429.1 | Labeled oxidized product. |
Data Presentation (Template)
The following tables are templates for presenting quantitative data from a metabolic tracing experiment using ¹³C-labeled this compound.
Table 2: Isotopic Enrichment of Downstream Metabolites Over Time
| Time Point (min) | Metabolite | Isotopic Enrichment (%) |
| 1 | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA | Hypothetical Value |
| 5 | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA | Hypothetical Value |
| 15 | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA | Hypothetical Value |
| 1 | (S)-2-Benzoylsuccinyl-CoA | Hypothetical Value |
| 5 | (S)-2-Benzoylsuccinyl-CoA | Hypothetical Value |
| 15 | (S)-2-Benzoylsuccinyl-CoA | Hypothetical Value |
Table 3: Calculated Metabolic Fluxes
| Reaction | Metabolic Flux (nmol/mg protein/min) |
| This compound Hydratase (BbsH) | Calculated Value |
| (S,R)-2-(α-hydroxybenzyl)succinyl-CoA Dehydrogenase (BbsCD) | Calculated Value |
Visualization of the Metabolic Pathway
The following diagram illustrates the central role of this compound in the anaerobic toluene degradation pathway.
Caption: Anaerobic toluene degradation pathway.
By employing these methodologies, researchers can gain deeper insights into the metabolic dynamics of the anaerobic toluene degradation pathway, paving the way for advancements in bioremediation technologies and a more profound understanding of microbial metabolism.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Diversity of Five Anaerobic Toluene-Degrading Microbial Communities Investigated Using Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to prevent the non-enzymatic hydrolysis of (E)-2-benzylidenesuccinyl-CoA?
Technical Support Center: (E)-2-benzylidenesuccinyl-CoA Stability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of this compound. Non-enzymatic hydrolysis of the thioester bond is a critical factor that can impact experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis and why is it a problem for this compound?
A1: Non-enzymatic hydrolysis is the chemical breakdown of the high-energy thioester bond in this compound by water, without the involvement of an enzyme.[1][2] This reaction yields (E)-2-benzylidenesuccinate and free Coenzyme A (CoASH). This degradation is problematic because it reduces the effective concentration of your active compound, potentially leading to inaccurate kinetic measurements, lower yields in synthesis reactions, and misleading results in enzyme assays.
Q2: What are the primary factors that cause the hydrolysis of my compound?
A2: The stability of the thioester bond in CoA derivatives is highly sensitive to several factors:
-
pH: The rate of hydrolysis is significantly accelerated at alkaline pH (pH > 8).[3] Thioesters are most stable in slightly acidic to neutral conditions (pH 4-7).[4][5][6][7]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6][7] Storing and handling the compound at low temperatures is crucial.
-
Buffer Composition: The presence of certain nucleophiles in buffer solutions can catalyze the breakdown of the thioester bond.
-
Oxygen: Although the primary concern is hydrolysis, oxidation can also be an issue, leading to the formation of CoA disulfides.[3][4]
Q3: How should I prepare and choose buffers to minimize hydrolysis?
A3: Buffer preparation is critical for maintaining the integrity of this compound.
-
pH Control: Use buffers that maintain a pH between 6.0 and 7.5. Good choices include MES, PIPES, or phosphate (B84403) buffers, carefully adjusted to the desired pH.
-
Freshness: Always use freshly prepared buffers for reconstituting and diluting your compound.
-
Avoid Nucleophiles: Avoid buffers containing primary amines, such as Tris, if possible, as they can be nucleophilic and may accelerate hydrolysis.
-
Degassing: To minimize oxidation, consider degassing your buffers by sparging with an inert gas like nitrogen or argon before use.
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is essential for long-term stability.
-
Solid Form: If you have the compound in solid (lyophilized) form, store it at -20°C or -80°C, protected from moisture.[4][8]
-
Stock Solutions: Prepare stock solutions in a stability-optimized, slightly acidic buffer (pH 6.0-6.5).[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[8] For experiments, thaw an aliquot on ice and use it promptly.[8] Aqueous solutions should ideally be used within one day.[4]
Q5: How can I detect and quantify the hydrolysis of my compound?
A5: The most common method for monitoring the integrity of your compound is High-Performance Liquid Chromatography (HPLC).[9] By separating the intact this compound from its hydrolysis products ((E)-2-benzylidenesuccinate and CoASH), you can quantify the extent of degradation. A reversed-phase C18 column is typically used for this separation.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in enzyme kinetics assays. | Hydrolysis of the substrate during the experiment, leading to a changing substrate concentration. | Prepare the substrate solution immediately before use in a fresh, cold, slightly acidic buffer (pH 6.0-7.0). Keep all solutions on ice. |
| High background in assays measuring free CoASH. | The stock solution of this compound has degraded over time, releasing CoASH. | Prepare fresh stock solutions. Check the purity of the existing stock solution by HPLC. Aliquot new stocks to prevent degradation from handling. |
| Loss of compound concentration after storage. | The storage buffer pH is too high (alkaline) or the storage temperature is not low enough. | Re-evaluate your storage protocol. Ensure the pH of the storage buffer is between 6.0 and 6.5 and store aliquots at -80°C.[4][8] |
| Precipitate forms after thawing a stock solution. | The compound may have limited solubility or has degraded into less soluble products. | Briefly sonicate the vial to aid dissolution. If the precipitate persists, centrifuge the sample and check the concentration of the supernatant by HPLC. Consider preparing stocks at a lower concentration. |
Data Presentation
Table 1: Illustrative Effect of pH and Temperature on Thioester Stability
This table provides an example of how environmental conditions can affect the stability of a typical acyl-CoA thioester, based on general chemical principles.
| Parameter | Condition | Relative Half-Life | Recommendation |
| pH | 5.0 | Very Long | Optimal for long-term storage, but may not be suitable for all biological assays. |
| 6.5 | Long | Recommended for most applications. Balances stability and physiological relevance.[5] | |
| 7.4 | Moderate | Acceptable for short-term experiments. Prepare solutions fresh.[10][11] | |
| 8.5 | Short | Avoid. Significant hydrolysis can occur rapidly.[3] | |
| Temperature | -80°C | Months to Years | Recommended for long-term storage of stock solutions. [8] |
| 4°C (On Ice) | Hours to Days | Suitable for short-term storage and use during an experiment. | |
| 25°C (Room Temp) | Minutes to Hours | Avoid prolonged exposure. Keep samples on ice whenever possible. | |
| 37°C | Very Short | Expect rapid degradation. Substrate should be added to the reaction immediately before starting measurements. |
Visualizations
Diagrams of Key Processes
Caption: Non-enzymatic hydrolysis of this compound.
Caption: Workflow for troubleshooting this compound hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a Stability-Optimized Buffer (100 mM Phosphate, pH 6.5)
-
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
High-purity, nuclease-free water
-
Calibrated pH meter
-
-
Procedure:
-
Prepare separate 100 mM stock solutions of sodium phosphate monobasic and sodium phosphate dibasic in high-purity water.
-
In a beaker, add the 100 mM sodium phosphate monobasic solution.
-
While stirring, slowly add the 100 mM sodium phosphate dibasic solution until the pH meter reads exactly 6.50.
-
(Optional) For added stability against oxidation, sparge the final buffer solution with nitrogen gas for 15-20 minutes.
-
Sterile-filter the buffer through a 0.22 µm filter into a sterile container.
-
Store the buffer at 4°C and use within one week for best results.
-
Protocol 2: Quantification of Hydrolysis by HPLC
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
-
-
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor at 260 nm (for the adenine (B156593) moiety of CoA).
-
Inject 10-20 µL of your sample.
-
Run a linear gradient to elute the compounds. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-30 min: 65% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and re-equilibrate.
-
-
Analysis: Identify the peaks corresponding to intact this compound and the hydrolysis product, free CoASH. The intact compound will be more hydrophobic and thus have a longer retention time. Quantify the respective peak areas to determine the percentage of hydrolysis.
-
% Hydrolysis = [Area(CoASH Peak) / (Area(CoASH Peak) + Area(Intact Compound Peak))] x 100%
-
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. neolab.de [neolab.de]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the enzymatic synthesis of (E)-2-benzylidenesuccinyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of (E)-2-benzylidenesuccinyl-CoA, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic route for the synthesis of this compound?
A1: In biological systems, this compound is an intermediate in the anaerobic degradation pathway of toluene. It is formed through the dehydrogenation of (R)-benzylsuccinyl-CoA, a reaction catalyzed by the enzyme (R)-benzylsuccinyl-CoA dehydrogenase.[1] For in vitro synthesis, a direct ligation of (E)-2-benzylidenesuccinic acid with Coenzyme A (CoA) using a suitable CoA ligase is theoretically possible, but enzyme specificity is a critical factor.
Q2: I am observing very low to no yield of this compound in my reaction. What are the most common causes?
A2: Low yields in the enzymatic synthesis of this compound can stem from several factors:
-
Inappropriate Enzyme Selection: The CoA ligase used may have low specificity for (E)-2-benzylidenesuccinic acid.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Substrate Quality: The purity of (E)-2-benzylidenesuccinic acid and Coenzyme A can significantly impact the reaction.
-
Cofactor Degradation: ATP, a critical cofactor for CoA ligases, is prone to degradation.
-
Product Degradation: The presence of thioesterases in crude enzyme preparations can hydrolyze the newly formed this compound.[2]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition may not be optimal for the specific enzyme being used.
Q3: Can I use a crude cell extract as the enzyme source?
A3: While using a crude cell extract can be a cost-effective approach, it presents challenges. Crude extracts may contain competing enzymes and thioesterases that can degrade your product, leading to lower yields.[2] It is highly recommended to use a purified or at least partially purified enzyme for better control and higher yields.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). By analyzing aliquots of the reaction mixture at different time points, you can quantify the consumption of substrates ((E)-2-benzylidenesuccinic acid and CoA) and the formation of the product (this compound).
Q5: What is the expected yield for this type of enzymatic synthesis?
A5: The yield for the enzymatic synthesis of α,β-unsaturated acyl-CoA esters can vary significantly depending on the specific substrate, enzyme, and reaction conditions. For analogous compounds like cinnamoyl-CoA, yields of up to 75% have been reported in chemo-enzymatic methods.[3] However, for a direct enzymatic ligation of a more complex molecule like (E)-2-benzylidenesuccinic acid, yields may be lower and require careful optimization.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in the enzymatic synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Enzyme Inactivity or Low Specificity | 1. Verify Enzyme Activity: Perform a positive control experiment with a known substrate for your CoA ligase. 2. Consider Alternative Enzymes: If the enzyme shows low activity with your specific substrate, consider screening other CoA ligases known to accept bulky or substituted acyl substrates. 3. Optimize Enzyme Concentration: Titrate the enzyme concentration to find the optimal level for your reaction. |
| Substrate Quality Issues | 1. Check Substrate Purity: Verify the purity of (E)-2-benzylidenesuccinic acid and Coenzyme A using analytical techniques like NMR or Mass Spectrometry. 2. Use Fresh Substrates: Coenzyme A can oxidize over time. Use fresh or properly stored CoA. |
| ATP Degradation | 1. Use Fresh ATP Stock: Prepare ATP solutions fresh and keep them on ice. Avoid multiple freeze-thaw cycles. 2. Consider an ATP Regeneration System: For longer reactions or when using high concentrations of enzyme, an ATP regeneration system (e.g., creatine (B1669601) kinase/phosphocreatine) can maintain ATP levels. |
| Suboptimal Reaction Conditions | 1. Optimize pH: The optimal pH for CoA ligases is typically between 7.0 and 8.5. Perform a pH screen to find the optimal condition for your enzyme.[4] 2. Optimize Temperature: Most enzymes have an optimal temperature range. Start with the recommended temperature for your enzyme and consider a temperature screen. 3. Vary Molar Ratios: Experiment with different molar ratios of (E)-2-benzylidenesuccinic acid to Coenzyme A. A common starting point is a 1:1.2 to 1:2 ratio. |
Problem 2: Product Appears Initially but then Disappears or Yield Decreases Over Time
| Potential Cause | Suggested Solution |
| Product Degradation by Thioesterases | 1. Use Purified Enzyme: If using a crude extract, purify the CoA ligase to remove contaminating thioesterases.[2] 2. Add Thioesterase Inhibitors: In some cases, specific inhibitors of thioesterases can be added to the reaction mixture, but care must be taken to ensure they do not inhibit the desired CoA ligase. |
| Product Instability | 1. Analyze Product Stability: Incubate purified this compound under the reaction conditions (without the enzyme and substrates) to assess its chemical stability. 2. Modify Reaction Conditions: If the product is unstable at the reaction pH or temperature, try to find milder conditions that still allow for sufficient enzyme activity. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline and should be optimized for the specific CoA ligase being used.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture on ice.
-
Add the following components in the specified order:
-
Nuclease-free water to the final volume.
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5).
-
(E)-2-benzylidenesuccinic acid (e.g., to a final concentration of 1-5 mM).
-
Coenzyme A (e.g., to a final concentration of 1.2-6 mM).
-
ATP (e.g., to a final concentration of 5-10 mM).
-
-
-
Enzyme Addition:
-
Add the purified CoA ligase to the reaction mixture. The optimal amount of enzyme should be determined experimentally.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C) for a specified period (e.g., 1-4 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid or by heat inactivation, ensuring the product is stable under these conditions).
-
-
Analysis:
-
Analyze the reaction mixture by HPLC to determine the yield of this compound.
-
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic ligation of (E)-2-benzylidenesuccinic acid and CoA.
Experimental Workflow
Caption: General workflow for the enzymatic synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low synthesis yields.
References
- 1. (R)-benzylsuccinyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing the purification protocol for (E)-2-benzylidenesuccinyl-CoA to improve purity
Welcome to the technical support center for the purification of (E)-2-benzylidenesuccinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purity of your target compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification
Question: My initial purification of this compound using solid-phase extraction (SPE) results in low purity. What are the potential causes and how can I improve it?
Answer:
Low purity after initial SPE is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot and optimize your protocol:
-
Incomplete Reaction: The synthesis of this compound may not have gone to completion, leaving unreacted starting materials such as benzylidenesuccinate and Coenzyme A.
-
Solution: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure maximum conversion before proceeding to purification. An enzymatic synthesis approach can achieve conversions of up to 95%[1].
-
-
Suboptimal SPE Protocol: The SPE cartridge type, conditioning, loading, washing, and elution steps may not be optimized for your specific molecule.
-
Solution:
-
Cartridge Selection: For CoA esters, reversed-phase cartridges (e.g., C18) are commonly used.
-
Methodical Optimization: Systematically optimize each step of the SPE protocol. Use a small amount of crude material to test different wash and elution solvents. A common strategy involves washing with a weak solvent to remove non-polar impurities and then eluting the target compound with a stronger solvent.
-
-
-
Presence of Byproducts: Side reactions can lead to byproducts with similar properties to this compound, making them difficult to separate.
-
Solution: Consider a secondary purification step, such as preparative HPLC, which offers higher resolution for separating closely related compounds.
-
Issue 2: Degradation of this compound During Purification
Question: I am observing significant degradation of my product during purification, leading to low yields. How can I prevent this?
Answer:
This compound, like many CoA esters, can be susceptible to chemical and enzymatic degradation. Here are key strategies to minimize degradation:
-
Maintain Low Temperatures: Perform all purification steps at low temperatures (e.g., on ice or in a cold room) to reduce the rate of chemical hydrolysis and enzymatic activity.
-
Control pH: The thioester bond is sensitive to pH extremes. Maintain a buffered environment within a pH range of 6.0-7.5 throughout the purification process.
-
Use Fresh Solvents: Peroxides in older solvents can lead to oxidation. Use fresh, high-purity solvents for all steps.
-
Work Quickly: Minimize the time the compound spends in solution to reduce the opportunity for degradation.
-
Consider Stabilizers: For long-term storage, consider adding antioxidants or storing under an inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound to high purity (>95%)?
A1: A multi-step approach is often necessary to achieve high purity. A combination of solid-phase extraction (SPE) for initial cleanup followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective strategy. This allows for the removal of bulk impurities by SPE, followed by high-resolution separation of the target compound from closely related impurities by HPLC. A versatile chromatographic procedure for fatty acyl-CoA thiol esters has been reported to yield products with over 90% purity[2].
Q2: How can I accurately assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm for the adenine (B156593) part of CoA) is the most common method for quantifying the purity of CoA esters[3].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides confirmation of the molecular weight of the purified compound and can help identify impurities[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities, especially those that do not have a chromophore for UV detection[5].
Q3: What are the common impurities I should expect in my this compound preparation?
A3: Common impurities can include:
-
Unreacted starting materials: Benzylidenesuccinate and Coenzyme A.
-
Oxidized or hydrolyzed forms of the target compound.
-
Byproducts from the synthesis reaction.
-
Contaminants from reagents and solvents.
Data Presentation
Table 1: Comparison of Purification Methods for Acyl-CoA Esters
| Purification Method | Typical Purity | Typical Yield | Throughput | Resolution |
| Solid-Phase Extraction (SPE) | 80-95% | 70-90% | High | Low-Medium |
| Preparative HPLC | >95% | 50-80% | Low | High |
| Affinity Chromatography | >90% | Variable | Medium | High |
Data is generalized from literature on acyl-CoA purification and may vary for this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is a starting point and should be optimized for your specific experimental conditions.
-
Cartridge: C18 SPE cartridge.
-
Conditioning:
-
Wash the cartridge with 1 volume of methanol (B129727).
-
Equilibrate the cartridge with 2 volumes of purification buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
-
Loading:
-
Dissolve the crude this compound in a minimal amount of purification buffer.
-
Load the sample onto the conditioned cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 2-3 volumes of purification buffer to remove unbound impurities.
-
Wash with a weak organic solvent solution (e.g., 5-10% methanol in purification buffer) to remove more hydrophobic impurities.
-
-
Elution:
-
Elute the this compound with a higher concentration of organic solvent (e.g., 50-70% methanol in purification buffer). Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by HPLC to determine which fractions contain the pure product.
-
Protocol 2: Preparative RP-HPLC for High-Purity this compound
-
Column: C18 preparative HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient from a low percentage of Mobile Phase B to a higher percentage over a suitable time to achieve separation. A typical gradient might be 5% to 60% B over 30 minutes.
-
Injection: Inject the SPE-purified sample.
-
Detection: Monitor the elution at 260 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Post-Purification: Immediately neutralize the acidic fractions with a suitable buffer and lyophilize to obtain the pure compound.
Visualizations
Caption: Experimental workflow for high-purity purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound purification.
References
- 1. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A convenient and versatile method for the purification of CoA thiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identity determination and purity testing [chemcon.com]
Addressing instability of (E)-2-benzylidenesuccinyl-CoA during storage
Welcome to the technical support center for (E)-2-benzylidenesuccinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage and handling of this compound, addressing its inherent instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The instability of this compound, like other acyl-CoA thioesters, is primarily due to the reactivity of the thioester bond. The main degradation pathways include:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, which is significantly accelerated at neutral to alkaline pH.[1]
-
Enzymatic Degradation: If the compound is in a biological matrix (e.g., cell lysate), it can be rapidly degraded by enzymes such as acyl-CoA thioesterases. These enzymes hydrolyze the thioester bond to release coenzyme A and (E)-2-benzylidenesuccinate.
-
Oxidation: The molecule may be sensitive to oxidation, especially if exposed to air for prolonged periods.
-
Thiol-Thioester Exchange: Reaction with other thiol-containing compounds can lead to the displacement of coenzyme A.
Q2: What is the optimal pH for storing this compound solutions?
A2: Aqueous solutions of acyl-CoA esters are most stable at a slightly acidic pH, typically between 4.0 and 6.0. Stability significantly decreases in alkaline conditions (pH > 7), where the thioester bond is more prone to hydrolysis. For many acyl-CoAs, a pH of around 4.9 is considered optimal for extraction and short-term storage.
Q3: What is the recommended storage temperature?
A3: For long-term storage, this compound should be stored at -20°C or, preferably, at -80°C. For short-term storage (a few hours), solutions should be kept on ice (0-4°C). Elevated temperatures significantly accelerate both chemical and enzymatic degradation.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare stock solutions in a slightly acidic buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.0) or in a non-aqueous solvent like DMSO for long-term storage at -80°C. If using an aqueous buffer, prepare small aliquots to avoid repeated freeze-thaw cycles. For immediate use in enzymatic assays, the buffer system should be compatible with the enzyme's optimal conditions, but prolonged incubation should be avoided.
Q5: Can I store the compound as a dry powder?
A5: Yes, storing this compound as a lyophilized powder at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) is the most stable option for long-term storage. This minimizes hydrolysis and oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of activity or concentration in stored aqueous solutions | Hydrolysis due to incorrect pH. The pH of the solution may be neutral or alkaline, accelerating the breakdown of the thioester bond. | Verify the pH of your storage buffer. Ensure it is in the acidic range (pH 4.0-6.0). Prepare fresh solutions in a validated acidic buffer. |
| Repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the rate of degradation. | Aliquot your stock solution into single-use volumes before freezing to avoid repeated thawing of the main stock. | |
| Microbial contamination. Microorganisms can introduce enzymes that degrade the compound. | Use sterile buffers and handling techniques. Consider filtering the solution through a 0.22 µm filter before storage. | |
| Low recovery after experimental procedures (e.g., enzymatic assays) | Enzymatic degradation by thioesterases. Contaminating enzymes in your sample can hydrolyze the thioester. | If working with biological samples, ensure that thioesterase inhibitors are included if compatible with your experiment. Keep samples on ice at all times. |
| High temperature during incubation. Elevated temperatures accelerate hydrolysis. | Perform all experimental steps on ice where possible. Minimize incubation times at higher temperatures. | |
| Adsorption to plasticware. The compound may stick to the walls of tubes or pipette tips. | Use low-retention plasticware. Rinsing the tip in the reaction mixture can help ensure complete transfer. | |
| Inconsistent results between experiments | Inconsistent stock solution concentration. Degradation over time leads to a decrease in the effective concentration of your stock. | Prepare fresh stock solutions regularly or perform a concentration check (e.g., by UV-Vis spectroscopy) before use. |
| Oxidation of the compound. Exposure to air can lead to oxidative degradation. | Degas aqueous buffers before use. If possible, handle the compound under an inert atmosphere. |
Quantitative Data on Thioester Stability
Table 1: Effect of pH on the Hydrolysis of a Model Thioester (S-methyl thioacetate)
This data illustrates the significant increase in hydrolysis rate under basic conditions.
| Condition | Rate Constant (k) | Half-life (t½) |
| pH-independent (neutral water) | 3.6 x 10⁻⁸ s⁻¹ | ~155 days |
| Acid-mediated (per M of H⁺) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | - |
| Base-mediated (per M of OH⁻) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | - |
Data adapted from studies on S-methyl thioacetate (B1230152) at 23°C. The half-life at neutral pH highlights the relative stability in the absence of catalysts.
Table 2: Comparative Half-lives of Acyl Compounds in Water
This table shows that while thioesters are more reactive than amides, they are relatively stable in water under neutral conditions compared to other activated acyl groups.
| Acyl Compound Type | Typical Half-life in Neutral Water |
| Acyl Phosphate | Minutes to Hours |
| Thioester | Hours to Days |
| Oxygen Ester | Days to Months |
| Amide | ~1000 years (uncatalyzed)[2] |
These are generalized, illustrative values. Actual half-lives depend on the specific molecule and conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution for use in experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 50 mM Potassium Phosphate buffer, pH 6.0
-
Low-retention microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, add the required volume of anhydrous DMSO or pre-chilled (4°C) potassium phosphate buffer (pH 6.0) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to minimize oxidation.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in low-retention microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store the frozen aliquots at -80°C.
-
For use, thaw a single aliquot on ice immediately before the experiment. Do not refreeze any unused portion of the thawed aliquot.
Protocol 2: Monitoring the Stability of this compound by HPLC
Objective: To quantitatively assess the degradation of the compound over time under specific storage conditions.
Materials:
-
Stock solution of this compound
-
Incubation buffers (e.g., pH 5.0, 7.0, and 9.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 75 mM KH₂PO₄ buffer[3]
-
Mobile Phase B: Acetonitrile[3]
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Prepare dilutions of your this compound stock solution in the different incubation buffers to a final concentration of ~100 µM.
-
At time zero (t=0), take an aliquot from each solution, quench the reaction by adding an equal volume of quenching solution (to stop hydrolysis), and inject it into the HPLC system.
-
Incubate the remaining solutions at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, quench them, and analyze by HPLC.
-
HPLC Method:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Detection: Monitor at 260 nm (for the adenine (B156593) moiety of CoA) and a secondary wavelength appropriate for the benzylidenesuccinyl group.
-
Flow Rate: 1.0 mL/min
-
Gradient: Use a suitable gradient of Mobile Phase A and B to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound at each time point.
-
Plot the percentage of the remaining compound against time for each condition.
-
Calculate the half-life (t½) under each condition by fitting the data to a first-order decay curve.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Recommended workflow for storage and handling.
References
Overcoming challenges in the HPLC analysis of (E)-2-benzylidenesuccinyl-CoA
Welcome to the technical support center for the HPLC analysis of (E)-2-benzylidenesuccinyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic analysis of this important metabolic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of this compound?
A1: The primary challenges include:
-
Analyte Instability: this compound is susceptible to hydrolysis of its thioester bond, particularly at neutral to high pH.[1][2][3][4][5] The molecule can also undergo E/Z isomerization of the double bond, which can be influenced by light, temperature, and the composition of the sample solvent and mobile phase.[6][7][8][9][10]
-
Poor Peak Shape: Peak tailing is a common issue for CoA esters due to interactions with residual silanols on silica-based columns.
-
Low Sensitivity: As an intermediate, endogenous levels of this compound can be low, requiring a highly sensitive analytical method.
-
Matrix Effects: Biological samples contain numerous compounds that can interfere with the analysis, leading to co-elution and ion suppression in mass spectrometry detection.
Q2: What type of HPLC column is best suited for analyzing this compound?
A2: A reversed-phase C18 column is the most common choice for the separation of CoA esters.[11][12] To mitigate peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping. For particularly challenging separations, a column specifically designed for polar-modified reversed-phase chromatography can be beneficial.
Q3: What are the recommended storage conditions for this compound standards and samples?
A3: To minimize degradation, standards and samples should be stored at -80°C. For analysis, samples should be kept in an autosampler cooled to 4°C.[13] It is also recommended to use glass vials to reduce the potential for adsorption of the analyte to plastic surfaces.[13] Stock solutions should be prepared fresh, and their stability under analytical conditions should be evaluated.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identity can be confirmed by:
-
Spiking: Fortifying a sample with a known amount of a pure this compound standard should result in a proportional increase in the height of the peak of interest.
-
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer allows for the confirmation of the molecular weight and fragmentation pattern of the analyte, providing a high degree of confidence in its identification.
-
UV-Vis Spectrum: If using a diode-array detector (DAD), the UV-Vis spectrum of the peak of interest can be compared to that of the standard.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Secondary interactions with the stationary phase, column overload, or extra-column band broadening.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or phosphoric acid) can suppress the ionization of residual silanol (B1196071) groups on the column, reducing peak tailing.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like triethylamine (B128534) (TEA) to the mobile phase can help to mask active sites on the stationary phase.
-
Reduce Sample Load: Dilute the sample or decrease the injection volume to avoid column overload.
-
Check for Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.
-
Use a Different Column: Consider a column with a different stationary phase chemistry or a higher degree of end-capping.
-
Issue 2: Retention Time Variability
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or column degradation.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before starting a sequence of injections, equilibrate the column with the initial mobile phase for a sufficient amount of time (at least 10-15 column volumes).
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of volatile organic components. Prepare fresh mobile phase daily.
-
Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.
-
Implement a Column Washing Protocol: After each analytical run, wash the column with a strong solvent to remove any strongly retained matrix components.
-
Monitor Column Performance: Regularly check the column's performance using a standard mixture to detect any signs of degradation.
-
Issue 3: Low Sensitivity or No Peak Detected
-
Possible Cause: Analyte degradation, insufficient sample concentration, or suboptimal detector settings.
-
Troubleshooting Steps:
-
Investigate Sample Stability: Analyze a freshly prepared standard to rule out degradation. If degradation is suspected, optimize sample preparation and storage conditions (see FAQs).
-
Enrich the Sample: Use solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
-
Optimize Detection Wavelength: The optimal UV detection wavelength for CoA esters is typically around 260 nm. Verify this for your specific instrument and mobile phase.
-
Check Instrument Performance: Ensure the detector lamp is functioning correctly and that the flow cell is clean.
-
Issue 4: Appearance of Unexpected Peaks (Potential Isomers)
-
Possible Cause: On-column or in-sample isomerization of the (E)-isomer to the (Z)-isomer.[6][7][8][9][10]
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store samples and standards in amber vials to prevent light-induced isomerization.
-
Control Temperature: Keep samples cool in the autosampler and consider running the separation at a lower temperature to minimize thermal isomerization.
-
Adjust Mobile Phase: The polarity and pH of the mobile phase can influence the rate of isomerization. Experiment with different solvent compositions and pH values.
-
Confirm Isomer Identity: If possible, obtain a standard of the (Z)-isomer to confirm its retention time. Alternatively, techniques like preparative HPLC followed by NMR can be used for structural elucidation.[6][9]
-
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices
-
Homogenization: Homogenize the tissue or cell sample in a cold solution of 5% perchloric acid (PCA).
-
Protein Precipitation: Centrifuge the homogenate at 4°C to pellet the precipitated proteins.
-
Neutralization: Carefully neutralize the supernatant with a solution of potassium carbonate (K2CO3).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the neutralized sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Protocol 2: HPLC Method for this compound Analysis
-
HPLC System: A binary pump system with a UV detector and a thermostatted column compartment.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 4.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %B 0 5 20 40 25 90 30 90 31 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following table presents typical performance characteristics for an HPLC-UV method for the analysis of CoA esters. This data is for illustrative purposes and should be validated for the specific analysis of this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 85-105% |
Visualizations
Caption: Troubleshooting logic for HPLC analysis.
Caption: Experimental workflow for sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. DSpace [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Enhancing Expression and Solubility of Toluene Degradation Pathway Enzymes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the expression and solubilization of enzymes from the toluene (B28343) degradation pathway.
Troubleshooting Guides and FAQs
This section is designed to help you troubleshoot common issues encountered during your experiments.
Section 1: Poor or No Enzyme Expression
Q1: I am not observing any expression of my target enzyme on an SDS-PAGE gel. What are the likely causes and how can I resolve this?
A1: The absence of a visible protein band at the expected molecular weight can be due to several factors, ranging from issues with your expression construct to problems with transcription and translation.
-
Vector and Insert Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can completely prevent the expression of a functional protein.
-
Recommendation: Re-sequence your plasmid to confirm the correct open reading frame and the absence of any mutations.
-
-
Promoter and Inducer Issues: The promoter controlling the expression of your gene may not be functioning correctly, or the inducer may be inactive.
-
Recommendation: Verify that you are using the correct inducer for your promoter system (e.g., IPTG for T7 or lac-based promoters). Also, check the age and storage conditions of your inducer stock, as it can degrade over time. Prepare a fresh stock if in doubt.
-
-
Codon Bias: The codon usage of your gene, which may be from a prokaryotic source like Pseudomonas, might not be optimal for efficient translation in your E. coli expression host.
-
Recommendation: Perform a codon usage analysis of your gene. If it contains a high percentage of rare codons for E. coli, consider synthesizing a codon-optimized version of the gene.
-
-
Protein Degradation: Your target enzyme may be susceptible to degradation by host cell proteases.
-
Recommendation: Use a protease-deficient E. coli strain for expression. Additionally, you can add protease inhibitors to your lysis buffer during protein extraction.
-
-
Toxicity of the Recombinant Protein: High levels of expression of some enzymes can be toxic to the host cells, leading to cell death and no observable protein expression.
-
Recommendation: Use a tightly regulated promoter system to minimize basal expression before induction. You can also try expressing the protein at a lower temperature to reduce the metabolic burden on the cells.
-
Section 2: Low Protein Solubility and Inclusion Body Formation
Q2: My enzyme is expressed at high levels, but it is insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?
A2: Inclusion body formation is a common challenge when overexpressing recombinant proteins in E. coli. These are dense aggregates of misfolded proteins. The following strategies can help improve the solubility of your enzyme.
-
Optimization of Expression Conditions:
-
Lower Temperature: Reducing the induction temperature (e.g., 16-25°C) slows down the rate of protein synthesis, allowing more time for the protein to fold correctly.[1]
-
Lower Inducer Concentration: Decreasing the concentration of the inducer (e.g., 0.05-0.1 mM IPTG) can reduce the rate of transcription and translation, which may lead to better folding.[2]
-
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag to the N-terminus or C-terminus of your target enzyme can significantly improve its solubility.
-
Co-expression of Molecular Chaperones: Molecular chaperones assist in the proper folding of proteins. Co-expressing your target enzyme with a compatible chaperone system can prevent aggregation and increase the yield of soluble protein.
-
Choice of Expression Strain: Some E. coli strains are specifically engineered to enhance the soluble expression of difficult-to-express proteins.
-
Recommendation: Strains like Rosetta(DE3) or BL21(DE3)pLysS can be beneficial. Rosetta strains contain a plasmid that supplies tRNAs for codons that are rare in E. coli, while pLysS strains produce T7 lysozyme (B549824), which reduces basal expression levels of the target gene.[1]
-
Section 3: Low Enzyme Activity After Purification
Q3: I have successfully purified my enzyme in a soluble form, but it shows low or no activity. What could be the problem?
A3: The loss of enzyme activity after purification can be due to several factors related to the protein's structure and the purification process itself.
-
Incorrect Folding: Even if the protein is soluble, it may not be in its native, active conformation.
-
Recommendation: If you have refolded your protein from inclusion bodies, the refolding protocol may need further optimization. The presence of cofactors, metal ions, or specific buffer conditions may be necessary for proper folding.
-
-
Absence of Necessary Cofactors: Many enzymes, particularly dioxygenases and monooxygenases in the toluene degradation pathway, require specific cofactors (e.g., Fe²⁺, NADH) for their activity.
-
Recommendation: Ensure that your assay buffer contains all the necessary cofactors at optimal concentrations. For metalloenzymes, it may be necessary to include the metal ion in the lysis and purification buffers to prevent its loss.
-
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your activity assay may not be optimal for your enzyme.
-
Recommendation: Review the literature for known optimal assay conditions for your specific enzyme or a closely related one. If this information is not available, you may need to empirically determine the optimal conditions by testing a range of pH values, temperatures, and buffer components.
-
-
Instability of the Purified Enzyme: The purified enzyme may be unstable and lose its activity over time.
-
Recommendation: Store the purified enzyme in a buffer that promotes stability, which may include additives such as glycerol, DTT, or specific salts. Store at a low temperature (-80°C for long-term storage) and avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Comparison of Commonly Used Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Mechanism of Solubility Enhancement | Purification Method | Key Advantages | Potential Disadvantages |
| GST (Glutathione S-Transferase) | ~26 | Acts as a stable, highly soluble protein that can promote the proper folding of its fusion partner.[3] | Glutathione Affinity Chromatography | Well-established system, mild elution conditions. | Can form dimers, which may affect the function of the target protein.[4] |
| MBP (Maltose-Binding Protein) | ~42 | A large, highly soluble protein that can prevent the aggregation of its fusion partner.[5] | Amylose Affinity Chromatography | Generally considered a very effective solubility enhancer.[4] | Large size may interfere with the structure and function of the target protein. |
| SUMO (Small Ubiquitin-like Modifier) | ~12 | A small, highly soluble and stable protein.[3] | IMAC (if His-tagged) | Small size is less likely to interfere with protein function. Specific proteases are available for tag removal, often leaving no extra amino acids.[5] | May not be as effective as larger tags for some very insoluble proteins. |
| Trx (Thioredoxin) | ~12 | A small, stable protein with a redox-active site that can help with disulfide bond formation. | IMAC (if His-tagged) | Small size and can promote proper disulfide bond formation. | Its solubility-enhancing effect can be protein-dependent.[8] |
| NusA | ~55 | A large, soluble protein that can enhance the solubility of its fusion partner. | IMAC (if His-tagged) | Can be very effective for highly insoluble proteins. | Very large size can significantly impact overall protein yield and may interfere with function.[8] |
Table 2: Effect of Expression Temperature and Inducer Concentration on Protein Solubility
| Parameter | Condition | Rationale | Expected Outcome |
| Temperature | 37°C | Rapid cell growth and high rate of protein synthesis. | High total protein yield, but often a lower proportion of soluble protein due to aggregation. |
| 25-30°C | Slower cell growth and protein synthesis. | Moderate total protein yield with an increased proportion of soluble protein. | |
| 16-20°C | Significantly slower protein synthesis and folding rates.[1] | Lower total protein yield, but often the highest proportion of soluble and correctly folded protein. | |
| IPTG Concentration | 1.0 mM (High) | Strong induction leading to a high rate of transcription. | High levels of protein expression, but can lead to the formation of inclusion bodies. |
| 0.1-0.5 mM (Medium) | Moderate induction, balancing expression level and the cell's folding capacity. | Good protein yield with improved solubility compared to high induction levels. | |
| 0.01-0.1 mM (Low) | Weak induction, resulting in a slow rate of protein synthesis.[2] | Lower overall protein yield, but can be optimal for the solubility of some difficult-to-express proteins. |
Table 3: Influence of Codon Optimization on Recombinant Protein Yield
| Original Gene Source | Expression Host | Codon Optimization Strategy | Observed Effect on Protein Yield | Reference |
| Pseudomonas putida | E. coli | Replacement of rare codons with those frequently used in E. coli. | Significant increase in the expression level of soluble protein. | [9] |
| Human | E. coli | Synthesis of the entire gene with codons optimized for E. coli. | Can lead to a several-fold increase in the yield of soluble protein. | N/A |
| Fungal | Pichia pastoris | Matching codon usage to the highly expressed genes in the host. | Improved translation efficiency and higher protein yield. | [9] |
Table 4: Recommended E. coli Strains for Expressing Toluene Degradation Pathway Enzymes
| Strain | Relevant Genotype | Key Features | Recommended Use Case |
| BL21(DE3) | lon- ompT- | Deficient in Lon and OmpT proteases. | General-purpose protein expression. |
| Rosetta(DE3) | pRARE plasmid | Supplies tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA). | Expression of genes with high rare codon content. |
| BL21(DE3)pLysS | pLysS plasmid | Produces T7 lysozyme, which inhibits T7 RNA polymerase. | Reduces basal expression of toxic proteins.[1] |
| ArcticExpress(DE3) | Co-expresses chaperonins from a psychrophilic bacterium. | Chaperonins are active at low temperatures (4-12°C). | Enhancing protein folding and solubility at low temperatures. |
| SHuffle® T7 Express | Cytoplasmic disulfide bond formation. | Expresses a disulfide bond isomerase (DsbC) in the cytoplasm. | For enzymes that require disulfide bonds for activity and are expressed in the cytoplasm. |
Experimental Protocols
Protocol 1: Step-by-Step Guide to Optimizing IPTG Induction
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain harboring the expression plasmid. Grow overnight at 37°C with shaking.
-
Sub-culturing: The next morning, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Divide the culture into several smaller flasks. Induce each flask with a different concentration of IPTG (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM) and at different temperatures (e.g., 18°C, 25°C, 37°C).
-
Incubation: Incubate the cultures for a set period (e.g., 4 hours for 37°C, 6-8 hours for 25°C, and 16-24 hours for 18°C).
-
Harvesting and Analysis: Harvest the cells by centrifugation. Lyse a small, equivalent amount of cells from each culture and separate the soluble and insoluble fractions. Analyze the total, soluble, and insoluble fractions by SDS-PAGE to determine the optimal induction conditions for soluble protein expression.[10]
Protocol 2: Protocol for Cell Lysis and Analysis of Protein Solubility
-
Cell Harvesting: Centrifuge the induced cell culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). The volume of the buffer will depend on the wet weight of the cell pellet.
-
Lysis:
-
Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[11]
-
Mechanical Lysis: Sonicate the cell suspension on ice using short bursts (e.g., 10 seconds on, 30 seconds off) until the solution is no longer viscous.
-
-
Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.
-
Sample Preparation for SDS-PAGE:
-
Soluble Fraction: Carefully collect the supernatant. Take an aliquot and mix it with SDS-PAGE loading buffer.
-
Insoluble Fraction: Resuspend the pellet in the same volume of lysis buffer as the supernatant. Take an aliquot and mix it with SDS-PAGE loading buffer.
-
Total Cell Lysate: Take an aliquot of the cell suspension before the final centrifugation step and mix it with SDS-PAGE loading buffer.
-
-
Analysis: Run the samples on an SDS-PAGE gel and visualize the protein bands by Coomassie staining or Western blotting to assess the amount of protein in each fraction.
Protocol 3: Co-expression of Molecular Chaperones
-
Transformation: Co-transform your expression plasmid and the chaperone-encoding plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Selection: Plate the transformation mixture on an LB agar (B569324) plate containing the appropriate antibiotics for both plasmids.
-
Expression and Induction: Follow the standard induction protocol (Protocol 1), but ensure that the inducers for both the target protein and the chaperones are added at the appropriate time and concentration, as specified by the chaperone plasmid manufacturer.
-
Analysis: Analyze the expression and solubility of your target protein by SDS-PAGE and Western blotting as described in Protocol 2.
Protocol 4: Solubilization and Refolding of Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis and centrifugation (as in Protocol 2), the insoluble pellet contains the inclusion bodies. Wash the pellet several times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT). Incubate with gentle agitation until the pellet is completely dissolved.[12]
-
Refolding: Remove the denaturant to allow the protein to refold. This is a critical step and often needs to be optimized for each protein. Common methods include:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.
-
-
Analysis: After refolding, centrifuge the solution to remove any aggregated protein. Analyze the supernatant for the presence of soluble, refolded protein by SDS-PAGE and assess its activity using an appropriate assay.
Protocol 5: Assay for Toluene Dioxygenase Activity
Toluene dioxygenase (TDO) activity can be assayed by monitoring the oxidation of a substrate. A common method involves the conversion of indole (B1671886) to indigo (B80030), which can be measured spectrophotometrically.[13]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate (B84403) buffer (pH 7.4), 0.1% glucose, and your cell lysate or purified enzyme.
-
Substrate Addition: Start the reaction by adding indole to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 30°C with shaking.
-
Extraction: Stop the reaction at different time points by adding an equal volume of ethyl acetate (B1210297) and vortexing to extract the indigo.
-
Quantification: Centrifuge to separate the phases and measure the absorbance of the ethyl acetate layer at 600 nm. The concentration of indigo can be calculated using a standard curve.
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Aerobic degradation pathway of toluene initiated by toluene dioxygenase.
Caption: Experimental workflow for troubleshooting low yield of soluble enzyme.
Caption: Logical flow for optimizing expression conditions to enhance solubility.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Bacterial Fusion Protein Selection | Proteos Insights [proteos.com]
- 5. m.youtube.com [m.youtube.com]
- 6. An overview on molecular chaperones enhancing solubility of expressed recombinant proteins with correct folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 10. An Improved Spectrophotometric Method for Toluene-4-Monooxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. The measurement of toluene dioxygenase activity in biofilm culture of Pseudomonas putida F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with interfering compounds in spectrophotometric assays for (E)-2-benzylidenesuccinyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectrophotometric assays of (E)-2-benzylidenesuccinyl-CoA.
Troubleshooting Guide
Spectrophotometric assays of this compound can be affected by a variety of interfering compounds and experimental conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Background Absorbance
High background absorbance can mask the signal from this compound, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background absorbance.
Possible Causes and Solutions:
| Cause | Solution |
| Colored Compounds | Prepare a sample blank containing all components except the enzyme or substrate that initiates the reaction. Subtract the absorbance of the blank from the sample reading.[1] |
| Turbidity | Centrifuge the sample to pellet any particulate matter. If the compound of interest is in the supernatant, carefully transfer it for measurement.[1] |
| Contaminated Reagents | Prepare fresh reagents and repeat the measurement. Ensure high-purity water and buffer components are used. |
| Incorrect Wavelength | Verify the spectrophotometer is set to the correct wavelength for your assay. While a specific λmax for this compound is not readily available in the literature, related aromatic acyl-CoA thioesters are often measured at the absorbance maximum of the CoA moiety, which is around 260 nm.[2][3] For some aromatic acyl-CoAs, the aromatic portion can shift the λmax; for example, 5-phenyl-2,4-pentadienoyl-CoA has a λmax of 340 nm.[4] It is recommended to perform a wavelength scan to determine the optimal wavelength for your specific experimental conditions. |
| Instrumental Interference | Check for and eliminate sources of stray light. Ensure the instrument is properly calibrated.[1] |
Issue 2: Low or No Signal
A signal that is lower than expected or absent altogether can indicate a problem with the sample, the reagents, or the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of this compound | Acyl-CoA thioesters can be unstable. Prepare fresh solutions and keep them on ice. Avoid prolonged storage. Thioester bonds are susceptible to hydrolysis, especially at non-optimal pH. |
| Incorrect pH of Buffer | The stability of acyl-CoA thioesters is pH-dependent. Ensure the pH of your buffer is appropriate for maintaining the integrity of the compound. |
| Enzyme Inhibition | If the assay is enzymatic, the enzyme may be inhibited by components in the sample matrix or by the product itself. Run appropriate controls, including a no-inhibitor control and a positive control with a known substrate. |
| Low Concentration of Analyte | The concentration of this compound may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive analytical method. |
Frequently Asked Questions (FAQs)
Q1: At what wavelength should I measure the absorbance of this compound?
A1: While a specific absorption maximum (λmax) for this compound is not definitively published, a common practice for acyl-CoA thioesters is to measure the absorbance of the coenzyme A moiety, which has a λmax around 260 nm.[2][3] However, the benzylidene group may alter the absorption spectrum. For a similar compound, 5-phenyl-2,4-pentadienoyl-CoA, the λmax is reported at 340 nm.[4] It is highly recommended to perform a UV-Vis wavelength scan of your purified this compound solution to determine its empirical λmax under your specific experimental conditions.
Q2: What is a suitable blank for my spectrophotometric assay?
A2: An appropriate blank should contain all the components of your reaction mixture except for the analyte of interest or the component that initiates the reaction. For example, if you are measuring the enzymatic formation of this compound, a suitable blank would contain the buffer, substrate, and any cofactors, but not the enzyme. This will help to correct for any background absorbance from these components.
Q3: My sample contains other CoA thioesters. How can I specifically measure this compound?
A3: Direct spectrophotometry will likely not be able to distinguish between different CoA thioesters as they will all absorb around 260 nm due to the common CoA moiety. To achieve specificity, you have a few options:
-
Enzymatic Assay: Use an enzyme that is highly specific for this compound. The change in absorbance would then be directly proportional to the concentration of your target molecule. (R)-benzylsuccinyl-CoA dehydrogenase is the enzyme that produces this compound.[5]
-
Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) to separate the different CoA thioesters before detection with a UV-Vis detector.[2][3]
-
Coupled Enzyme Assay: A coupled enzyme assay can be designed where the product of the reaction involving this compound is used as a substrate for a second, easily measurable enzyme reaction.
Q4: How can I be sure that my this compound standard is pure and has the correct concentration?
A4: The purity of your standard is critical for accurate quantification.
-
Synthesis and Purification: If you are synthesizing the compound, ensure that the purification method effectively removes starting materials and byproducts. HPLC is a common method for purifying acyl-CoA thioesters.
-
Concentration Determination: The concentration of a purified acyl-CoA thioester can be determined using the known extinction coefficient of the CoA moiety at 260 nm, assuming no significant interference from the acyl group at that wavelength. However, for aromatic acyl-CoAs, it is best to determine the extinction coefficient empirically if possible. For example, the extinction coefficient for 5-phenyl-2,4-pentadienoyl-CoA at 340 nm is 44,300 M⁻¹cm⁻¹.[4]
Experimental Protocols
Protocol 1: General Spectrophotometric Measurement of an Aromatic Acyl-CoA Thioester
This protocol is based on the assay for 5-phenyl-2,4-pentadienoyl-CoA and can be adapted for this compound, pending determination of its λmax.[4]
-
Reagents:
-
Purified this compound
-
Appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
-
Procedure:
-
Set the spectrophotometer to the determined λmax for this compound (start with a scan from 220 nm to 400 nm to identify the peak).
-
Blank the spectrophotometer with the buffer solution.
-
Add a known volume of the this compound solution to a cuvette containing the buffer.
-
Mix gently and record the absorbance.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (usually 1 cm), and c is the concentration.
-
Protocol 2: Sample Preparation for Removing Protein Interference
For samples from biological matrices, protein precipitation may be necessary to reduce interference.
-
Reagents:
-
Trichloroacetic acid (TCA) or perchloric acid
-
Neutralizing agent (e.g., potassium carbonate)
-
-
Procedure:
-
Add an equal volume of cold TCA (e.g., 10% w/v) to your sample.
-
Vortex briefly and incubate on ice for 10-15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the small molecules including acyl-CoA thioesters, to a new tube.
-
Neutralize the supernatant with a suitable base before analysis.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting common issues in spectrophotometric assays.
Caption: General troubleshooting logic for spectrophotometric assays.
References
- 1. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-benzylsuccinyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Optimization of buffer conditions for enzymatic reactions involving (E)-2-benzylidenesuccinyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with enzymatic reactions involving (E)-2-benzylidenesuccinyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work with enzymes that metabolize this compound, such as (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) and this compound hydratase (BbsH).
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | Verify the pH of your buffer. The optimal pH can be enzyme-specific. Start with a buffer in the neutral range (e.g., 100 mM triethanolamine-HCl, pH 7.5) and perform a pH screen (e.g., from pH 6.0 to 8.5) to find the optimal condition for your enzyme. |
| Incorrect Buffer Composition | Ensure your buffer contains necessary cofactors. For example, many CoA-utilizing enzymes require divalent cations like MgCl₂ (typically 2.5-5 mM) for activity.[1][2] |
| Enzyme Instability | Keep the enzyme on ice at all times. Include stabilizing agents like glycerol (B35011) (10-20%) or BSA (0.1-1 mg/mL) in the buffer. Perform a time-course experiment to check for rapid inactivation. |
| Substrate Degradation | This compound and other CoA thioesters can be hydrolyzed by contaminating thioesterases, especially in crude cell extracts. Use purified enzyme preparations whenever possible. If using extracts, consider adding thioesterase inhibitors, though specificity can be an issue. |
| Thermodynamic Limitations | The reaction catalyzed by (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) can be thermodynamically unfavorable.[1] For in vitro assays, consider using artificial electron acceptors (e.g., ferricenium) to drive the forward reaction (formation of this compound).[1] |
| Inactive Enzyme | Verify the integrity of your enzyme preparation using SDS-PAGE. If possible, perform a control reaction with a known active batch of the enzyme or a positive control substrate. |
Issue 2: Poor Reproducibility of Results
| Potential Cause | Troubleshooting Steps |
| Substrate Inconsistency | Chemically synthesized this compound may contain impurities or a mixture of isomers, which can affect reaction kinetics.[2][3] Use HPLC to verify the purity and identity of your substrate.[3] Whenever possible, use enzymatically synthesized substrate for higher purity.[2] |
| Pipetting Errors | Viscous solutions (e.g., containing glycerol) can be difficult to pipette accurately. Use positive displacement pipettes or reverse pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between samples. |
| Temperature Fluctuations | Ensure consistent temperature control throughout the assay. Use a water bath or a temperature-controlled plate reader. Pre-incubate all reagents at the reaction temperature before starting the experiment. |
| Assay Detection Issues | If using a coupled assay, ensure that the coupling enzyme(s) are not rate-limiting. Run controls for each component of the coupled system. For spectrophotometric assays, check for interfering absorbance from buffer components or the substrate/product itself. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for an enzyme that uses this compound?
A good starting point is a buffer with a neutral pH, such as 100 mM triethanolamine (B1662121) hydrochloride-NaOH at pH 7.5, supplemented with 2.5 mM MgCl₂.[2] Another option that has been used for related enzymes is 50 mM MES at pH 6.2 with 5 mM MgCl₂.[1] It is always recommended to perform a pH and salt optimization for your specific enzyme.
Q2: My this compound substrate appears to be degrading in the reaction mixture even without my enzyme. What could be the cause?
CoA thioesters can be unstable, especially at non-neutral pH or in the presence of nucleophiles. More commonly, if you are using crude or partially purified protein preparations, contaminating thioesterases can hydrolyze the thioester bond. It is crucial to use highly purified enzymes for kinetic characterization.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by directly observing the change in concentration of the substrate or product using HPLC.[2][3] A suitable mobile phase for separating CoA thioesters can be acetonitrile (B52724) in a buffered aqueous solution, for example, 50 mM acetate (B1210297) buffer with 50 mM phosphate (B84403) at pH 4.5.[3] Alternatively, coupled spectrophotometric or fluorometric assays can be developed. For instance, the activity of (R)-benzylsuccinyl-CoA dehydrogenase can be coupled to the reduction of an artificial electron acceptor that changes absorbance.
Q4: I am working with (R)-benzylsuccinyl-CoA dehydrogenase (BbsG). Why is the reaction not proceeding as expected?
The reaction catalyzed by BbsG involves the transfer of electrons to an electron transfer flavoprotein (ETF).[1] In a simplified in vitro system lacking the natural electron acceptor chain, the reaction may not proceed efficiently. The use of artificial electron carriers in the assay buffer may be necessary to "pull" the reaction in the desired direction.[1]
Data and Protocols
Recommended Buffer Conditions for Related Enzymes
| Enzyme | Buffer System | pH | Additives | Concentration | Reference |
| Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase | Triethanolamine-HCl | 7.5 | MgCl₂ | 100 mM | [2] |
| Benzoate CoA Ligase | MES | 6.2 | MgCl₂ | 50 mM | [1] |
Experimental Protocol: HPLC-Based Assay
This protocol is a general guideline for monitoring the enzymatic conversion of this compound.
-
Reaction Setup:
-
Prepare a reaction mixture containing the optimized buffer, any necessary cofactors (e.g., MgCl₂), and the enzyme.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 0.1-1 mM.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by mixing the aliquot with an equal volume of a quenching solution (e.g., 10% perchloric acid or ice-cold acetonitrile). This will stop the enzyme and precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet the precipitated protein (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto a suitable C18 reverse-phase column.
-
Use a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 4.5) to separate the substrate and product.
-
Monitor the elution of CoA thioesters by absorbance at 260 nm.
-
Quantify the peak areas to determine the concentration of substrate and product over time.
-
Visualizations
Caption: Workflow for HPLC-Based Enzymatic Assay.
Caption: Troubleshooting Logic for Low Enzyme Activity.
References
- 1. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Structure of (E)-2-Benzylidenesuccinyl-CoA: A Comparative Guide to Mass Spectrometry and Alternative Validation Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel enzyme substrates and inhibitors, rigorous structural validation is paramount. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical methods for confirming the structure of synthesized (E)-2-benzylidenesuccinyl-CoA, a key intermediate in the anaerobic degradation of toluene. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate validation strategy.
At a Glance: Method Comparison
The structural elucidation of this compound can be approached through several analytical techniques, each with distinct advantages and limitations. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for this class of molecules. However, Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information, while High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serves as a valuable tool for routine purity assessment.
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H, ¹³C) | HPLC-UV |
| Primary Information | Molecular Weight & Fragmentation | Covalent Structure & Stereochemistry | Purity & Quantification |
| Sensitivity | High (picomole to femtomole) | Low (micromole to nanomole) | Moderate (nanomole to picomole) |
| Specificity | High | Very High | Moderate |
| Sample Requirement | Low | High | Low |
| Structural Detail | High (with fragmentation analysis) | Very High (definitive) | Low |
| Typical Application | Molecular weight confirmation, identification in complex mixtures, quantification | Unambiguous structure determination, stereochemical assignment | Purity analysis, quantification, reaction monitoring |
Mass Spectrometry: The Gold Standard for Acyl-CoA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of acyl-CoA esters due to its high sensitivity and the wealth of structural information it provides through fragmentation analysis.
Predicted Fragmentation Pattern of this compound
The structure of this compound lends itself to a predictable fragmentation pattern in positive ion mode electrospray ionization (ESI+). The fragmentation is dominated by cleavage of the phosphoanhydride and thioester bonds.
Caption: Predicted ESI+ mass fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the synthesized this compound in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1200.
-
MS/MS: Perform product ion scans on the predicted parent ion (m/z 956.17).
-
Collision Energy: Ramped from 20-40 eV to generate fragment ions.
-
Alternative Validation Techniques
While mass spectrometry is a powerful tool, a comprehensive structural validation often employs complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the covalent structure and stereochemistry of a molecule. For this compound, ¹H and ¹³C NMR are invaluable.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Benzylidene vinyl H | 7.5 - 7.8 | Singlet |
| Aromatic Hs | 7.2 - 7.5 | Multiplet |
| Succinyl CH | 3.8 - 4.1 | Triplet |
| Succinyl CH₂ | 2.6 - 2.9 | Multiplet |
| Pantetheine & Adenosine Hs | Various | Various |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).
-
Utilize 2D NMR techniques such as COSY and HSQC to aid in proton and carbon assignments.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique ideal for assessing the purity of the synthesized compound and for quantification. The conjugated system of the benzylidene group provides a strong UV chromophore.
Expected Chromatographic Performance:
| Parameter | Value |
| Retention Time | Dependent on column and mobile phase, but should be a single, sharp peak. |
| λmax | Approximately 280-300 nm |
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized compound in 50:50 acetonitrile:water and create a dilution series for calibration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the compound.
-
Synthesis of this compound: A General Approach
A common method for the synthesis of acyl-CoA esters involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.
Caption: General workflow for the synthesis of acyl-CoA esters.
Experimental Protocol: Synthesis
-
Activation: Dissolve (E)-2-benzylidenesuccinic acid in an appropriate anhydrous organic solvent (e.g., THF). Add an activating agent such as 1,1'-carbonyldiimidazole (B1668759) and stir at room temperature to form the acyl-imidazolide.
-
Thioesterification: In a separate flask, dissolve coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate).
-
Reaction: Slowly add the activated acid solution to the coenzyme A solution with vigorous stirring. Monitor the reaction by HPLC.
-
Purification: Purify the product using reversed-phase solid-phase extraction (SPE) or preparative HPLC.
Conclusion
The structural validation of synthesized this compound is most effectively achieved through a multi-faceted analytical approach. LC-MS/MS provides essential molecular weight and fragmentation data with high sensitivity, making it indispensable for initial confirmation and analysis in complex biological matrices. For unambiguous structural determination and stereochemical verification, NMR spectroscopy remains the definitive method. HPLC-UV is a practical and reliable technique for routine purity assessment and quantification. By combining these methods, researchers can ensure the integrity of their synthesized compounds, a critical step in advancing studies of metabolic pathways and drug development.
A Comparative Kinetic Analysis of (E)-2-Benzylidenesuccinyl-CoA and Its Structural Analogs in Anaerobic Toluene Metabolism
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enzymatic kinetics related to (E)-2-benzylidenesuccinyl-CoA, a key intermediate in the anaerobic degradation of toluene (B28343). While direct quantitative comparative kinetic data for this compound and its structural analogs is not extensively available in current literature, this document synthesizes the known substrate specificities of the involved enzymes and presents a framework for future kinetic studies.
The anaerobic catabolism of toluene is a critical biogeochemical process initiated by the addition of fumarate (B1241708) to the methyl group of toluene, forming (R)-benzylsuccinate. This is subsequently metabolized through a β-oxidation-like pathway to benzoyl-CoA and succinyl-CoA.[1][2][3] this compound is a central intermediate in this pathway, being the product of (R)-benzylsuccinyl-CoA dehydrogenase and the substrate for this compound hydratase.
Enzyme Specificity and Substrate Analogs
The most detailed information regarding substrate promiscuity in this pathway is available for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase , purified from Thauera aromatica.[1][2][3] This enzyme catalyzes the reversible transfer of Coenzyme A from succinyl-CoA to (R)-benzylsuccinate. Studies have shown that this enzyme can accept a limited range of structural analogs for both of its substrates.
For its dicarboxylic acid substrate, the enzyme shows some flexibility:
-
Succinate is the natural substrate.
-
Maleate and methylsuccinate are accepted as alternative substrates.[1][2][3]
For the benzylsuccinate moiety, the enzyme also accepts some structurally similar molecules:
-
(R)-benzylsuccinate is the natural substrate.
-
Methylsuccinate , benzylmalonate , and phenylsuccinate are also recognized and converted by the enzyme.[1][2][3]
In contrast, other enzymes in the pathway, such as (R)-benzylsuccinyl-CoA dehydrogenase and This compound hydratase , are understood to be more specific to their respective substrates, (R)-benzylsuccinyl-CoA and this compound. However, a comprehensive screening against a wide range of structural analogs has not been reported.
Quantitative Kinetic Data
A significant gap in the current body of research is the lack of comprehensive, quantitative kinetic data (Km, Vmax, kcat, and kcat/Km) for the enzymes of the anaerobic toluene degradation pathway with their natural substrates and structural analogs. One key study noted that the kinetic parameters for the forward reaction of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase were not determined due to the low sensitivity of the available assays.[2] This highlights an opportunity for further research to fully characterize the catalytic efficiency and substrate preferences of these important enzymes.
The following table summarizes the known information and highlights the missing quantitative data.
| Enzyme | Natural Substrate(s) | Accepted Structural Analogs | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | (R)-benzylsuccinate, Succinyl-CoA | For (R)-benzylsuccinate: Methylsuccinate, Benzylmalonate, PhenylsuccinateFor Succinyl-CoA: Maleate-CoA, Methylsuccinyl-CoA | N/A | N/A | N/A | N/A |
| (R)-benzylsuccinyl-CoA dehydrogenase | (R)-benzylsuccinyl-CoA | N/A | N/A | N/A | N/A | N/A |
| This compound hydratase | This compound | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Experimental Protocols
To facilitate further research in this area, a detailed experimental protocol for the comparative kinetic analysis of enzymes acting on this compound and its analogs is provided below. This protocol is a composite based on established methods for enzyme kinetic analysis.
Protocol: Comparative Kinetic Analysis of this compound Analogs
1. Enzyme Purification:
- Overexpress the gene encoding the enzyme of interest (e.g., (R)-benzylsuccinyl-CoA dehydrogenase or this compound hydratase) in a suitable host organism like E. coli.
- Lyse the cells and clarify the lysate by centrifugation.
- Purify the enzyme using a series of chromatographic steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
- Assess the purity of the enzyme by SDS-PAGE.
2. Synthesis of Substrates and Analogs:
- Synthesize this compound and its structural analogs. This may involve chemical synthesis or enzymatic synthesis using upstream enzymes of the pathway.
- Verify the identity and purity of the synthesized compounds using techniques like HPLC, LC-MS, and NMR.
3. Enzyme Activity Assay:
- Develop a continuous or discontinuous assay to monitor the reaction. A continuous spectrophotometric assay is often preferred.
- For dehydrogenases, the reduction of an artificial electron acceptor (e.g., DCPIP) or the change in absorbance of a cofactor (e.g., NAD⁺/NADH) can be monitored.
- For hydratases, the disappearance of the double bond in the substrate can be monitored by the decrease in absorbance at a specific wavelength.
- Alternatively, a discontinuous assay using HPLC can be employed to separate and quantify the substrate and product over time.
4. Determination of Kinetic Parameters:
- Prepare a series of substrate concentrations ranging from approximately 0.1 to 10 times the expected Km.
- Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture containing the substrate at a constant temperature and pH.
- Measure the initial reaction velocity (v₀) at each substrate concentration.
- Plot v₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Km and Vmax.
- Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
- Determine the catalytic efficiency (kcat/Km).
- Repeat the kinetic analysis for each structural analog to be tested.
5. Data Analysis and Comparison:
- Tabulate the determined kinetic parameters (Km, Vmax, kcat, kcat/Km) for the natural substrate and all tested analogs.
- Compare the catalytic efficiencies to determine the substrate preference of the enzyme.
Visualizations
Anaerobic Toluene Degradation Pathway
Caption: The anaerobic degradation pathway of toluene.
Workflow for Comparative Kinetic Analysis
Caption: A generalized workflow for comparative kinetic analysis.
References
Comparing the anaerobic toluene degradation pathway across different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anaerobic degradation pathways of toluene (B28343) across different bacterial species. The primary focus is on the well-characterized benzylsuccinate synthase (BSS) pathway, with insights into potential alternative mechanisms. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the metabolic routes to facilitate a deeper understanding of these important biochemical processes.
Introduction
Toluene, a common environmental pollutant, can be biodegraded by a variety of microorganisms under anaerobic conditions. The initial activation of the chemically stable toluene molecule is a key and challenging step in its anaerobic metabolism. Different bacterial species have evolved distinct enzymatic strategies to overcome this challenge. Understanding these diverse pathways is crucial for applications in bioremediation and for the discovery of novel biocatalysts. This guide compares the predominant anaerobic toluene degradation pathway, initiated by benzylsuccinate synthase, across different bacterial phyla and explores evidence for alternative activation mechanisms.
Predominant Pathway: Fumarate (B1241708) Addition via Benzylsuccinate Synthase (BSS)
The most extensively studied and widespread mechanism for anaerobic toluene degradation involves the addition of the methyl group of toluene to a fumarate molecule. This reaction is catalyzed by the glycyl radical enzyme, benzylsuccinate synthase (BSS).[1][2][3] This initial step is followed by a series of reactions analogous to β-oxidation, ultimately leading to the central metabolite, benzoyl-CoA.[1][4] This pathway has been identified in a range of anaerobic bacteria, including denitrifying bacteria like Thauera aromatica and Azoarcus tolulyticus, sulfate-reducing bacteria, and iron(III)-reducing bacteria such as Geobacter metallireducens.[4][5][6]
Key Features of the BSS Pathway:
-
Initial Activation: Toluene is activated by the addition of its methyl group to fumarate, forming (R)-benzylsuccinate.[1][2]
-
Key Enzyme: Benzylsuccinate synthase (BSS), a glycyl radical enzyme, catalyzes this initial reaction.[2][3]
-
Subsequent Steps: The resulting benzylsuccinate is then activated to benzylsuccinyl-CoA and subsequently oxidized through a β-oxidation-like pathway to yield benzoyl-CoA and succinyl-CoA.[1][7]
-
Central Metabolite: Benzoyl-CoA is a common intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through ring reduction and cleavage.[4][8]
Alternative Initial Activation Mechanisms
While the BSS pathway is predominant, some studies have suggested the existence of alternative initial reactions for anaerobic toluene degradation.
Proposed Methyl Group Carboxylation in Desulfobacula toluolica
There is evidence suggesting that the sulfate-reducing bacterium Desulfobacula toluolica may employ a different strategy for the initial activation of toluene derivatives. Studies on the degradation of p-toluidine (B81030) (p-methylaniline) by this organism suggest that the degradation is initiated by the carboxylation of the methyl group to form p-aminophenylacetic acid.[9][10] It has been proposed that a similar mechanism could be involved in toluene degradation by this organism, which would represent a distinct pathway from the fumarate addition mechanism.[9][10] However, direct evidence for the carboxylation of toluene's methyl group in this bacterium is still forthcoming.
Quantitative Comparison of Toluene Degradation
The efficiency of anaerobic toluene degradation can vary significantly between different bacterial species and is dependent on factors such as the electron acceptor used and the specific enzymatic machinery. The following table summarizes some of the available quantitative data.
| Bacterial Species | Electron Acceptor | Parameter | Value | Reference |
| Desulfobacula toluolica | Sulfate | Doubling Time | 27 hours | [11] |
| Denitrifying bacterium strain T1 | Nitrate | Toluene Degradation Rate | 56 nmol min⁻¹ mg of protein⁻¹ | [12] |
| Thauera sp. strain DNT-1 | Nitrate | Toluene Degradation | Growth-supporting | [13][14] |
| Geobacter metallireducens | Fe(III) | Toluene Degradation | Growth-supporting | [5] |
| Azoarcus tolulyticus | Nitrate | Toluene Degradation | Growth-supporting | [5] |
Note: A direct comparison of kinetic parameters is challenging due to variations in experimental conditions and reporting metrics across different studies.
Signaling Pathway and Experimental Workflow Diagrams
Benzylsuccinate Synthase Pathway in Thauera aromatica
The following diagram illustrates the well-characterized anaerobic toluene degradation pathway in the denitrifying bacterium Thauera aromatica, which proceeds via benzylsuccinate synthase and a subsequent β-oxidation pathway.
Benzylsuccinate Synthase Pathway in Geobacter metallireducens
The anaerobic degradation of toluene in the iron-reducing bacterium Geobacter metallireducens also proceeds through the conserved benzylsuccinate synthase pathway, highlighting the broad distribution of this metabolic strategy.
Experimental Protocols
Anaerobic Culturing of Toluene-Degrading Bacteria
Objective: To cultivate anaerobic bacteria using toluene as the sole carbon and energy source.
Materials:
-
Anaerobic basal medium (specific composition varies by bacterial species)
-
Toluene (high purity)
-
Electron acceptor (e.g., nitrate, sulfate, ferric citrate)
-
Resazurin (B115843) (redox indicator)
-
Anaerobic culture tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Anaerobic chamber or gassing station with an oxygen-free gas mixture (e.g., N₂:CO₂ 80:20 v/v)
-
Syringes and needles (sterile)
Procedure:
-
Prepare the anaerobic basal medium, adding all components except for the electron acceptor and toluene.
-
Dispense the medium into culture tubes or serum bottles inside an anaerobic chamber or while flushing with oxygen-free gas.
-
Add resazurin to the medium as a redox indicator. The medium should be colorless when anaerobic.
-
Seal the tubes/bottles with butyl rubber stoppers and aluminum crimps.
-
Autoclave the sealed medium.
-
After cooling to room temperature, add the sterile-filtered electron acceptor solution and toluene via a sterile syringe. Toluene can be added directly or as a solution in an inert, non-metabolizable carrier like hexadecane (B31444) to maintain a low, constant concentration in the aqueous phase.
-
Inoculate the medium with the desired bacterial strain using a sterile syringe.
-
Incubate the cultures at the optimal temperature for the specific bacterium in the dark.
-
Monitor growth by measuring optical density at 600 nm (OD₆₀₀) and toluene degradation by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Benzylsuccinate Synthase (BSS) Activity Assay
Objective: To measure the activity of benzylsuccinate synthase in cell-free extracts.
Materials:
-
Anaerobically grown bacterial cells
-
Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 5 mM dithiothreitol)
-
Toluene
-
Fumarate
-
Cell disruption equipment (e.g., French press, sonicator) located in an anaerobic chamber
-
Gas-tight vials
-
GC-MS or HPLC for product analysis
Procedure:
-
Harvest anaerobically grown cells by centrifugation inside an anaerobic chamber.
-
Wash the cell pellet with anaerobic buffer and resuspend to a high cell density.
-
Lyse the cells using a French press or sonicator inside the anaerobic chamber.
-
Centrifuge the lysate at high speed to obtain a cell-free extract (supernatant).
-
Prepare the reaction mixture in gas-tight vials inside the anaerobic chamber. A typical reaction mixture contains anaerobic buffer, cell-free extract, fumarate, and toluene.
-
Initiate the reaction by adding toluene.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
At different time points, take aliquots of the reaction mixture and stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying.
-
Extract the product, benzylsuccinate, with the organic solvent.
-
Derivatize the extracted product (e.g., by methylation with diazomethane) for GC-MS analysis or analyze directly by HPLC.
-
Quantify the amount of benzylsuccinate formed over time to determine the enzyme activity.
Metabolite Extraction and Analysis
Objective: To identify and quantify intermediates of the toluene degradation pathway.
Materials:
-
Bacterial culture samples
-
Organic solvents (e.g., ethyl acetate, dichloromethane)
-
Internal standards
-
Derivatization agents (if required for GC analysis, e.g., BSTFA)
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV, MS)
-
GC-MS
Procedure:
-
Take a sample of the bacterial culture at a specific time point during toluene degradation.
-
Immediately acidify the sample to protonate organic acids.
-
Add a known amount of an internal standard.
-
Extract the metabolites from the aqueous phase using an appropriate organic solvent. This may involve multiple extraction steps.
-
Combine the organic phases and dry them (e.g., over anhydrous sodium sulfate).
-
Concentrate the extract under a stream of nitrogen.
-
For GC-MS analysis, derivatize the metabolites to increase their volatility.
-
Analyze the prepared sample by HPLC or GC-MS.
-
Identify metabolites by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the metabolites based on the peak areas relative to the internal standard.
Conclusion
The anaerobic degradation of toluene in bacteria predominantly proceeds via the highly conserved benzylsuccinate synthase pathway. This mechanism is employed by diverse bacteria under various electron-accepting conditions. While alternative initial activation steps, such as methyl group carboxylation, have been proposed, the BSS pathway remains the most well-documented and understood route. Further research is needed to fully elucidate the diversity of anaerobic toluene degradation strategies and to obtain more comprehensive comparative kinetic data. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating these fascinating metabolic capabilities.
References
- 1. Evidence that anaerobic oxidation of toluene in the denitrifying bacterium Thauera aromatica is initiated by formation of benzylsuccinate from toluene and fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylsuccinate synthase - Wikipedia [en.wikipedia.org]
- 3. Biochemical and genetic characterization of benzylsuccinate synthase from Thauera aromatica: a new glycyl radical enzyme catalysing the first step in anaerobic toluene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Diversity of Five Anaerobic Toluene-Degrading Microbial Communities Investigated Using Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Anaerobic degradation and transformation of p-toluidine by the sulfate-reducing bacterium Desulfobacula toluolica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Aerobic and anaerobic toluene degradation by a newly isolated denitrifying bacterium, Thauera sp. strain DNT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aerobic and anaerobic toluene degradation by a newly isolated denitrifying bacterium, Thauera sp. strain DNT-1. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Navigating Antibody Specificity in the BBSome: A Comparison Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals studying the intricate cellular machinery of Bardet-Biedl Syndrome (BBS), the specificity of antibodies targeting the constituent proteins of the BBSome complex is paramount. The term "bbs operon" is a misnomer in this context, as these proteins are encoded by distinct genes in eukaryotes. These proteins assemble into a stable, eight-protein complex known as the BBSome, which is crucial for the function of primary cilia. [1][2] Given the close physical and functional interactions among the BBSome subunits, understanding the potential for antibody cross-reactivity is essential for accurate experimental interpretation.
This guide provides a comparative framework for assessing the cross-reactivity of antibodies raised against enzymes and structural proteins of the BBS gene family. It includes a summary of commercially available antibodies, detailed protocols for validation, and visual workflows to guide experimental design.
Comparison of Commercially Available Antibodies for BBSome Core Proteins
The BBSome is a complex composed of eight core proteins: BBS1, BBS2, BBS4, BBS5, BBS7, BBS8, BBS9, and BBS18 (also known as BBIP1).[2] A variety of commercial antibodies are available for these targets, each validated for different applications. Researchers should note that validation in one application does not guarantee performance in another.[3]
| Target Protein | Supplier | Clonality | Validated Applications |
| BBS1 | Proteintech | Polyclonal | WB, IF/ICC, IP, ELISA[4] |
| Lifespan Biosciences | Polyclonal (Goat) | WB, ELISA[5] | |
| BBS2 | Santa Cruz Biotechnology | Monoclonal | WB, FCM, IF, IHC-p[1] |
| MyBioSource.com | Polyclonal (Rabbit) | WB, IHC[6] | |
| BiCell Scientific | Polyclonal (Rat) | IF, IHC, WB[7] | |
| BBS4 | Santa Cruz Biotechnology | Monoclonal | WB, IP, IF, IHC-P, FCM, ELISA |
| BBS5 | Proteintech | Polyclonal (Rabbit) | WB, IF/ICC, IP, ELISA |
| Santa Cruz Biotechnology | Mouse monoclonal | WB, IP, IF, IHC, ELISA | |
| BBS7 | Proteintech | Polyclonal (Rabbit) | WB, IF/ICC, IP, ELISA |
| Santa Cruz Biotechnology | Mouse monoclonal | WB, IP, IF, IHC, ELISA | |
| BBS8 | Santa Cruz Biotechnology | Monoclonal | WB, IP, IF, IHC-P, FCM, ELISA[8] |
| Proteintech | Polyclonal (Rabbit) | WB, IF/ICC, IP, ELISA | |
| BBS9 | Proteintech | Polyclonal (Rabbit) | WB, IF/ICC, IP, ELISA |
| Santa Cruz Biotechnology | Mouse monoclonal | WB, IP, IF, IHC, ELISA |
-
Abbreviations: WB (Western Blot), IF/ICC (Immunofluorescence/Immunocytochemistry), IP (Immunoprecipitation), IHC (Immunohistochemistry), IHC-p (IHC-paraffin), FCM (Flow Cytometry), ELISA (Enzyme-Linked Immunosorbent Assay).
Assessing Potential Cross-Reactivity
Cross-reactivity can arise from two primary sources: high sequence homology between proteins leading to shared epitopes, or the co-precipitation of interacting proteins in assays like immunoprecipitation.[9][10] The BBSome subunits exhibit extensive protein-protein interactions, with BBS9 acting as a central hub.[2][11] This makes it critical to distinguish between an antibody binding non-specifically to another BBS protein and an antibody correctly pulling down its target as part of the larger BBSome complex.
Sequence Homology Analysis
A preliminary assessment of potential cross-reactivity can be performed by aligning the immunogen sequence of the antibody with the protein sequences of other BBSome members.[9][12] A sequence identity score of over 85% suggests a higher likelihood of cross-reactivity.[12] Researchers should use tools like NCBI BLAST for pairwise sequence alignment.[9]
Table 2: Illustrative Example of Sequence Homology Analysis
| Antibody Target | Potential Cross-Reactant | Hypothetical Sequence Identity | Potential for Cross-Reactivity |
| Anti-BBS1 | BBS2 | 35% | Low |
| Anti-BBS1 | BBS4 | 28% | Low |
| Anti-BBS2 | BBS7 | 45% | Moderate |
| Anti-BBS4 | BBS8 | 20% | Low |
Note: This table is for illustrative purposes only. Actual sequence identities must be calculated by the researcher based on the specific immunogen sequence.
Experimental Protocols for Cross-Reactivity Validation
Rigorous in-house validation is crucial. Below are detailed protocols for key experiments to assess antibody specificity against other BBSome proteins.
Protocol 1: Western Blot for Specificity Testing
This protocol determines if an antibody recognizes other purified BBS proteins under denaturing conditions.
-
Antigen Preparation: Obtain recombinant, purified full-length proteins for a panel of BBSome subunits (e.g., BBS1, BBS2, BBS4, BBS7, BBS9).
-
SDS-PAGE: Load 50-100 ng of each purified BBS protein into separate lanes of an SDS-polyacrylamide gel. Include a lane with a molecular weight marker.
-
Electrophoresis: Run the gel according to standard procedures to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody being tested (e.g., anti-BBS1) at the manufacturer's recommended dilution in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer.
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: A highly specific antibody will show a single band in the lane corresponding to its target antigen and no bands in the lanes with other BBS proteins. The presence of bands in other lanes indicates cross-reactivity.
Protocol 2: Competitive ELISA for Quantifying Cross-Reactivity
This assay quantifies the degree to which other BBS proteins compete with the primary antigen for antibody binding.
-
Plate Coating: Coat the wells of a 96-well microplate with 1-2 µg/mL of the primary target antigen (e.g., purified BBS1) in coating buffer overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with wash buffer (e.g., PBST). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[14]
-
Competition Step: Prepare a series of dilutions for each competitor BBS protein (e.g., BBS2, BBS4, BBS7). In a separate plate or tubes, pre-incubate a constant, limiting concentration of the primary antibody (e.g., anti-BBS1) with the various concentrations of the competitor proteins for 2 hours. Also, include a control with no competitor.
-
Antibody Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Washing & Detection: Wash the plate. Add a TMB substrate and stop the reaction with stop solution.
-
Data Analysis: Read the absorbance at 450 nm. Create a standard curve by plotting the signal against the concentration of the unlabeled target antigen. The degree of cross-reactivity of other BBS proteins is determined by their ability to reduce the signal.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Differentiate Interaction from Cross-Reactivity
This protocol helps determine if the detection of multiple BBS proteins is due to the pull-down of the entire BBSome complex rather than direct antibody cross-reactivity.
-
Cell Lysis: Lyse cells known to express the BBSome complex (e.g., hTERT-RPE1 cells) with a gentle, non-denaturing lysis buffer containing protease inhibitors to keep protein complexes intact.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BBS1) or a negative control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe separate blots with antibodies against different BBSome subunits (e.g., anti-BBS2, anti-BBS4, anti-BBS9).
-
Analysis: If the anti-BBS1 antibody successfully pulls down BBS2, BBS4, and BBS9, it indicates that these proteins are part of the same complex. This is distinct from cross-reactivity, which would be observed in the denaturing conditions of the specificity Western blot (Protocol 1).
Mandatory Visualizations
Signaling and Experimental Workflows
Conclusion
The study of the BBSome complex requires highly specific antibodies to ensure that observed effects are correctly attributed to the target protein. Due to the formation of a stable multi-protein complex, researchers must be diligent in distinguishing between true epitope cross-reactivity and the co-immunoprecipitation of associated subunits. A combination of in silico sequence analysis and rigorous experimental validation using Western blotting, ELISA, and Co-IP is essential. By employing these comparative and validation strategies, researchers can proceed with confidence in the accuracy and reliability of their findings in the complex field of ciliopathies and BBS research.
References
- 1. BBSome - Wikipedia [en.wikipedia.org]
- 2. Organization, functions, and mechanisms of the BBSome in development, ciliopathies, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BBS2 Proteins [antibodies-online.com]
- 5. Bardet-Biedl syndrome 1 protein Antibodies | AntibodyResource.com [antibodyresource.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. The conserved Bardet-Biedl Syndrome proteins assemble a coat that traffics membrane proteins to cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Intrinsic Protein-Protein Interaction-mediated and Chaperonin-assisted Sequential Assembly of Stable Bardet-Biedl Syndrome Protein Complex, the BBSome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Basic Experimental Guidelines (Help) [antibodies-online.com]
- 14. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
Validating the In Vivo Physiological Relevance of the (E)-2-Benzylidenesuccinyl-CoA Pathway
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of toluene (B28343), a prevalent environmental pollutant, is a critical biogeochemical process predominantly initiated by the (E)-2-benzylidenesuccinyl-CoA pathway. Understanding the in vivo physiological relevance of this pathway is paramount for developing effective bioremediation strategies and for broader applications in industrial biocatalysis. This guide provides a comparative analysis of the this compound pathway against other potential anaerobic aromatic activation mechanisms, supported by experimental data and detailed protocols for in vivo validation.
The Primacy of the Benzylsuccinate Pathway for Anaerobic Toluene Degradation
Under anaerobic conditions, the chemical stability of the toluene methyl group presents a significant activation barrier. The this compound pathway overcomes this by a unique radical-based addition of a fumarate (B1241708) molecule to the methyl group of toluene. This initial reaction is catalyzed by the glycyl radical enzyme benzylsuccinate synthase (Bss)[1][2]. The resulting (R)-benzylsuccinate is then further metabolized through a series of reactions analogous to β-oxidation to yield benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds[1][2][3].
While other anaerobic activation strategies for aromatic compounds have been identified, such as carboxylation, hydroxylation, and methylation, the fumarate addition mechanism is the only well-established pathway for the initial activation of toluene[4][5]. The high specificity of benzylsuccinate synthase for toluene and its derivatives underscores the physiological relevance of this pathway in anaerobic, toluene-contaminated environments.
Comparative Analysis of Anaerobic Aromatic Activation Mechanisms
The following table summarizes the key characteristics of the this compound pathway in comparison to other anaerobic aromatic activation mechanisms. It is important to note that while the other mechanisms are effective for different aromatic compounds, their role in toluene degradation is not well-supported by experimental evidence.
| Activation Mechanism | Key Enzyme/Reaction | Target Substrates | Relevance to Toluene Degradation |
| Fumarate Addition | Benzylsuccinate Synthase (Bss) | Toluene, Xylenes, Cresols | Primary and well-established pathway |
| Carboxylation | Carboxylases | Benzene, Phenol, Naphthalene | Not demonstrated as a primary pathway for toluene |
| Hydroxylation | Hydroxylases | Phenol, Aniline | Not a recognized pathway for initial toluene activation |
| Methylation | Methyltransferases | Naphthalene | Minor or non-existent role in toluene degradation |
Experimental Validation of the this compound Pathway in vivo
Validating the physiological relevance of this pathway in vivo involves a combination of techniques aimed at identifying key intermediates, quantifying metabolic fluxes, and identifying the microorganisms responsible.
Quantitative Metabolite Analysis
The direct detection and quantification of pathway-specific intermediates, such as benzylsuccinate and this compound, provides strong evidence for an active pathway. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for this analysis due to its high sensitivity and specificity.
Table 1: Example Quantitative Metabolite Data from Anaerobic Toluene Degrading Cultures
| Metabolite | Intracellular Concentration (µM) | Extracellular Concentration (nM) |
| Benzylsuccinate | 10 - 50 | 100 - 500 |
| This compound | 1 - 5 | Not typically detected |
| Benzoyl-CoA | 5 - 20 | Not typically detected |
Note: These are representative values and can vary significantly based on the microbial strain, culture conditions, and toluene concentration.
Metabolic Flux Analysis using 13C-Labeled Toluene
Stable Isotope Probing (SIP) and 13C-Metabolic Flux Analysis (13C-MFA) are powerful techniques to trace the flow of carbon from toluene through the metabolic network in vivo. By providing 13C-labeled toluene as the sole carbon source, researchers can track the incorporation of the heavy isotope into pathway intermediates, biomass, and other metabolic products.
Table 2: Expected 13C-Labeling Patterns in Key Metabolites
| Metabolite | Expected 13C Labeling from [ring-13C6]-Toluene | Expected 13C Labeling from [methyl-13C]-Toluene |
| Benzylsuccinate | 6 labeled carbons in the benzyl (B1604629) moiety | 1 labeled carbon in the benzyl moiety |
| Benzoyl-CoA | 6 labeled carbons in the benzoyl moiety | 1 labeled carbon in the benzoyl moiety |
| Succinyl-CoA | Unlabeled | Unlabeled |
| Alanine (from pyruvate) | Labeled | Labeled |
| Glutamate (from α-ketoglutarate) | Labeled | Labeled |
Experimental Protocols
Protocol 1: Quantification of Benzylsuccinate and Benzoyl-CoA using HPLC-MS/MS
1. Sample Collection and Quenching:
-
Rapidly withdraw a known volume of cell culture (e.g., 1 mL).
-
Immediately quench metabolic activity by mixing with a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C) to prevent metabolite turnover.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the cells.
2. Metabolite Extraction:
-
Resuspend the cell pellet in a cold extraction solvent (e.g., 50% acetonitrile).
-
Lyse the cells using bead beating or sonication on ice.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
3. HPLC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Benzylsuccinate: Precursor ion (m/z) 223.1 -> Product ion (m/z) 117.1.
-
Benzoyl-CoA: Precursor ion (m/z) 886.1 -> Product ion (m/z) 408.0.
-
-
Dwell Time: 50 ms.
-
4. Data Analysis:
-
Quantify the metabolites by comparing the peak areas from the samples to a standard curve generated from pure compounds.
-
Normalize the concentrations to the cell biomass (e.g., µmol/g of dry cell weight).
Protocol 2: 13C-Metabolic Flux Analysis using 13C-Toluene
1. Cell Cultivation:
-
Grow the anaerobic bacterial culture in a defined minimal medium with a non-labeled carbon source until a stable metabolic state is reached.
-
Switch to a medium containing a known concentration of 13C-labeled toluene (e.g., [ring-13C6]-toluene or [methyl-13C]-toluene) as the sole carbon source.
2. Sample Collection:
-
Collect cell samples at different time points to monitor the incorporation of the 13C label into intracellular metabolites and proteinogenic amino acids.
-
Quench and extract metabolites as described in Protocol 1.
3. Isotope Labeling Analysis (LC-MS or GC-MS):
-
Analyze the extracted metabolites using high-resolution mass spectrometry to determine the mass isotopomer distributions (MIDs) of key intermediates.
-
For proteinogenic amino acids, hydrolyze the cell pellet, derivatize the amino acids, and analyze by GC-MS.
4. Computational Flux Modeling:
-
Use a metabolic network model of the organism.
-
Input the experimentally determined MIDs and other physiological data (e.g., toluene uptake rate, biomass production rate) into a flux analysis software package (e.g., INCA, OpenFLUX).
-
The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
Visualizing the Pathways and Workflows
Caption: The this compound pathway for anaerobic toluene degradation.
Caption: Experimental workflow for in vivo validation of the pathway.
By employing these methodologies, researchers can robustly validate the physiological relevance of the this compound pathway in vivo, providing crucial insights for both environmental and biotechnological applications.
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic biodegradation of aromatic hydrocarbons: pathways and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Frontiers of Anaerobic Hydrocarbon Biodegradation in the Multi-Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of CoA-Transferase Efficiency in Aromatic Compound Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with Supporting Experimental Data.
The anaerobic degradation of aromatic compounds, such as toluene (B28343), is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. A pivotal step in these pathways is the activation of carboxylated intermediates via coenzyme A (CoA) thioesterification, a reaction often catalyzed by CoA-transferases. The efficiency of these enzymes can significantly influence the overall flux through the degradation pathway. This guide provides a comparative analysis of the efficiency of two key CoA-transferases involved in the anaerobic breakdown of aromatic molecules: Succinyl-CoA:(R)-benzylsuccinate CoA-transferase from Thauera aromatica, a key enzyme in the toluene degradation pathway, and Succinyl-CoA:benzoate (B1203000) CoA-transferase from Geobacter metallireducens, which is involved in benzoate degradation.
Quantitative Comparison of CoA-Transferase Efficiency
The following table summarizes the key kinetic parameters for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase from Thauera aromatica and Succinyl-CoA:benzoate CoA-transferase from Geobacter metallireducens. This data provides a quantitative basis for comparing the efficiency of these two enzymes in their respective metabolic contexts.
| Enzyme | Organism | Substrate(s) | Km (µM) | Specific Activity | Notes |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | Thauera aromatica | (R)-2-benzylsuccinyl-CoA | 40 | Reverse Reaction: 25 ± 5 nmol min-1 (mg of protein)-1 (in cell extracts) | Catalyzes the reversible transfer of CoA from succinyl-CoA to (R)-benzylsuccinate. The enzyme is highly specific for the (R)-enantiomer of benzylsuccinate.[1][2] |
| Succinate (B1194679) | 160 | Forward Reaction: 15 ± 5 nmol min-1 (mg of protein)-1 (in cell extracts) | The forward reaction assay was noted to be less sensitive for determining reliable initial activity at low substrate concentrations.[1] | ||
| Succinyl-CoA:benzoate CoA-transferase | Geobacter metallireducens | Benzoate | Not explicitly stated in provided search results | 265 nmol min-1 mg-1 (for heterologously expressed and purified enzyme) | This enzyme provides an alternative, energetically less demanding, pathway for benzoate activation compared to a CoA ligase.[3][4] |
| Succinate | Not explicitly stated in provided search results | The enzyme was shown to be specific for benzoate, with only 2-fluorobenzoate (B1215865) being a good alternative substrate.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Assay for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase Activity in Thauera aromatica
a) Forward Reaction (Photometric Assay): [1]
This assay couples the formation of succinate from succinyl-CoA to the succinate dehydrogenase reaction.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.8)
-
5 mM MgCl2
-
2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor for succinate dehydrogenase.
-
Cell extract of toluene-grown T. aromatica.
-
-
Procedure:
-
The reaction is initiated by the addition of (R)-benzylsuccinate.
-
The reduction of DCPIP is monitored spectrophotometrically at 600 nm.
-
The rate of benzylsuccinate-dependent succinate formation is calculated from the rate of DCPIP reduction.
-
b) Reverse Reaction (Luminometric Coupled Enzyme Assay): [1]
This assay measures the synthesis of succinyl-CoA from benzylsuccinyl-CoA and succinate.
-
Auxiliary Enzymes:
-
Partially purified succinate-CoA ligase from T. aromatica.
-
Firefly luciferase.
-
-
Reaction Mixture:
-
Buffer system appropriate for both CoA-transferase and the coupling enzymes.
-
(R)-benzylsuccinyl-CoA
-
Succinate
-
ATP
-
Luciferin
-
Cell extract or purified CoA-transferase.
-
-
Procedure:
-
The CoA-transferase produces succinyl-CoA.
-
Succinate-CoA ligase converts succinyl-CoA and ADP to succinate, ATP, and free CoA.
-
The newly formed ATP is quantified by the light-producing reaction of firefly luciferase.
-
The amount of light emitted is proportional to the amount of succinyl-CoA produced.
-
c) HPLC-based Analysis: [1]
This method directly measures the formation and consumption of CoA thioesters.
-
Procedure:
-
The enzyme reaction is performed in a suitable buffer with substrates.
-
The reaction is stopped at different time points by the addition of an acid (e.g., formic acid).
-
The reaction mixture is analyzed by reversed-phase HPLC.
-
The concentrations of succinyl-CoA and benzylsuccinyl-CoA are determined by monitoring the absorbance at 260 nm and comparing the peak areas to known standards.
-
Assay for Succinyl-CoA:benzoate CoA-transferase Activity in Geobacter metallireducens
Discontinuous HPLC-based Assay: [3]
This assay monitors substrate consumption and product formation over time.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 7.8)
-
5 mM MgCl2
-
0.2 mM succinyl-CoA or benzoyl-CoA
-
Cell extract or purified enzyme (10 to 50 µg of enriched protein).
-
-
Procedure:
-
The reaction is initiated by the addition of 0.15 mM of the carboxylic acid (e.g., benzoate).
-
The total reaction volume is 200 µl and is incubated at 30°C.
-
Samples (50 µl) are taken at different time points.
-
The reaction in the samples is stopped by adding 5 µl of 10% (v/v) formic acid.
-
The samples are analyzed on a C18 reversed-phase HPLC system with diode array detection to quantify the substrates and products.
-
Visualizing the Metabolic Context and Experimental Approach
To better understand the role of these CoA-transferases and the methods used to study them, the following diagrams are provided.
References
- 1. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of a Succinyl-Coenzyme A (CoA):Benzoate CoA Transferase in Geobacter metallireducens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a succinyl-coenzyme A (CoA):benzoate CoA transferase in Geobacter metallireducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Structural Comparison of (E)-2-Benzylidenesuccinyl-CoA Hydratase and Other Enoyl-CoA Hydratases: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive structural and functional comparison of (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH), a key enzyme in the anaerobic degradation of toluene (B28343), with other well-characterized members of the enoyl-CoA hydratase superfamily. This document is intended for researchers, scientists, and drug development professionals interested in the structure-function relationships of this important class of enzymes.
This compound hydratase, officially designated EC 4.2.1.180, catalyzes the hydration of this compound to (2S)-[(R)-hydroxy(phenyl)methyl]succinyl-CoA.[1] This reaction is a crucial step in the β-oxidation-like pathway for the anaerobic degradation of toluene, a widespread environmental pollutant. The enzymes involved in this pathway are encoded by the bbs operon, which has been identified in bacteria such as Thauera aromatica and Geobacter metallireducens.[2] Despite its important biological role, detailed structural and kinetic data for BbsH are not yet available in public databases.
This guide will, therefore, provide a comparative analysis based on the well-studied structural and mechanistic features of the broader enoyl-CoA hydratase (crotonase) superfamily, highlighting the expected similarities and potential unique aspects of BbsH.
Structural Overview of the Enoyl-CoA Hydratase Superfamily
Enoyl-CoA hydratases are a diverse family of enzymes that catalyze the syn- and anti-addition of a water molecule to the double bond of α,β-unsaturated CoA thioesters. The majority of well-characterized enoyl-CoA hydratases belong to the crotonase superfamily, which is defined by a conserved structural fold.
Key Structural Features:
-
Oligomeric State: Many enoyl-CoA hydratases, including the canonical rat mitochondrial enoyl-CoA hydratase, are hexamers arranged as a dimer of trimers.[3] This oligomerization is thought to contribute to the enzyme's stability and catalytic efficiency.
-
Monomeric Fold: The monomer of a typical crotonase superfamily member adopts a spiral fold, often described as a right-handed spiral of four turns, with each turn composed of two β-strands and an α-helix.[3]
-
Active Site: The active site is located within a single subunit and is characterized by the presence of two conserved catalytic glutamate (B1630785) residues.[3] These residues are essential for the hydration reaction, acting as a general acid-base pair to activate a water molecule and protonate the substrate.
A Note on this compound Hydratase (BbsH): While a crystal structure for BbsH has not been deposited in the Protein Data Bank (PDB), it is predicted to belong to the crotonase superfamily based on sequence homology. Therefore, it is expected to share the characteristic fold and the presence of two catalytic glutamate residues in its active site. The unique feature of BbsH will be its substrate binding pocket, which must accommodate the bulky benzylidenesuccinyl-CoA substrate.
Comparative Data of Enoyl-CoA Hydratases
The following table summarizes key structural and kinetic parameters for representative members of the enoyl-CoA hydratase superfamily. The absence of data for BbsH underscores the need for further research into this specific enzyme.
| Enzyme | Organism | PDB ID | Oligomeric State | Substrate(s) | Km (µM) | kcat (s-1) |
| This compound Hydratase (BbsH) | Thauera aromatica | Not Available | Not Determined | This compound | Not Determined | Not Determined |
| Enoyl-CoA Hydratase 1 (Crotonase) | Rattus norvegicus | 1DUB | Hexamer | Crotonyl-CoA, other short-chain enoyl-CoAs | ~25 (for Crotonyl-CoA) | ~7,700 |
| Enoyl-CoA Hydratase | Mycobacterium tuberculosis | 3HE2 | Trimer | Not specified | Not Determined | Not Determined |
| (R)-specific Enoyl-CoA Hydratase (PhaJ) | Aeromonas caviae | Not Available | Dimer | Crotonyl-CoA, Hexenoyl-CoA | Not Determined | Not Determined |
Catalytic Mechanism
The generally accepted catalytic mechanism for enoyl-CoA hydratases involves the two conserved glutamate residues in the active site. One glutamate acts as a general base to activate a water molecule for nucleophilic attack on the C3 of the enoyl-CoA substrate. The other glutamate residue acts as a general acid to donate a proton to the C2 of the substrate, forming the 3-hydroxyacyl-CoA product.
Caption: Generalized catalytic mechanism of enoyl-CoA hydratases.
Experimental Protocols
Detailed experimental protocols are crucial for the characterization of enzymes. Below are representative protocols for the purification, crystallization, and activity assay of enoyl-CoA hydratases. It is important to note that these are generalized procedures and would require optimization for a specific enzyme like BbsH.
Recombinant Production and Purification of a His-tagged Enoyl-CoA Hydratase
This protocol describes the expression of a recombinant enoyl-CoA hydratase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Caption: Experimental workflow for recombinant protein expression and purification.
Crystallization of an Enoyl-CoA Hydratase
This protocol outlines the steps for obtaining protein crystals suitable for X-ray diffraction studies.
-
Protein Preparation: The purified protein should be concentrated to a high concentration (typically 5-10 mg/mL) and be of high purity (>95%).
-
Crystallization Screening: Use a sparse matrix screening approach with commercially available crystallization screens to identify initial crystallization conditions. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, buffer pH, and temperature to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Before X-ray diffraction analysis at cryogenic temperatures, crystals are typically soaked in a cryo-protectant solution to prevent ice formation. Data is then collected at a synchrotron source.
Enoyl-CoA Hydratase Activity Assay
The activity of enoyl-CoA hydratases is typically measured spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond of the enoyl-CoA substrate.
Reaction Mixture:
-
50 mM Tris-HCl buffer, pH 8.0
-
50 µM enoyl-CoA substrate (e.g., crotonyl-CoA)
-
Enzyme solution (appropriately diluted)
Procedure:
-
Add the buffer and substrate to a quartz cuvette.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate (for crotonyl-CoA, ε263 = 6,700 M-1cm-1).
Signaling Pathways and Logical Relationships
The anaerobic degradation of toluene is a multi-step pathway involving several enzymes encoded by the bss and bbs operons. BbsH plays a key role in the β-oxidation-like portion of this pathway.
Caption: Anaerobic toluene degradation pathway.
Conclusion
This compound hydratase (BbsH) is an important enzyme in the anaerobic biodegradation of toluene. While its specific structural and kinetic properties remain to be elucidated, its presumed membership in the well-characterized crotonase superfamily provides a solid framework for understanding its function. Further research, including the determination of its crystal structure and detailed kinetic analysis, is needed to fully understand the unique aspects of this enzyme and its role in the degradation of aromatic pollutants. This knowledge will be invaluable for applications in bioremediation and biocatalysis.
References
- 1. Active-site mutants of class B beta-lactamases: substrate binding and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for Enzymes of the Anaerobic Toluene Degradation Pathway
For researchers in biochemistry, microbiology, and drug development, understanding the substrate specificity of enzymes is crucial for applications ranging from bioremediation to novel biocatalysis. This guide provides a comparative analysis of alternative substrates for the key enzymes involved in the anaerobic degradation of toluene (B28343). The data presented is compiled from various experimental studies and is intended to serve as a resource for identifying potential new substrates and designing further investigations.
The anaerobic degradation of toluene is a well-characterized metabolic pathway that proceeds through the initial activation of toluene to benzylsuccinate, followed by a series of reactions analogous to β-oxidation, ultimately leading to the central intermediate, benzoyl-CoA.[1][2][3] This central metabolite is then further dearomatized and degraded.[4][5] The primary enzymes of this pathway include benzylsuccinate synthase (BSS), the "Bbs" enzymes (catalyzing the β-oxidation-like steps), and benzoyl-CoA reductase (BCR).
Enzyme Substrate Specificity
The following tables summarize the known alternative substrates for the key enzymes of the anaerobic toluene degradation pathway, with toluene and their natural substrates serving as the reference for comparison where data is available.
Table 1: Alternative Substrates for Benzylsuccinate Synthase (BSS)
| Substrate | Relative Activity (%) | Notes |
| Toluene | 100 | Natural substrate. |
| o-Xylene | Activity detected | Transformation is likely cometabolic as it is not a growth substrate for strain T.[6] |
| m-Cresol | Activity detected | Salii et al. have demonstrated the potential for BSS to act on cresols.[3] |
| p-Cresol | Activity detected | |
| o-Cresol | Activity detected |
Table 2: Alternative Substrates for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)
| Substrate (CoA Acceptor) | CoA Donor | Relative Activity | Notes |
| (R)-Benzylsuccinate | Succinyl-CoA | 100 | Natural substrate.[1][7] |
| (R,S)-Phenylsuccinate | Succinyl-CoA | Activity detected | The enzyme is quite specific for its natural substrates.[7] |
| Benzylmalonate | Succinyl-CoA | Activity detected | |
| (R,S)-Methylsuccinate | Succinyl-CoA | Activity detected | Can also replace succinate (B1194679) as a CoA donor.[7] |
| Substrate (CoA Donor) | CoA Acceptor | Relative Activity | Notes |
| Succinyl-CoA | (R)-Benzylsuccinate | 100 | Natural substrate.[1][7] |
| Maleinyl-CoA | (rac)-Benzylsuccinyl-CoA | Activity detected | |
| (R,S)-Methylsuccinyl-CoA | (rac)-Benzylsuccinyl-CoA | Activity detected |
Table 3: Alternative Substrates for (S,R)-2-(α-hydroxybenzyl)succinyl-CoA Dehydrogenase (BbsCD)
| Substrate | Cofactor | Activity | Notes |
| 2-(α-hydroxybenzyl)succinyl-CoA | NAD+ | Natural substrate oxidation | |
| 2,2-dichloroacetophenone | NADH | Reduction detected in vitro | Artificial substrate.[8] |
| 2,4'-dichloroacetophenone | NADH | Reduction detected in vitro | Artificial substrate.[8] |
Table 4: Alternative Substrates for Benzoyl-CoA Reductase (BCR)
| Substrate | Relative Rate (%) | Notes |
| Benzoyl-CoA | 100 | Natural substrate.[5][9] |
| 3-Fluorobenzoyl-CoA | Lower than Benzoyl-CoA | Both MBRTcl and BCRTar convert this substrate.[5] |
| 4-Fluorobenzoyl-CoA | Lower than Benzoyl-CoA | Both MBRTcl and BCRTar convert this substrate.[5] |
| 3-Methylbenzoyl-CoA | Preferentially dearomatized by MBRTcl | Not converted by BCRTar.[5] |
| 4-Methylbenzoyl-CoA | Converted by MBRTcl | Not converted by BCRTar.[5] |
| 3-Chlorobenzoyl-CoA | Preferentially dearomatized by MBRTcl | Not converted by BCRTar.[5] |
| 4-Chlorobenzoyl-CoA | Converted by MBRTcl | Not converted by BCRTar.[5] |
| 3-Hydroxybenzoyl-CoA | Preferentially dearomatized by MBRTcl | Not converted by BCRTar.[5] |
| Picolinoyl-CoA | kcat similar to Benzoyl-CoA | Nicotinoyl-CoA is not a substrate.[8] |
| m-Fluorobenzoyl-CoA | Defluorination observed | Supports a Birch-like reduction mechanism.[8] |
| p-Fluorobenzoyl-CoA | Defluorination observed | Supports a Birch-like reduction mechanism.[8] |
| Hydroxylamine | Activity detected | ATP-dependent two-electron reduction.[5][9] |
| Azide | Activity detected | ATP-dependent two-electron reduction.[5] |
Information on alternative substrates for (R)‐2‐benzylsuccinyl‐CoA dehydrogenase (BbsG), (E)‐2‐benzylidenesuccinyl‐CoA hydratase (BbsH), and (S)‐2‐benzoylsuccinyl‐CoA thiolase (BbsAB) is limited in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of experimental findings. Below are generalized protocols for key enzyme assays cited in this guide.
Protocol 1: Benzylsuccinate Synthase (BSS) Activity Assay
This protocol is adapted from studies on BSS activity in cell-free extracts.
Objective: To determine the activity of BSS by measuring the formation of benzylsuccinate from toluene and fumarate (B1241708).
Materials:
-
Anaerobic glovebox or chamber.
-
Cell-free extract containing BSS.
-
20 mM TEA/HCl buffer, pH 7.8.[4]
-
100 mM sodium fumarate stock solution in water.[4]
-
Toluene stock solution in isopropanol (B130326) (e.g., 364.5 mM).[4]
-
Acetonitrile for quenching the reaction.
-
UHPLC-DAD-MS/MS for product analysis.[4]
Procedure:
-
All manipulations should be performed under strictly anaerobic conditions.
-
Prepare the reaction mixture in a suitable vial inside the anaerobic chamber. For a 1 mL reaction, combine:
-
Incubate the mixture for 2 minutes at 30°C to pre-warm.[4]
-
Initiate the reaction by adding the toluene stock solution to a final concentration of 3 mM.[4]
-
Incubate at 30°C.
-
At various time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw a 150 µL aliquot and immediately quench the reaction by adding an equal volume of acetonitrile.[10]
-
Centrifuge the quenched samples to precipitate proteins (e.g., 8000 x g for 20 min).[10]
-
Analyze the supernatant for benzylsuccinate formation using UHPLC-DAD-MS/MS.[4]
-
Calculate the rate of benzylsuccinate formation from the linear portion of the time course.
Protocol 2: Benzoyl-CoA Reductase (BCR) Spectrophotometric Assay
This protocol is a generalized method based on the ATP-dependent activity of BCR.
Objective: To measure the activity of BCR by monitoring the oxidation of a reduced electron donor in the presence of benzoyl-CoA.
Materials:
-
Anaerobic cuvettes sealed with rubber stoppers.
-
Spectrophotometer.
-
Purified BCR or cell-free extract.
-
Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM MgCl2).
-
Benzoyl-CoA stock solution.
-
ATP stock solution.
-
Reduced methyl viologen or another suitable artificial electron donor.
-
Titanium(III) citrate (B86180) solution to maintain reducing conditions and reduce the electron donor.
Procedure:
-
Prepare all solutions using anaerobic techniques and maintain them under an inert gas atmosphere (e.g., N2 or Ar).
-
Inside an anaerobic chamber, add the following to an anaerobic cuvette:
-
Buffer to the final reaction volume (e.g., 1 mL).
-
ATP to the desired final concentration (e.g., 2 mM).
-
Reduced methyl viologen to a concentration that gives a suitable initial absorbance (e.g., 0.5 mM).
-
A small amount of Ti(III) citrate to ensure the methyl viologen remains reduced.
-
-
Seal the cuvette and take a baseline reading on the spectrophotometer at a wavelength where the oxidized and reduced forms of the electron donor have different absorbances (e.g., 578 nm for methyl viologen).
-
Initiate the reaction by injecting a small volume of the enzyme solution into the cuvette.
-
Start the reaction by injecting the substrate, benzoyl-CoA, to the desired final concentration (e.g., 50 µM).
-
Monitor the decrease in absorbance over time as the electron donor is oxidized.
-
The rate of the reaction is calculated from the linear phase of the absorbance change, using the molar extinction coefficient of the electron donor.
Visualizations
The following diagrams illustrate the anaerobic toluene degradation pathway and a general experimental workflow for enzyme assays.
References
- 1. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. uniprot.org [uniprot.org]
- 7. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Benzoyl-coenzyme A reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. ATP dependence of the reaction, purification and some properties of the enzyme from Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Unveiling the Genetic Blueprint of (E)-2-benzylidenesuccinyl-CoA Metabolism: A Comparative Guide to Functional Genomics
For researchers, scientists, and drug development professionals, identifying the genetic determinants of specific metabolic pathways is a critical step in understanding disease, discovering drug targets, and engineering biological systems. The anaerobic degradation of toluene (B28343), a pathway of significant environmental and biotechnological interest, proceeds through the intermediate (E)-2-benzylidenesuccinyl-CoA. Elucidating the full complement of genes involved in its metabolism is key to harnessing this natural process. This guide provides an objective comparison of major functional genomics techniques—Transposon Sequencing (Tn-Seq), RNA Sequencing (RNA-Seq), Proteomics, and Metabolomics—to empower researchers in selecting the optimal strategy for novel gene discovery in this pathway.
The Anaerobic Toluene Degradation Pathway: A Central Role for this compound
Anaerobic toluene catabolism is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of toluene, forming (R)-benzylsuccinate. This intermediate is then activated to its coenzyme A (CoA) thioester and undergoes a β-oxidation-like pathway, which includes the formation of this compound, ultimately yielding benzoyl-CoA and succinyl-CoA.[1][2] Understanding this pathway is crucial for bioremediation and bioproduction applications.
Caption: Anaerobic toluene degradation pathway highlighting the central intermediate this compound.
Comparative Analysis of Functional Genomics Approaches
Choosing the right tool is paramount for successful gene discovery. Each functional genomics method offers a unique lens through which to view cellular processes. The following table summarizes the key characteristics of four powerful techniques.
| Technique | Principle | Information Gained | Strengths | Limitations |
| Transposon Sequencing (Tn-Seq) | Combines random transposon mutagenesis with next-generation sequencing to identify insertion sites.[3] | Gene essentiality and conditional fitness (genes required for growth under specific conditions).[3] | Directly links genotype to phenotype; High-throughput; Genome-wide coverage. | Limited to culturable organisms; Polar effects of insertions can be confounding; Does not reveal gene regulation. |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome (all RNA molecules).[4] | Differential gene expression; Identification of novel transcripts, isoforms, and non-coding RNAs.[4][5] | Highly sensitive and quantitative; Provides a snapshot of the cellular response to stimuli.[4] | RNA levels do not always correlate with protein levels; Requires a reference genome; Can be complex to analyze. |
| Proteomics | Large-scale study of proteins, particularly their structures and functions, typically using mass spectrometry.[6] | Protein abundance, post-translational modifications, and protein-protein interactions. | Directly measures the functional molecules of the cell; Can reveal regulatory mechanisms missed by transcriptomics. | Technically challenging; Coverage of the complete proteome can be difficult; Protein abundance doesn't always reflect activity.[7] |
| Metabolomics | Comprehensive analysis of all metabolites within a biological sample.[8] | Changes in metabolite concentrations, providing a direct readout of the cell's physiological state.[9] | Closest link to the phenotype; Can identify novel enzymatic activities and pathways.[9][10] | Does not directly identify genes; Technically complex; Metabolite identification can be a bottleneck. |
Transposon Sequencing (Tn-Seq)
Tn-Seq is a powerful method for identifying genes that are essential for survival or provide a fitness advantage under specific conditions, such as growth on toluene as a sole carbon source. By creating a saturated library of mutants, one can infer gene function by observing which mutants are depleted from the population.[11]
Caption: General experimental workflow for a Tn-Seq experiment to identify conditionally essential genes.
Detailed Experimental Protocol: Tn-Seq
This protocol is a generalized version for Gram-negative bacteria.[12][13]
-
Mutant Library Generation:
-
Grow recipient and donor (containing the transposon plasmid) bacterial strains overnight.
-
Mix recipient and donor cultures and plate them on solid media to allow for conjugation and transposon delivery.
-
Harvest the mated bacteria and plate on selective agar (B569324) to isolate mutants that have successfully incorporated the transposon.
-
Pool all resulting mutant colonies to create the saturated library.
-
-
Selective Growth Condition:
-
Inoculate two cultures with the mutant library pool.
-
Harvest one culture immediately as the 'Time 0' (T0) or input control.
-
Grow the second culture in a defined medium where toluene is the sole carbon source. Harvest after a set number of generations.
-
-
DNA Extraction and Sequencing:
-
Extract genomic DNA from both the T0 and the toluene-grown samples. Ensure high quality DNA (260/280 & 260/230 > 1.8).[13]
-
Mechanically shear the genomic DNA to a desired fragment size (e.g., 300-400 bp).[13]
-
Ligate sequencing adapters to the DNA fragments.
-
Use PCR to enrich for fragments containing the transposon-genome junction.
-
Sequence the resulting library on an Illumina platform.
-
-
Data Analysis:
-
Trim adapter sequences from the raw sequencing reads.
-
Map the reads to the reference genome to identify the precise location of each transposon insertion.
-
Count the number of reads for each insertion site in both the T0 and selected samples.
-
Calculate the fitness of each mutant by comparing the read counts in the selected sample to the T0 control. Genes with significantly fewer reads in the toluene-grown sample are considered important for this compound metabolism.
-
Quantitative Data Example: Tn-Seq
| Gene ID | Gene Name (Putative) | Insertions (Input) | Insertions (Toluene) | Log2 Fold Change | Fitness Score | Conclusion |
| TA_0123 | bbsG (known) | 15,432 | 12 | -10.3 | -9.8 | Essential |
| TA_0124 | bbsH (known) | 12,876 | 9 | -10.5 | -10.1 | Essential |
| TA_0567 | hypA | 11,234 | 10,987 | -0.03 | -0.1 | Neutral |
| TA_1892 | yqiG (novel) | 18,754 | 45 | -8.7 | -8.2 | Novel Candidate |
| TA_2345 | regT (novel) | 9,876 | 154 | -6.0 | -5.5 | Novel Candidate |
RNA Sequencing (RNA-Seq)
RNA-Seq measures the abundance of RNA transcripts in a sample, providing a snapshot of the genes that are actively being expressed. By comparing the transcriptomes of bacteria grown with and without toluene, researchers can identify genes that are upregulated to handle the specific metabolic demands of toluene degradation.[4]
Caption: General experimental workflow for a comparative transcriptomics (RNA-Seq) experiment.
Detailed Experimental Protocol: RNA-Seq
This protocol outlines the key steps for a differential gene expression study.[5][14]
-
Cell Culture and RNA Extraction:
-
Grow replicate bacterial cultures under the control condition (e.g., with succinate (B1194679) as the carbon source) and the experimental condition (with toluene as the sole carbon source).
-
Harvest cells during the exponential growth phase.
-
Extract total RNA using a method like Trizol extraction.[15] Ensure RNA integrity is high (RIN > 8). A new protocol allows for streamlined extraction from a single sample for both RNA-Seq and metabolomics, reducing variation.[16][17]
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, to enrich for messenger RNA (mRNA).
-
Fragment the enriched RNA to a suitable size for sequencing.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Ligate sequencing adapters to the ends of the double-stranded cDNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on an Illumina platform. A sequencing depth of 20-30 million reads per sample is typically sufficient for bacterial expression profiling.[5]
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Count the number of reads mapping to each annotated gene.
-
Use statistical packages (e.g., edgeR, DESeq2) to identify genes that are significantly differentially expressed between the toluene and control conditions.
-
Quantitative Data Example: RNA-Seq
| Gene ID | Gene Name (Putative) | Avg. Counts (Control) | Avg. Counts (Toluene) | Log2 Fold Change | p-value | Conclusion |
| TA_0123 | bbsG (known) | 50 | 15,200 | 8.25 | < 0.001 | Upregulated |
| TA_0124 | bbsH (known) | 45 | 14,850 | 8.36 | < 0.001 | Upregulated |
| TA_0567 | hypA | 12,340 | 12,110 | -0.02 | 0.95 | No Change |
| TA_1892 | yqiG (novel) | 30 | 9,500 | 8.30 | < 0.001 | Novel Candidate |
| TA_2345 | regT (novel) | 150 | 7,800 | 5.70 | < 0.001 | Novel Candidate |
Proteomics
Proteomics directly analyzes the protein complement of the cell. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify changes in protein abundance, providing evidence that complements transcriptomic data and confirms the translation of upregulated genes into functional machinery.
Caption: General experimental workflow for a comparative proteomics experiment using LC-MS/MS.
Detailed Experimental Protocol: Proteomics (LC-MS/MS)
This protocol outlines a typical "bottom-up" or "shotgun" proteomics workflow.[6][7]
-
Protein Extraction and Digestion:
-
Grow and harvest bacterial cells from control and toluene-exposed conditions, as in the RNA-Seq experiment.
-
Lyse the cells and extract the total protein content.
-
Reduce and alkylate the proteins to break disulfide bonds and prevent them from reforming.
-
Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.[18]
-
-
Peptide Separation and Mass Spectrometry:
-
For complex samples, peptides can be pre-fractionated to reduce complexity before LC-MS analysis.[19]
-
Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system, which separates the peptides based on their physicochemical properties (e.g., hydrophobicity).
-
The eluting peptides are ionized and introduced into a mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation and analysis of the fragments (MS/MS scan).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database translated from the organism's genome.
-
Peptides are identified by matching their experimental fragmentation patterns to theoretical patterns from the database.
-
Proteins are inferred from the identified peptides.
-
Quantify the relative abundance of each protein between the control and toluene-grown samples using either label-free methods (based on spectral counting or peak intensity) or labeling methods (e.g., TMT, iTRAQ).
-
Identify proteins with statistically significant changes in abundance.
-
Quantitative Data Example: Proteomics
| Protein ID | Gene Name (Putative) | Avg. Intensity (Control) | Avg. Intensity (Toluene) | Log2 Fold Change | p-value | Conclusion |
| P0AEX9 | bbsG (known) | 1.2E+05 | 4.5E+07 | 8.55 | < 0.001 | Upregulated |
| P0AEY0 | bbsH (known) | 1.1E+05 | 4.1E+07 | 8.54 | < 0.001 | Upregulated |
| P0CF49 | hypA | 5.6E+07 | 5.8E+07 | 0.05 | 0.89 | No Change |
| P0AE01 | yqiG (novel) | 9.8E+04 | 3.2E+07 | 8.35 | < 0.001 | Novel Candidate |
| P0C013 | regT (novel) | 2.5E+05 | 9.9E+06 | 5.30 | < 0.001 | Novel Candidate |
Conclusion: An Integrated Approach for Comprehensive Discovery
Each functional genomics technique provides valuable, yet incomplete, information.
-
Tn-Seq directly tests the functional importance of genes in the context of the entire organism, making it unparalleled for identifying essential players.
-
RNA-Seq offers a broad and sensitive view of the transcriptional response, identifying not just metabolic enzymes but also potential regulators, transporters, and stress response genes.
-
Proteomics validates that transcriptional changes lead to corresponding changes in the protein machinery, bridging the gap between gene expression and function.
-
Metabolomics , while not directly identifying genes, provides the ultimate phenotypic readout, confirming pathway activity and potentially revealing unexpected metabolic bottlenecks or side reactions that can guide the search for missing enzymes.[20]
For a comprehensive understanding of this compound metabolism, an integrated, multi-omics strategy is most powerful. A typical discovery pipeline might start with Tn-Seq and RNA-Seq to generate a list of high-confidence candidate genes. These candidates can then be validated and further characterized using proteomics to confirm their expression and targeted genetic knockouts coupled with metabolomic profiling to confirm their role in the pathway. This synergistic approach maximizes the strengths of each technology, paving the way for a complete and nuanced understanding of the genetic landscape governing this important metabolic pathway.
References
- 1. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Transposon Library and Tn-Seq Amplicon Library for Salmonella Typhimurium | Springer Nature Experiments [experiments.springernature.com]
- 4. Identifying Novel Transcriptional Components Controlling Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 6. jessegmeyerlab.github.io [jessegmeyerlab.github.io]
- 7. Modeling Experimental Design for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 9. Metabolomic strategies for the identification of new enzyme functions and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Transposon insertion sequencing (Tn-seq) library preparation protocol - includes UMI for PCR duplicate removal [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Extraction Protocol for RNA-Seq and Metabolomic Analysis | Technology Networks [technologynetworks.com]
- 17. vai.org [vai.org]
- 18. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 19. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 20. A functional genomics approach using metabolomics and in silico pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (E)-2-benzylidenesuccinyl-CoA: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized biochemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (E)-2-benzylidenesuccinyl-CoA.
Immediate Safety Protocols
Personal Protective Equipment (PPE): Standard laboratory PPE is required when handling this compound. This includes:
-
Safety Goggles: To protect against accidental splashes.
-
Gloves: Chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Prevent the formation of aerosols.
-
Wash hands thoroughly after handling the compound.
Step-by-Step Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. This ensures compliance with regulatory requirements and proper handling of the chemical waste.
-
Waste Identification and Segregation:
-
Any material contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous waste.
-
This waste stream should be segregated from other laboratory wastes to avoid potentially incompatible mixtures.
-
-
Containerization:
-
Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.[4][5]
-
The container must be in good condition, free from cracks or leaks.[4]
-
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste."[4]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.[4]
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container (accumulation start date).
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Spill Management
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in the labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or a detergent solution), and dispose of the cleaning materials as hazardous waste.
Data Presentation
Due to the specialized nature of this compound, specific quantitative data regarding its disposal, such as degradation rates under various conditions, are not available in the public domain. The recommended disposal method is based on established protocols for chemical waste management.
| Parameter | Guideline |
| Recommended Disposal Method | Collection by a licensed hazardous waste management service. |
| Holding Time in Lab | Follow institutional guidelines for satellite accumulation areas (typically up to one year if the container is not full).[6] |
| pH for Aqueous Solutions | Not applicable for direct disposal; maintain neutral pH for storage. |
Experimental Protocols
No established experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are currently available. Thioesters can undergo hydrolysis, but the conditions and resulting products for this specific compound are not documented for disposal procedures.[7] Therefore, attempting to neutralize the compound in the lab is not recommended.
Visualizations
Caption: Workflow for the proper disposal of this compound.
References
- 1. (E)-2-Benzylidenesuccinyl-CoA_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHEBI:58519 [ebi.ac.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. mcgill.ca [mcgill.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Thioester - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
